Spiperone
Beschreibung
This compound is a dopamine antagonist that binds dopamine and serotonin receptors.
A spiro butyrophenone analog similar to HALOPERIDOL and other related compounds. It has been recommended in the treatment of SCHIZOPHRENIA.
See also: Buspirone (related).
Eigenschaften
IUPAC Name |
8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2/c24-19-10-8-18(9-11-19)21(28)7-4-14-26-15-12-23(13-16-26)22(29)25-17-27(23)20-5-2-1-3-6-20/h1-3,5-6,8-11H,4,7,12-17H2,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGZKTPJOSAWFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045205 | |
| Record name | Spiperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855701 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
749-02-0 | |
| Record name | Spiperone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=749-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiperone [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000749020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiperone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17056 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | spiperone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757864 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | spiperone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Spiperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Spiperone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SPIPERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X6E73CJ0Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Spiperone's Mechanism of Action on Dopamine D2 Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spiperone, a butyrophenone derivative, is a potent and well-characterized antagonist of the dopamine D2 receptor, a key target in the treatment of psychotic disorders.[1][2] Primarily utilized as a research tool, its high affinity and specific binding properties have made it invaluable for elucidating the intricacies of the dopaminergic system.[1] This guide provides a comprehensive overview of this compound's mechanism of action at the D2 receptor, detailing its binding characteristics, functional effects, and impact on downstream signaling pathways. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate a deeper understanding for researchers and professionals in drug development.
Binding Characteristics
This compound exhibits high affinity for dopamine D2 receptors, a characteristic that has led to its widespread use as a radioligand ([³H]this compound) in binding assays to study the D2 receptor and to screen potential new drugs.[3][4][5]
High-Affinity Antagonism
This compound acts as a potent antagonist at D2 receptors, effectively blocking the action of the endogenous agonist, dopamine.[1][2] This blockade is central to its antipsychotic properties, as the overactivity of dopaminergic pathways is a key hypothesis in the pathophysiology of schizophrenia.[1][2] The binding is reversible and occurs at a single class of non-interacting sites.[4][6]
The crystal structure of the human D2 receptor in complex with this compound reveals that the drug binds within a pocket formed by transmembrane helices 2, 3, 5, 6, and 7, and the extracellular loop 2.[7] This interaction stabilizes the receptor in an inactive conformation, preventing the conformational changes necessary for G protein coupling and subsequent signaling.[7]
Quantitative Binding Data
The affinity of this compound for D2 receptors has been quantified in numerous studies. The equilibrium dissociation constant (Kd) and the inhibitor constant (Ki) are typically in the sub-nanomolar to low nanomolar range, indicating very tight binding.
| Parameter | Receptor | Species | Tissue/Cell Line | Value | Reference |
| Kd | D2 | Rat | Striatum | ~20 pM | [8] |
| Kd | D2 | Rat | Striatum (in vivo) | Lower affinity than in vitro | [4] |
| Kd | D2 | Bovine | Adrenal Medulla | 0.09 nM | [5] |
| Kd | D2 | Rat | Recombinant HEK293 cells | 0.057 ± 0.013 nM | [3] |
| Ki | D2 | Human | Recombinant CHO cells | ~10 nM (apparent) | [6] |
| Bmax | D2 | Rat | Striatum (in vivo) | 34 pmol/g | [4] |
| Bmax | D2 | Rat | Striatum (in vitro) | 31 pmol/g | [4] |
| Bmax | D2 | Bovine | Adrenal Medulla | 51 fmol/mg protein | [5] |
| Bmax | D2 | Rat | Recombinant HEK293 cells | 2.41 ± 0.26 pmol/mg protein | [3] |
Functional Effects
Beyond simple blockade, this compound exhibits more complex functional properties at the D2 receptor, including inverse agonism.
Inverse Agonism
D2 receptors can exhibit a degree of constitutive, agonist-independent activity. This compound has been shown to act as an inverse agonist, meaning it not only blocks the effects of agonists but also reduces this basal level of receptor activity.[9] This is achieved by stabilizing the uncoupled form of the receptor at the expense of the G protein-coupled form.[9] This property may contribute to its overall pharmacological profile.
In Vivo Effects on Dopamine Release
In vivo microdialysis studies in rats have demonstrated that local administration of this compound into the dorsal striatum leads to a concentration-dependent increase in extracellular dopamine release.[10] This is thought to be due to the blockade of presynaptic D2 autoreceptors, which normally provide a negative feedback mechanism to inhibit dopamine synthesis and release.[11] The maximal increase in dopamine release observed with this compound was approximately 160% of the basal level.[10]
Downstream Signaling Pathways
The binding of this compound to the D2 receptor initiates a cascade of intracellular events, primarily through its influence on G protein-mediated signaling.
G Protein Coupling
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[12][13][14] The binding of an agonist like dopamine promotes the coupling of the receptor to Gi/o, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][15] As an antagonist and inverse agonist, this compound prevents this G protein coupling, thereby blocking the dopamine-induced decrease in cAMP and, in the case of inverse agonism, potentially increasing basal cAMP levels by reducing constitutive receptor activity.[2][9]
Caption: this compound's antagonistic action on the D2 receptor G protein signaling pathway.
β-Arrestin Recruitment
In addition to G protein-mediated signaling, GPCRs can also signal through the recruitment of β-arrestins.[16][17] Agonist binding to the D2 receptor promotes the recruitment of β-arrestin 2, which can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades.[16][17][18] Clinically effective antipsychotics, including those similar to this compound, have been shown to be potent antagonists of agonist-induced β-arrestin 2 recruitment to the D2 receptor.[18][19] This suggests that blockade of the β-arrestin pathway may be a common mechanism contributing to the therapeutic effects of these drugs.
Caption: this compound blocks dopamine-induced β-arrestin 2 recruitment to the D2 receptor.
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the interaction of this compound with D2 receptors.
Radioligand Binding Assay
This assay is used to determine the affinity (Kd) and density (Bmax) of this compound binding to D2 receptors.
-
Materials:
-
[³H]this compound (radioligand)
-
Tissue homogenate or cell membranes expressing D2 receptors (e.g., rat striatum, CHO or HEK293 cells)[3][20][21]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with various salts)[3][21]
-
Non-specific binding competitor (e.g., a high concentration of unlabeled this compound or another D2 antagonist like haloperidol)[20][21]
-
Glass fiber filters
-
Scintillation fluid and counter
-
-
Procedure:
-
Incubate a fixed amount of membrane preparation with increasing concentrations of [³H]this compound in the assay buffer.
-
For each concentration of [³H]this compound, prepare a parallel set of tubes containing the non-specific binding competitor to determine non-specific binding.
-
Incubate the reactions at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.[20]
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax values.
-
Caption: Workflow for a typical radioligand binding assay with [³H]this compound.
cAMP Functional Assay
This assay measures the ability of this compound to antagonize the dopamine-induced inhibition of cAMP production.
-
Materials:
-
Procedure:
-
Plate the D2 receptor-expressing cells in a suitable microplate and culture overnight.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Stimulate the cells with a fixed concentration of dopamine (typically the EC80) in the presence of forskolin. Forskolin is used to raise basal cAMP levels, making the inhibitory effect of dopamine more readily measurable.
-
Incubate for a specified time to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the concentration of this compound to generate a dose-response curve.
-
Calculate the IC50 value for this compound, which represents the concentration that inhibits 50% of the dopamine-induced response.
-
In Vivo Microdialysis
This technique is used to measure the effect of this compound on extracellular dopamine levels in the brain of a freely moving animal.[10][11][24][25]
-
Materials:
-
Laboratory animals (e.g., rats)
-
Stereotaxic apparatus for probe implantation
-
Microdialysis probe and guide cannula[11]
-
Microinfusion pump[11]
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
Fraction collector
-
Analytical system for dopamine quantification (e.g., HPLC with electrochemical detection)[11]
-
This compound solution for local or systemic administration
-
-
Procedure:
-
Surgically implant a guide cannula into the brain region of interest (e.g., striatum) of an anesthetized animal using a stereotaxic apparatus.
-
After a recovery period, insert the microdialysis probe through the guide cannula.
-
Continuously perfuse the probe with aCSF at a slow, constant flow rate using a microinfusion pump.
-
Collect the dialysate samples at regular intervals using a fraction collector.
-
After collecting baseline samples, administer this compound (e.g., locally through the probe or systemically).
-
Continue collecting dialysate samples to monitor changes in extracellular dopamine levels over time.
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Express the post-administration dopamine levels as a percentage of the baseline levels.
-
Conclusion
This compound's mechanism of action at the dopamine D2 receptor is multifaceted, encompassing high-affinity antagonism, inverse agonism, and the blockade of both G protein-dependent and β-arrestin-mediated signaling pathways. Its well-defined pharmacological profile has established it as an indispensable tool in neuroscience research and drug discovery. A thorough understanding of its interactions with the D2 receptor, as detailed in this guide, is crucial for interpreting experimental results and for the rational design of novel therapeutics targeting the dopaminergic system.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]this compound binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3H]this compound binds selectively to rat striatal D2 dopamine receptors in vivo: a kinetic and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine D2 receptor binding in adrenal medulla: characterization using [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(p-isothiocyanatophenethyl)this compound, a selective and irreversible antagonist of D2 dopamine receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure of the dopamine D2 receptor in complex with the antipsychotic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Critical reevaluation of this compound and benzamide binding to dopamine D2 receptors: evidence for identical binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of inverse agonist action at D2 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of intrastriatal infusion of D2 and D3 dopamine receptor preferring antagonists on dopamine release in rat dorsal striatum (in vivo microdialysis study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Functional coupling of the human dopamine D2 receptor with Gαi1, Gαi2, Gαi3 and Gαo G proteins: evidence for agonist regulation of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional coupling of the human dopamine D2 receptor with G alpha i1, G alpha i2, G alpha i3 and G alpha o G proteins: evidence for agonist regulation of G protein selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preferential coupling between dopamine D2 receptors and G-proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]
- 20. cdn-links.lww.com [cdn-links.lww.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. resources.revvity.com [resources.revvity.com]
- 24. Risperidone: regional effects in vivo on release and metabolism of dopamine and serotonin in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
Spiperone's Binding Affinity for Serotonin 5-HT2A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of spiperone at the serotonin 5-HT2A receptor. This compound, a butyrophenone derivative, is a potent antagonist widely utilized as a pharmacological tool for its high affinity and selectivity for D2-like dopamine and 5-HT2A serotonin receptors.[1][2][3] Its binding properties make it an invaluable radioligand in receptor binding assays and a reference compound in the development of novel therapeutics targeting the serotonergic system.
Quantitative Binding Data
This compound exhibits high affinity for the serotonin 5-HT2A receptor, as demonstrated by numerous in vitro binding studies. The inhibition constant (Kᵢ) is a measure of the affinity of a ligand for a receptor; a lower Kᵢ value indicates a higher binding affinity. The data below summarizes the binding affinity of this compound for the 5-HT2A receptor from various sources.
| Ligand | Receptor | Species | Affinity Value (Kᵢ) | pKᵢ | Reference |
| This compound | 5-HT2A | Rat | 0.5 nM | 9.3 | [4] |
| This compound | 5-HT2A | Human | High Affinity (>500-fold selectivity vs. 5-HT2B/2C) | - | [1][5] |
Core Signaling Pathway: 5-HT2A Receptor
The serotonin 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. Upon agonist binding, the receptor activates Phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC), leading to a cascade of downstream cellular responses.
Experimental Protocols
The binding affinity of this compound and other competing ligands for the 5-HT2A receptor is typically determined using a competitive radioligand binding assay. In this assay, a fixed concentration of radiolabeled this compound (e.g., [³H]this compound) competes with varying concentrations of an unlabeled test compound for binding to the receptor.
Protocol: Competitive Radioligand Binding Assay for 5-HT2A
This protocol outlines the key steps for determining the inhibition constant (Kᵢ) of a test compound at the human 5-HT2A receptor using [³H]this compound.
1. Materials and Reagents:
-
Receptor Source: Crude membrane preparations from cells recombinantly expressing the human 5-HT2A receptor.
-
Radioligand: [³H]this compound (specific activity ~70-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 1 mM EDTA.
-
Test Compound: Unlabeled ligand of interest, serially diluted.
-
Non-Specific Binding (NSB) Agent: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity ligand like unlabeled this compound or ketanserin to determine non-specific binding.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B), pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[6]
-
Scintillation Cocktail and Counter.
2. Membrane Preparation:
-
Harvest cells expressing the 5-HT2A receptor and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the membranes.[7]
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford assay).
3. Assay Procedure:
-
In a 96-well plate, add the following components in order: assay buffer, membrane suspension, and either the test compound (at various concentrations), buffer for total binding, or the NSB agent.[8]
-
Initiate the binding reaction by adding the [³H]this compound solution. The final concentration of the radioligand should ideally be close to its dissociation constant (Kd) to ensure adequate signal without excessive competition.[9]
-
Incubate the plate at a controlled temperature (e.g., 27°C) for a sufficient duration (e.g., 60-120 minutes) to reach binding equilibrium.[7]
-
Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.[6]
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate Specific Binding: Subtract the counts per minute (CPM) from the non-specific binding wells from the CPM of all other wells.
-
Generate Inhibition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration. This will generate a sigmoidal dose-response curve.
-
Determine IC₅₀: Fit the data using non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]this compound.
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[10]
-
Kᵢ = IC₅₀ / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand ([³H]this compound) used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
References
- 1. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Structure of the dopamine D2 receptor in complex with the antipsychotic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]this compound binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 9. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 10. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
A Comprehensive Pharmacological Profile of Spiperone and Its Derivatives
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Spiperone is a typical antipsychotic agent belonging to the butyrophenone chemical class, structurally related to haloperidol.[1] While approved for the treatment of schizophrenia in Japan, its primary utility in a global context is as a high-affinity antagonist for neuropharmacological research, particularly in the study of dopamine and serotonin neurotransmitter systems.[1][2] this compound's potent and selective binding to specific G protein-coupled receptors (GPCRs) makes it an invaluable tool for receptor characterization, in vitro and in vivo imaging, and as a template for the development of novel therapeutic agents.[3][4] This document provides a detailed overview of the pharmacological profile of this compound and its key derivatives, methodologies for its study, and the signaling pathways it modulates.
Pharmacodynamics
The mechanism of action for this compound is centered on its potent antagonism of several key monoamine receptors. Its antipsychotic effects are primarily attributed to its blockade of dopamine D2 and serotonin 5-HT2A receptors.[5][6]
Receptor Binding Profile
This compound exhibits high affinity for D2-like dopamine receptors and several serotonin receptor subtypes, most notably 5-HT1A and 5-HT2A.[3][4] It displays significantly lower affinity for other receptor types, contributing to its utility as a selective pharmacological tool. The equilibrium dissociation constants (Ki) for this compound at various human receptors are summarized below.
Table 1: Receptor Binding Profile of this compound
| Receptor | Ki (nM) |
|---|---|
| Serotonin Receptors | |
| 5-HT1A | 17.3 |
| 5-HT1F | 3.98 |
| 5-HT2A | 1.17 |
| 5-HT2B | 0.8–1114.2 |
| 5-HT2C | 922.9 |
| 5-HT5A (Mouse) | 2512 |
| 5-HT6 (Rat) | 1590 |
| 5-HT1B | 995 |
| 5-HT1D | 2397 |
| 5-HT1E | 5051 |
| 5-HT3 (Rat) | >10000 |
| Dopamine Receptors | |
| D2 | 0.16 |
| D3 | 0.31 |
| D4 | 0.54 |
| Adrenergic Receptors | |
| α1A | 1.9 |
| α1B | 6.2 |
| α1D | 3.6 |
| α2A | 151 |
| α2B | 30.2 |
| α2C | 134 |
| Other Targets | |
| σ1 | 1.9 |
| σ2 | 2.0 |
Data sourced from the PDSP Ki Database as cited in reference[1].
Functional Activity
This compound functions as a potent antagonist or inverse agonist at D2 and 5-HT2A receptors.[3][5] By binding to these receptors, it blocks the downstream signaling typically initiated by the endogenous ligands, dopamine and serotonin, respectively.[5] This dual antagonism is a hallmark of many atypical antipsychotics.[6] Additionally, through compound screening, this compound was identified as an activator of Ca2+ activated Cl− channels (CaCCs), suggesting potential therapeutic applications beyond neuropsychiatric disorders, such as in cystic fibrosis.[1] Recent studies also indicate that this compound can induce apoptosis in cancer cells by dysregulating intracellular calcium homeostasis and inducing endoplasmic reticulum stress.[7]
Signaling Pathways
This compound's antagonism at D2 and 5-HT2A receptors leads to the modulation of distinct intracellular signaling cascades.
-
Dopamine D2 Receptor (D2R): As a Gi/o-coupled receptor, D2R activation normally inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[5] this compound blocks this action, preventing dopamine-mediated inhibition of the cAMP pathway.[5]
-
Serotonin 5-HT2A Receptor (5-HT2AR): This receptor is coupled to Gq/11 proteins. Its activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC). This compound's antagonism at 5-HT2AR blocks this signaling cascade.[7][8]
Caption: this compound's antagonistic effects on D2 and 5-HT2A receptor signaling pathways.
Key Derivatives of this compound
Several derivatives of this compound have been synthesized for specific research applications, primarily for use as radioligands in positron emission tomography (PET) and in vitro binding assays.
N-Methylthis compound (NMSP)
N-Methylthis compound (NMSP) is a widely used derivative where a methyl group replaces the N1-phenyl group of the spirodecanone moiety.[3][4] This modification significantly reduces its affinity for 5-HT1A and 5-HT2C receptors while only slightly decreasing affinity for 5-HT2A receptors, thereby increasing its selectivity.[3][4] When labeled with carbon-11 ([11C]NMSP) or tritium ([3H]NMSP), it serves as a high-affinity PET tracer and radioligand for imaging and quantifying D2 and 5-HT2A receptors in the brain.[9][10]
Table 2: Receptor Binding Profile of N-Methylthis compound (NMSP)
| Receptor | Kd or Ki (nM) | Assay Type | Species/Tissue |
|---|---|---|---|
| D2 | 0.28 (Kd) | [3H]NMSP Saturation | Rat Striatum |
| D2 | 0.16 (Kd) | [3H]NMSP Saturation | Human Putamen |
| D2 | 0.12 (Ki) | [3H]this compound Comp. | Rat |
| 5-HT2A | ~0.15 (Kd) | [3H]NMSP Saturation | Rat Frontal Cortex |
Data compiled from references[11]. Note that values can vary based on experimental conditions.
Other Notable Derivatives
-
3-N-(2-[18F]Fluoroethyl)this compound ([18F]FESP): An analog used as a PET tracer for imaging D2 and 5-HT2 receptor densities.[12]
-
N-(p-isothiocyanatophenethyl)this compound (NIPS): A derivative that acts as a selective and irreversible antagonist of D2 dopamine receptors, making it useful for receptor inactivation studies.[13]
Experimental Protocols
The characterization of this compound and its derivatives relies on standardized in vitro assays. Below are detailed methodologies for two fundamental experimental procedures.
Radioligand Competition Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled compound (competitor) by measuring its ability to displace a radiolabeled ligand (e.g., [3H]this compound) from its receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the target receptor (e.g., CHO cells expressing human D2L receptors) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[14][15]
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) and resuspend the resulting membrane pellet in a fresh assay buffer.[14]
-
Determine the protein concentration of the membrane suspension using a standard method like the Bradford assay.[16]
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format with a total reaction volume of 200-1000 µL.[16][17]
-
To each well, add:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with salts like NaCl, KCl, CaCl2, MgCl2).[14]
-
A fixed concentration of radioligand (e.g., [3H]this compound at a concentration 2-3 times its Kd, such as 0.5 nM).[15][16]
-
Serial dilutions of the unlabeled competitor compound (e.g., this compound or a derivative).
-
Membrane preparation (protein amount optimized to ensure total binding is <10% of the total radioligand added).[16]
-
-
-
Defining Controls:
-
Total Binding (TB): Wells containing only buffer, radioligand, and membranes.
-
Non-specific Binding (NSB): Wells containing buffer, radioligand, membranes, and a high concentration of a saturating, unlabeled ligand (e.g., 2-10 µM (+)-butaclamol or unlabeled this compound) to block all specific receptor binding.[14][15][18]
-
-
Incubation:
-
Termination and Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filtermat (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[14][18]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[18]
-
-
Quantification:
-
Place the dried filter discs into scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the competitor compound to generate a competition curve.
-
Fit the curve using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[15]
-
Caption: Workflow for a typical radioligand competition binding assay.
[35S]GTPγS Binding Assay
This is a functional assay that measures the activation of G proteins following agonist binding to a GPCR. It can be used to determine the functional potency (EC50) and efficacy (Emax) of agonists and to characterize antagonists.
Methodology:
-
Membrane Preparation: Prepare receptor-containing membranes as described for the radioligand binding assay. This assay is most robust for Gi/o-coupled receptors like the D2 receptor.[19][20]
-
Assay Setup:
-
Pre-incubation:
-
(For antagonist testing) Pre-incubate the membranes with the antagonist before adding the agonist to allow for equilibrium to be reached.[22]
-
-
Initiation of Reaction:
-
Incubation:
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through a glass fiber filtermat, followed by washing with ice-cold buffer, similar to the binding assay.
-
-
Quantification and Analysis:
-
Measure the incorporated [35S]GTPγS via scintillation counting.
-
Plot the stimulated binding (in CPM or as % over basal) against the log concentration of the agonist to determine EC50 and Emax values.
-
For antagonists, Schild analysis can be used to determine the equilibrium dissociation constant (KB).
-
Caption: General workflow for a [35S]GTPγS functional assay.
Conclusion
This compound is a cornerstone pharmacological tool characterized by its high-affinity antagonism at dopamine D2 and serotonin 5-HT2A receptors. Its well-defined binding profile, coupled with that of its derivatives like NMSP, has enabled significant advances in neuroscience research, particularly in the elucidation of receptor function and the in vivo imaging of neurotransmitter systems. The standardized in vitro assays detailed herein—radioligand binding and GTPγS functional assays—remain fundamental methodologies for the continued characterization of this compound's interactions and for the discovery and development of new, more selective neuromodulatory agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. upcommons.upc.edu [upcommons.upc.edu]
- 7. Dissecting the Mechanism of Action of this compound—A Candidate for Drug Repurposing for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 3-N-[11C]Methylthis compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. (3-N-[11C]methyl)this compound, a ligand binding to dopamine receptors: radiochemical synthesis and biodistribution studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3H-3-N-methylthis compound labels D2 dopamine receptors in basal ganglia and S2 serotonin receptors in cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-N-(2-[18F]Fluoroethyl)this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. N-(p-isothiocyanatophenethyl)this compound, a selective and irreversible antagonist of D2 dopamine receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. cdn-links.lww.com [cdn-links.lww.com]
- 16. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]this compound binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. Mechanisms of G protein activation via the D2 dopamine receptor: evidence for persistent receptor/G protein interaction after agonist stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spiperone: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Butyrophenone Antipsychotic
Abstract
Spiperone, a potent butyrophenone antipsychotic, has long been a cornerstone in neuroscience research and a benchmark in the development of novel psychotropic agents. This technical guide provides a comprehensive overview of this compound, with a focus on its core pharmacological attributes. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, receptor binding profile, pharmacokinetics, and key experimental methodologies. This document summarizes quantitative data in structured tables for comparative analysis and includes detailed protocols for essential experiments. Furthermore, it incorporates visual diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's complex pharmacology.
Introduction
This compound (also known as Spiroperidol) is a typical antipsychotic agent belonging to the butyrophenone class of drugs.[1][2] While its clinical use is limited, primarily in Japan for the treatment of schizophrenia, this compound's high affinity and selectivity for dopamine D2 and serotonin 5-HT2A receptors have established it as an invaluable tool in neuropharmacological research.[1][3] Its multifaceted receptor interactions have made it instrumental in elucidating the complex neurotransmitter systems involved in psychosis and other neuropsychiatric disorders.[3] This guide aims to provide a detailed technical resource on the core scientific aspects of this compound.
Mechanism of Action
This compound's primary mechanism of action is its potent antagonism of dopamine D2 receptors.[4] In conditions such as schizophrenia, hyperactivity of dopaminergic pathways is a key pathological feature.[4] By blocking D2 receptors, this compound effectively dampens this excessive dopaminergic signaling.[4]
In addition to its high affinity for D2 receptors, this compound is also a potent antagonist of serotonin 5-HT2A receptors.[3][4] This dual antagonism is a hallmark of many atypical antipsychotics and is believed to contribute to a broader spectrum of therapeutic effects and potentially a more favorable side-effect profile compared to pure D2 antagonists.[4] this compound also exhibits affinity for other receptors, including other dopamine and serotonin subtypes and alpha-adrenergic receptors, which contributes to its overall pharmacological profile and potential side effects.[3]
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit. Antagonism of D2 receptors by this compound blocks the inhibitory effect of dopamine on adenylyl cyclase, thereby influencing downstream signaling cascades involving cyclic AMP (cAMP) and protein kinase A (PKA).[4]
Serotonin 5-HT2A Receptor Signaling Pathway
Serotonin 5-HT2A receptors are GPCRs that couple to the Gαq/11 subunit. Antagonism of 5-HT2A receptors by this compound blocks the activation of phospholipase C (PLC), which in turn inhibits the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a reduction in intracellular calcium release and protein kinase C (PKC) activation.[5]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 3-N-(2-[18F]Fluoroethyl)this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mmpc.org [mmpc.org]
In Vitro Characterization of Spiperone's Receptor Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiperone is a potent butyrophenone antipsychotic agent that has been extensively utilized as a pharmacological tool to characterize dopaminergic and serotonergic systems. Its complex pharmacology, characterized by high affinity for multiple G protein-coupled receptors (GPCRs), necessitates a detailed understanding of its receptor selectivity profile. This technical guide provides an in-depth in vitro characterization of this compound, summarizing its binding affinities across key central nervous system receptors. Detailed experimental protocols for receptor binding and functional antagonism assays are provided, alongside diagrams of the primary signaling pathways this compound modulates. This document serves as a comprehensive resource for researchers employing this compound in drug discovery and neuroscience research.
This compound Receptor Binding Profile
This compound exhibits a high affinity for several dopamine and serotonin receptor subtypes and also interacts with adrenergic receptors. Its functional activity is predominantly antagonistic. The binding affinity is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of a competing ligand. Lower Kᵢ values indicate higher binding affinity.
The data presented below is a synthesis from multiple in vitro radioligand binding studies. It is important to note that absolute values can vary between experiments based on tissue preparation (e.g., cell lines, brain region homogenates), radioligand used, and assay conditions.
| Receptor Family | Receptor Subtype | Binding Affinity (Kᵢ) [nM] | Functional Activity |
| Dopamine | D₂ | 0.02 - 0.16[1][2] | Antagonist[3][4] |
| D₃ | 0.1 - 0.35[1][5] | Antagonist | |
| D₄ | ~0.07 (Comparable to D₂)[5] | Antagonist | |
| Serotonin | 5-HT₁ₐ | 1.2 - 9.8 | Antagonist[3][4] |
| 5-HT₂ₐ | 0.5 - 2.3[3][6] | Antagonist[3][4] | |
| 5-HT₂𝒸 | Lower affinity (this compound is ~1000-fold selective for 5-HT₂ₐ vs 5-HT₂𝒸)[3] | Antagonist | |
| 5-HT₇ | 4.8 | Antagonist | |
| Adrenergic | α₁ | 1.0 - 15.0 | Antagonist[7] |
| α₂ | > 1000 | Weak/No Affinity |
Experimental Protocols
The characterization of this compound's receptor profile relies on standardized in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Competition Binding Assay
This is the most common method to determine the binding affinity (Kᵢ) of an unlabeled compound (like this compound) by measuring its ability to compete off a radiolabeled ligand of known affinity.[8][9]
Objective: To determine the Kᵢ of this compound for a specific receptor (e.g., Dopamine D₂).
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human receptor of interest (e.g., HEK293-hD₂) or brain tissue homogenates (e.g., rat striatum).[1]
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor, e.g., [³H]-Spiperone or [³H]-Raclopride for D₂ receptors.[10][11]
-
Unlabeled Ligand: this compound, serially diluted.
-
Non-Specific Binding (NSB) Determiner: A high concentration (e.g., 1-10 µM) of a structurally different, high-affinity ligand for the target receptor (e.g., (+)-Butaclamol) to saturate all specific binding sites.[1][12]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[13]
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.[13][14]
-
Detection: Scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration (e.g., via Bradford or BCA assay).[13]
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay Buffer
-
Receptor Membranes (e.g., 10-50 µg protein/well)
-
Unlabeled Ligand: Either buffer (for Total Binding), serial dilutions of this compound, or the NSB determiner.
-
-
Reaction Initiation: Add the radioligand at a fixed concentration, typically at or below its Kₑ value (e.g., 0.2-0.5 nM for [³H]-Spiperone), to all wells to start the binding reaction.[10][11]
-
Incubation: Incubate the plate for a predetermined time to reach equilibrium (e.g., 60 minutes) at a specific temperature (e.g., 25-30°C) with gentle agitation.[10][13]
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (retained on the filter) from the unbound.[13][14]
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[13][14]
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Use non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation :[14] Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) Where:
-
[L] = Concentration of the radioligand used.
-
Kₑ = Equilibrium dissociation constant of the radioligand for the receptor.
-
-
References
- 1. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]this compound binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical reevaluation of this compound and benzamide binding to dopamine D2 receptors: evidence for identical binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 6. Structure of the dopamine D2 receptor in complex with the antipsychotic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C23H26FN3O2 | CID 5265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn-links.lww.com [cdn-links.lww.com]
- 11. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
Spiperone's Impact on Intracellular Calcium Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiperone, a butyrophenone antipsychotic agent, is well-documented for its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][2][3][4] Emerging evidence, however, reveals a significant and distinct pharmacological profile: its ability to modulate intracellular calcium ([Ca2+]i) levels. This technical guide provides an in-depth analysis of the mechanisms, experimental validation, and downstream consequences of this compound-induced alterations in calcium signaling. Notably, this effect is independent of its classical receptor blockade, presenting new avenues for therapeutic applications and drug repurposing.[1][5][6][7]
Core Mechanism of Action on Intracellular Calcium
This compound elevates intracellular calcium concentrations primarily by triggering the release of calcium from the endoplasmic reticulum (ER), a critical intracellular storage organelle.[5][8] This action is not mediated by its antagonist effects on dopamine, serotonin, or sigma receptors.[1][6] Instead, this compound activates a protein tyrosine kinase (PYK)-coupled phospholipase C (PLC)-dependent signaling pathway.[5][7]
The activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors (IP3Rs) on the ER membrane, initiating the release of stored calcium into the cytoplasm.[8][9]
This compound's effect on intracellular calcium has been likened to that of thapsigargin, a known inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which is responsible for pumping calcium back into the ER from the cytoplasm.[1][10] Experiments have shown that pretreatment with thapsigargin can block the subsequent calcium response to this compound, and vice-versa, suggesting a shared mechanism related to the depletion of ER calcium stores.[1][10]
Quantitative Data Summary
The following tables summarize the key quantitative data related to this compound's effects on intracellular calcium and its receptor binding affinities.
| Parameter | Cell Line | Value | Reference |
| EC50 for intracellular Ca2+ enhancement | IB3-1 | 9.3 µM | [5] |
| Concentration for maximal Ca2+ increase | HEK293 | 5 µM | [1][10] |
| IC50 for Dopamine D2 Receptor Antagonism | - | 10 nM | [5] |
| IC50 for Serotonin 5-HT2A Receptor Antagonism | - | 40 nM | [5] |
| IC50 for Cytotoxicity | HCT116 and SW620 (CRC cells) | < 10 µM | [8] |
Table 1: Potency and Efficacy of this compound in Modulating Intracellular Calcium and Receptor Binding.
Experimental Protocols
Measurement of Intracellular Calcium using Fluo-4 AM and Flow Cytometry
This protocol is adapted from studies on HEK293 cells.[1]
3.1.1. Cell Preparation and Dye Loading:
-
Harvest HEK293 cells and resuspend them to a concentration of 2 × 10^6 cells/ml.
-
Incubate the cells with 2 µM Fluo-4/AM (a calcium-sensitive fluorescent dye) at 37°C for 30 minutes in Hanks balanced salt solution (HBSS) containing:
-
5 mM KCl
-
0.4 mM KH2PO4
-
0.8 mM MgSO4
-
137 mM NaCl
-
0.3 mM Na2HPO4
-
5.5 mM glucose
-
1.26 mM CaCl2
-
0.5 mM MgCl2
-
-
Wash the cells twice with HBSS.
-
Resuspend the cells in 2 ml of HBSS.
3.1.2. Flow Cytometry Analysis:
-
Acquire baseline fluorescence for 30 seconds using a FACSCalibur flow cytometer (or equivalent).
-
Stimulate the cells with varying concentrations of this compound (e.g., as indicated in the dose-response studies). Ionomycin (2 µM) can be used as a positive control, and a sigma receptor ligand like DTG (10 µM) as a negative control.[1]
-
Measure the intracellular calcium concentration as the fluorescence intensity of Fluo-4/AM using the FL1 channel.
-
Count at least 10,000 cells to evaluate the intracellular calcium elevation.
Microscope-Based Fluorescence Calcium Measurement
This methodology is based on experiments conducted with IB3-1 cells.[5]
3.2.1. Cell Culture and Dye Loading:
-
Grow IB3-1 cells on a coverslip.
-
Load the cells with a suitable calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's protocol.
3.2.2. Imaging and Analysis:
-
Bathe the cells in a suitable buffer (e.g., ECaT Ringer solution).
-
Use a microscope-based fluorescence imaging system to capture real-time changes in intracellular calcium.
-
Challenge the cells with this compound and record the fluorescence changes over time.
-
To determine the source of the calcium increase, experiments can be repeated in a Ca2+-free buffer. A sustained increase in calcium in a calcium-free medium indicates release from intracellular stores.
Signaling Pathways and Visualizations
This compound-Induced Calcium Release Pathway
The following diagram illustrates the signaling cascade initiated by this compound, leading to the release of intracellular calcium.
Caption: this compound-induced intracellular calcium release pathway.
Experimental Workflow for Calcium Measurement
The logical flow of a typical experiment to measure this compound's effect on intracellular calcium is depicted below.
Caption: Workflow for measuring intracellular calcium changes.
Downstream Consequences of Elevated Intracellular Calcium
The this compound-induced increase in intracellular calcium has been shown to trigger significant downstream cellular responses.
Inhibition of the Wnt Signaling Pathway
Elevated intracellular calcium levels resulting from this compound treatment have been demonstrated to inhibit the canonical Wnt signaling pathway.[1][6] This inhibition occurs upstream of β-catenin activation. The increase in cytoplasmic calcium can lead to the activation of calcium/calmodulin-dependent protein kinase II (CamKII) and protein kinase C (PKC), which are known to have antagonistic effects on the Wnt pathway.[1][6] However, studies have shown that the inhibition of PKC does not reverse the this compound-mediated antagonism of Wnt signaling, suggesting other calcium-dependent mechanisms are at play.[1]
Activation of Calcium-Dependent Chloride Secretion
In the context of cystic fibrosis research, this compound has been identified as a potent enhancer of intracellular calcium, which in turn activates calcium-activated chloride channels (CaCCs).[5][7] This provides an alternative pathway for chloride secretion in cells with defective CFTR channels, highlighting a potential therapeutic application for this compound in cystic fibrosis.[5][7][11]
Conclusion
This compound's ability to increase intracellular calcium via a PLC-dependent pathway, independent of its classical antipsychotic receptor targets, represents a significant finding with broad implications. For researchers, this uncovers a novel signaling role for a well-established drug. For drug development professionals, it opens up possibilities for repurposing this compound and its analogs for conditions where modulation of intracellular calcium is beneficial, such as certain cancers and cystic fibrosis.[7][8] Further investigation into the precise molecular interactions of this compound within the PYK-PLC signaling complex will be crucial for the rational design of new therapeutic agents that selectively target this pathway.
References
- 1. This compound enhances intracellular calcium level and inhibits the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [3H]this compound binds selectively to rat striatal D2 dopamine receptors in vivo: a kinetic and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of the dopamine D2 receptor in complex with the antipsychotic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, identified through compound screening, activates calcium-dependent chloride secretion in the airway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Enhances Intracellular Calcium Level and Inhibits the Wnt Signaling Pathway [medscape.com]
- 7. This compound, identified through compound screening, activates calcium-dependent chloride secretion in the airway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medscape.com [medscape.com]
- 11. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
The Discovery and Synthesis of Novel Spiperone Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and synthesis of novel analogs of Spiperone, a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors. This compound and its derivatives are critical tools in neuropharmacology and represent a continuing area of interest for the development of new therapeutic agents for a range of neurological and psychiatric disorders. This document outlines the key signaling pathways, experimental workflows for drug discovery, detailed synthetic and analytical protocols, and a comparative analysis of the biological activities of various this compound analogs.
Introduction to this compound and its Significance
This compound is a typical antipsychotic of the butyrophenone class, known for its high affinity for dopamine D2 and serotonin 5-HT2A receptors.[1][2] Its multifaceted receptor binding profile, which also includes interactions with other serotonin receptor subtypes and alpha-adrenergic receptors, has made it a valuable research tool for dissecting the complexities of neurotransmitter systems.[3] The development of novel this compound analogs is driven by the pursuit of compounds with improved receptor selectivity, reduced off-target effects, and optimized pharmacokinetic properties, offering the potential for more effective and safer therapeutics.[4] Structure-activity relationship (SAR) studies on this compound have revealed that modifications to the N-alkyl group and the spiro ring can significantly alter binding affinities and selectivity for D2 and 5-HT2A receptors.[4][5]
Key Signaling Pathways
This compound's primary mechanism of action involves the antagonism of G protein-coupled receptors (GPCRs), specifically the D2 and 5-HT2A receptors, which are coupled to different intracellular signaling cascades.
Dopamine D2 Receptor Signaling Pathway
Antagonism of the D2 receptor by this compound and its analogs primarily impacts the Gαi/o signaling pathway. This inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic AMP (cAMP) levels, thereby modulating the activity of protein kinase A (PKA) and downstream signaling events.
Serotonin 5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is coupled to the Gαq/11 signaling pathway. Its activation by serotonin stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound analogs act as antagonists, blocking this cascade.
Drug Discovery and Development Workflow
The discovery of novel this compound analogs follows a structured workflow, from initial hit identification to preclinical evaluation. This process is iterative, with feedback from biological testing informing further chemical synthesis and optimization.
Synthesis of Novel this compound Analogs
The synthesis of this compound analogs often involves multi-step parallel synthesis techniques to generate libraries of compounds for screening.[6] Key strategies include modifications of the piperidine ring and N-alkylation.
General Synthesis of N-Alkyl this compound Analogs
A common route for synthesizing N-alkylated this compound analogs involves the alkylation of the secondary amine of the piperidine ring. This can be achieved through reductive amination or direct alkylation with alkyl halides.
Example Protocol: Synthesis via Reductive Amination
-
Formation of the Imine/Enamine: A 4-substituted piperidine is reacted with an appropriate aldehyde or ketone in a suitable solvent (e.g., methanol, dichloromethane).
-
Reduction: A reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride, is added to the reaction mixture to reduce the imine/enamine to the corresponding secondary amine.
-
Alkylation: The resulting piperidine derivative is then alkylated with 4-chloro-1-(4-fluorophenyl)butan-1-one in the presence of a base (e.g., triethylamine) and a catalyst (e.g., sodium iodide) to yield the final this compound analog.[6]
-
Purification: The crude product is purified using column chromatography or recrystallization.
Quantitative Data of this compound Analogs
The biological activity of novel this compound analogs is typically characterized by their binding affinities (Ki values) for the dopamine D2 and serotonin 5-HT2A receptors. The following tables summarize the binding data for a selection of this compound and its analogs.
Table 1: Binding Affinities (Ki, nM) of this compound Analogs at Dopamine D2 Receptors
| Compound | Modification | Ki (nM) at D2 Receptor | Reference |
| This compound | - | 0.05 - 0.2 | [7][8] |
| N-Methylthis compound | N-alkylation | ~400-fold reduced affinity vs this compound | [1] |
| N-Benzylthis compound | N-alkylation | Moderate improvement in selectivity | [4] |
| N-(4-Nitrobenzyl)this compound | N-alkylation | High selectivity for D2 | [4] |
| 3-N-Fluoroethylthis compound | N-alkylation | High affinity | [9] |
| 3-N-Chloroethylthis compound | N-alkylation | High affinity | [9] |
| 3-N-Bromoethylthis compound | N-alkylation | High affinity | [9] |
Table 2: Binding Affinities (Ki, nM) of this compound Analogs at Serotonin 5-HT2A Receptors
| Compound | Modification | Ki (nM) at 5-HT2A Receptor | Reference |
| This compound | - | 1.17 | [8] |
| N-Methylthis compound | N-alkylation | Slightly lower affinity than this compound | [1] |
| KML-010 (N1-methyl analog) | Spiro ring modification | Lacked affinity (>10,000 nM) for 5-HT2C and 5-HT1A | [1] |
Experimental Protocols
Radioligand Binding Assay for D2 and 5-HT2A Receptors
This protocol is used to determine the binding affinity of novel this compound analogs.
Materials:
-
Cell membranes expressing human D2 or 5-HT2A receptors
-
Radioligand (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A)
-
Test compounds (novel this compound analogs)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)
-
Non-specific binding control (e.g., 10 µM unlabeled this compound or Haloperidol)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.[7]
Cell-Based Functional Assays
Functional assays are essential to determine whether a compound acts as an antagonist, agonist, or inverse agonist.
6.2.1. Calcium Flux Assay (for 5-HT2A Receptor)
This assay measures the antagonist's ability to block agonist-induced increases in intracellular calcium.
Materials:
-
Cells stably expressing the human 5-HT2A receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
5-HT2A agonist (e.g., serotonin)
-
Test compounds
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive dye.
-
Compound Addition: Add varying concentrations of the test compound (antagonist).
-
Agonist Stimulation: Add a fixed concentration of the 5-HT2A agonist to stimulate the receptor.
-
Fluorescence Measurement: Measure the change in fluorescence over time using a plate reader.
-
Data Analysis: Determine the IC50 value of the antagonist in inhibiting the agonist-induced calcium response.
6.2.2. cAMP Assay (for D2 Receptor)
This assay measures the antagonist's ability to reverse agonist-induced inhibition of cAMP production.
Materials:
-
Cells stably expressing the human D2 receptor
-
cAMP assay kit (e.g., HTRF, ELISA)
-
D2 receptor agonist (e.g., quinpirole)
-
Adenylyl cyclase activator (e.g., forskolin)
-
Test compounds
Procedure:
-
Cell Plating: Seed cells in a 96-well plate.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound (antagonist).
-
Agonist and Forskolin Addition: Add the D2 agonist and forskolin to the cells.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
Data Analysis: Determine the IC50 value of the antagonist in reversing the agonist's inhibitory effect on forskolin-stimulated cAMP production.
Conclusion
The discovery and synthesis of novel this compound analogs remain a promising avenue for the development of improved therapeutics for neuropsychiatric disorders. Through a systematic approach involving targeted synthesis, comprehensive in vitro and in vivo characterization, and a deep understanding of the underlying signaling pathways, researchers can continue to refine the pharmacological properties of this important class of compounds. The methodologies and data presented in this guide serve as a valuable resource for professionals in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C23H26FN3O2 | CID 5265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effect of N-alkylation on the affinities of analogues of this compound for dopamine D2 and serotonin 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Multistep solution-phase parallel synthesis of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Syntheses and D2 receptor affinities of derivatives of this compound containing aliphatic halogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Antipsychotic Research on Spiperone: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spiperone, a butyrophenone derivative, emerged from the research laboratories of Janssen Pharmaceutica in the 1960s and quickly became a cornerstone in the study of antipsychotic drug action.[1][2] Its high affinity and selectivity for dopamine D2 receptors, and significant interaction with serotonin 5-HT2A receptors, provided researchers with a powerful pharmacological tool to dissect the neurobiological underpinnings of psychosis. This technical guide delves into the early, foundational research on the antipsychotic properties of this compound, presenting key quantitative data, detailed experimental protocols from seminal studies, and visualizations of the core signaling pathways implicated in its mechanism of action.
Core Mechanism of Action
Early investigations revealed that this compound's primary mechanism of action as an antipsychotic agent lies in its potent antagonism of dopamine D2 receptors.[3][4][5] This was a pivotal finding that solidified the "dopamine hypothesis" of schizophrenia, which posited that hyperactivity of dopaminergic pathways contributed to psychotic symptoms.[6] Furthermore, this compound's significant affinity for serotonin 5-HT2A receptors hinted at a more complex pharmacology, foreshadowing the development of "atypical" antipsychotics that target both dopamine and serotonin systems.[7][8]
Quantitative Receptor Binding Profile of this compound
The following tables summarize the binding affinities (Ki, Kd) and receptor densities (Bmax) of this compound for key neurotransmitter receptors, as determined in early radioligand binding studies. These data were instrumental in characterizing this compound's pharmacological profile.
Table 1: Dopamine Receptor Binding Affinities of this compound
| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| D2 | [3H]-Spiperone | Rat Striatum | - | 0.1-0.3 | 200-400 | [9] |
| D2 | [3H]-Spiperone | Rat Striatum | - | 0.25 | - | [10] |
Table 2: Serotonin Receptor Binding Affinities of this compound
| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| 5-HT1A | [3H]-Spiperone | Rat Cortex | 17.3 | - | - | [8] |
| 5-HT2A | [3H]-Spiperone | Rat Frontal Cortex | 1.17 | 0.6-1.2 | 100-150 | [8] |
Table 3: In Vivo Receptor Occupancy of this compound
| Brain Region | Receptor Target | Animal Model | ED50 (mg/kg) | Notes | Reference |
| Striatum | D2 | Rat | 0.02-0.04 | Intraperitoneal injection | [11] |
| Frontal Cortex | 5-HT2A | Rat | 0.05-0.1 | Intraperitoneal injection | [10] |
Key Experimental Protocols
The following are detailed methodologies for two of the most critical experimental approaches used in the early evaluation of this compound's antipsychotic properties.
In Vitro Radioligand Binding Assay for D2 and 5-HT2A Receptors
This protocol is a composite of the methods described in the foundational papers by Leysen, Laduron, and colleagues.[3][4][5]
Objective: To determine the affinity (Kd) and density (Bmax) of this compound binding to dopamine D2 and serotonin 5-HT2A receptors in rat brain tissue.
Materials:
-
Radioligand: [3H]-Spiperone (specific activity 20-30 Ci/mmol)
-
Tissue: Male Wistar rat brains
-
Buffers:
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Incubation buffer: Tris-HCl buffer containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2
-
-
Competing Ligands (for determining non-specific binding):
-
(+)Butaclamol (1 µM) for D2 receptors
-
Ketanserin (1 µM) for 5-HT2A receptors
-
-
Equipment:
-
Homogenizer (e.g., Potter-Elvehjem)
-
Refrigerated centrifuge
-
Incubation bath
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
-
Scintillation counter and vials
-
Scintillation fluid
-
Procedure:
-
Tissue Preparation:
-
Euthanize male Wistar rats and rapidly dissect the striatum (for D2 receptors) and frontal cortex (for 5-HT2A receptors) on ice.
-
Homogenize the tissues in 10 volumes of ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh Tris-HCl buffer and repeat the centrifugation step.
-
The final pellet is resuspended in incubation buffer to a protein concentration of approximately 0.5 mg/mL.
-
-
Binding Assay:
-
Set up assay tubes containing:
-
100 µL of membrane preparation
-
50 µL of [3H]-Spiperone (at varying concentrations, e.g., 0.05-2.0 nM)
-
50 µL of incubation buffer (for total binding) or competing ligand (for non-specific binding)
-
-
Incubate the tubes at 37°C for 15 minutes.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through a glass fiber filter under vacuum.
-
Wash the filters three times with 5 mL of ice-cold Tris-HCl buffer.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add 5 mL of scintillation fluid to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform Scatchard analysis on the specific binding data to determine the Kd and Bmax values.
-
In Vivo Behavioral Assessment: Amphetamine-Induced Stereotypy in Rats
This protocol is representative of early animal models used to assess the antipsychotic potential of new compounds.[6][12]
Objective: To evaluate the ability of this compound to antagonize the stereotypic behaviors induced by amphetamine, a model for dopamine hyperactivity.
Materials:
-
Animals: Male Sprague-Dawley rats (200-250 g)
-
Drugs:
-
d-Amphetamine sulfate (dissolved in saline)
-
This compound (suspended in a vehicle, e.g., 0.5% carboxymethylcellulose)
-
-
Equipment:
-
Observation cages (e.g., clear Plexiglas)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Stopwatch
-
Procedure:
-
Acclimation:
-
House the rats individually for at least one week before the experiment with ad libitum access to food and water.
-
On the day of the experiment, allow the rats to acclimate to the observation cages for 30 minutes.
-
-
Drug Administration:
-
Administer this compound (at various doses, e.g., 0.01, 0.05, 0.1 mg/kg, i.p.) or vehicle to different groups of rats.
-
After 30 minutes, administer d-amphetamine (e.g., 5 mg/kg, i.p.) to all rats.
-
-
Behavioral Observation:
-
Immediately after amphetamine injection, begin observing the rats for stereotypic behaviors.
-
Record the intensity of stereotypy at 10-minute intervals for 2 hours using a standardized rating scale (e.g., a scale from 0 to 4, where 0 is no stereotypy and 4 is continuous gnawing and licking).
-
The observer should be blind to the treatment conditions.
-
-
Data Analysis:
-
Calculate the mean stereotypy score for each group at each time point.
-
Compare the scores of the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the dose-dependent inhibitory effect of this compound.
-
Signaling Pathways
The antipsychotic effects of this compound are mediated through its interaction with the intracellular signaling cascades of the D2 and 5-HT2A receptors.
Dopamine D2 Receptor Signaling
This compound acts as an antagonist at the D2 receptor, which is a G-protein coupled receptor (GPCR) linked to Gi/o proteins.[13][14][15][16] By blocking the binding of dopamine, this compound prevents the inhibition of adenylyl cyclase, leading to a disinhibition of cyclic AMP (cAMP) production.
Caption: this compound's antagonism of the D2 receptor signaling pathway.
Serotonin 5-HT2A Receptor Signaling
This compound also antagonizes the 5-HT2A receptor, a GPCR coupled to Gq/11 proteins.[17][18][19][20][21] This action blocks the serotonin-induced activation of phospholipase C (PLC), which in turn prevents the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately modulating intracellular calcium levels and protein kinase C (PKC) activity.
Caption: this compound's antagonism of the 5-HT2A receptor signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for early-phase in vivo antipsychotic drug screening, integrating behavioral and neurochemical analyses.
Caption: A generalized workflow for in vivo antipsychotic screening.
Conclusion
The early research on this compound was instrumental in advancing our understanding of the neuropharmacology of antipsychotic drugs. Its high affinity for D2 receptors provided strong support for the dopamine hypothesis of schizophrenia, while its activity at 5-HT2A receptors opened new avenues for therapeutic development. The experimental protocols and quantitative data from these seminal studies laid the groundwork for decades of research in psychopharmacology and continue to be relevant for the development of novel treatments for psychotic disorders. This guide serves as a technical resource for researchers and professionals in the field, providing a detailed overview of the foundational science behind a landmark compound in psychiatric medicine.
References
- 1. Janssen Pharmaceuticals - Wikipedia [en.wikipedia.org]
- 2. Janssen_Pharmaceutica [chemeurope.com]
- 3. This compound: a ligand of choice for neuroleptic receptors. 1. Kinetics and characteristics of in vitro binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a ligand of choice for neuroleptic receptors. 2. Regional distribution and in vivo displacement of neuroleptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a ligand of choice for neuroleptic receptors. 3. Subcellular distribution of neuroleptic drugs and their receptors in various rat brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. [3H]this compound binds selectively to rat striatal D2 dopamine receptors in vivo: a kinetic and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of binding sites identified in rat brain following in vivo administration of [3H]-spiperone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endogenous dopamine (DA) modulates [3H]this compound binding in vivo in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acnp.org [acnp.org]
- 13. pnas.org [pnas.org]
- 14. Mechanisms of G protein activation via the D2 dopamine receptor: evidence for persistent receptor/G protein interaction after agonist stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 17. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
The Role of Spiperone in Elucidating Dopaminergic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiperone, a butyrophenone derivative, is a potent antagonist with high affinity for dopamine D2-like receptors, as well as serotonin 5-HT1A and 5-HT2A receptors.[1][2][3][4] Its robust binding characteristics have established it as an invaluable tool in neuroscience research, particularly for the investigation of dopaminergic pathways implicated in various neuropsychiatric disorders such as schizophrenia.[3][4][5] This technical guide provides an in-depth overview of this compound's mechanism of action, its application in various experimental paradigms, and detailed protocols for its use in studying the intricacies of dopamine neurotransmission.
Mechanism of Action and Receptor Binding Profile
This compound primarily exerts its effects by acting as a competitive antagonist at D2 and D3 dopamine receptors.[6] By binding to these receptors, it blocks the action of endogenous dopamine, thereby modulating downstream signaling cascades.[4] This antagonistic action is fundamental to its utility in both therapeutic and research contexts.[3] this compound also demonstrates significant affinity for several other receptor types, a crucial consideration for experimental design and data interpretation.[1][2]
Dopaminergic Signaling Pathways
The D2 dopamine receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is coupled to Gi/o proteins. Upon activation by dopamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on gene expression and neuronal excitability. This compound blocks this cascade by preventing dopamine from binding to the D2 receptor.
Quantitative Binding Data
The affinity of this compound for various receptors has been extensively characterized. The following table summarizes key binding affinity values (Ki and Kd) from in vitro studies. It is important to note that binding affinities can vary based on experimental conditions, tissue preparation, and the specific radioligand used.
| Receptor | Ligand | Ki (nM) | Kd (nM) | Species | Reference(s) |
| Dopamine D2 | [3H]this compound | 0.057 ± 0.013 | Rat | [6] | |
| Dopamine D2 | (Z)-NIASP | 0.35 | [7] | ||
| Dopamine D2 | (E)-NIASP | 0.72 | [7] | ||
| Dopamine D3 | [3H]this compound | 0.125 ± 0.033 | Rat | [6] | |
| Serotonin 5-HT1A | This compound | 58 | Rat | [8] | |
| Serotonin 5-HT2A | This compound | 1.8 | Rat | [8] | |
| Serotonin 5-HT2A | (Z)-NIASP | 1.75 | [7] | ||
| Serotonin 5-HT2A | (E)-NIASP | 1.14 | [7] | ||
| Serotonin 5-HT2C | This compound | 1600 | Rat | [8] |
Applications in Dopaminergic Pathway Research
This compound's high affinity and selectivity for D2 receptors have made it a cornerstone in various research applications, from in vitro binding assays to in vivo imaging techniques.
In Vitro Radioligand Binding Assays
Radiolabeled this compound, most commonly [3H]this compound, is widely used in competitive binding assays to determine the affinity of novel compounds for D2-like receptors.[9] These assays are fundamental in the early stages of drug discovery and for characterizing the pharmacological profile of new chemical entities.
Autoradiography
In vitro autoradiography with [3H]this compound allows for the visualization and quantification of D2 receptor distribution in brain tissue sections.[10] This technique provides high-resolution anatomical information about receptor localization, which is crucial for understanding the circuitry of dopaminergic pathways.
In Vivo Imaging: PET and SPECT
Radiolabeled derivatives of this compound, such as [11C]N-methylthis compound and various radioiodinated analogs, are employed as radiotracers in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) studies.[11][12][13][14] These non-invasive imaging techniques enable the in vivo quantification of D2 receptor density and occupancy in the living brain, providing critical insights into the pathophysiology of diseases like Parkinson's and schizophrenia, and for assessing the efficacy of novel therapeutics.[15][16][17][18][19]
Experimental Protocols
[3H]this compound Competition Binding Assay for Dopamine D2 Receptors
This protocol outlines a competitive binding assay using [3H]this compound to determine the affinity of a test compound for D2 receptors in rat striatal tissue.[9][20]
Materials:
-
Radioligand: [3H]this compound (specific activity ~60-90 Ci/mmol)
-
Tissue: Frozen rat striata
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding determination: (+)-Butaclamol (10 µM final concentration) or unlabeled this compound (1 µM final concentration)
-
Test compound: Serial dilutions
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filtration manifold, glass fiber filters, scintillation counter, scintillation cocktail.
Procedure:
-
Membrane Preparation: a. Thaw rat striata on ice and homogenize in 10 volumes of ice-cold assay buffer. b. Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. c. Discard the supernatant, resuspend the pellet in fresh assay buffer, and repeat the centrifugation. d. Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
Assay Setup (in a 96-well plate): a. Total Binding: 50 µL assay buffer + 50 µL [3H]this compound (final concentration ~0.2-0.5 nM) + 50 µL membrane preparation. b. Non-specific Binding: 50 µL (+)-butaclamol (or unlabeled this compound) + 50 µL [3H]this compound + 50 µL membrane preparation. c. Competition: 50 µL test compound dilution + 50 µL [3H]this compound + 50 µL membrane preparation.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Filtration: a. Pre-soak glass fiber filters in 0.5% polyethyleneimine for at least 30 minutes. b. Rapidly filter the contents of each well through the pre-soaked filters using a cell harvester. c. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Radioactivity Measurement: a. Place the filters in scintillation vials and add 4-5 mL of scintillation cocktail. b. Measure the radioactivity in a scintillation counter.
-
Data Analysis: a. Calculate specific binding = Total binding - Non-specific binding. b. Plot the percentage of specific binding against the log concentration of the test compound. c. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]this compound and Kd is its dissociation constant for the D2 receptor.
Conclusion
This compound remains a pivotal pharmacological tool for the investigation of dopaminergic systems. Its well-characterized binding profile, coupled with its adaptability for use in a range of in vitro and in vivo experimental techniques, ensures its continued relevance in both basic and clinical neuroscience research. A thorough understanding of its pharmacology and the appropriate application of the methodologies described in this guide are essential for generating robust and interpretable data to further unravel the complexities of dopaminergic pathways in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound | C23H26FN3O2 | CID 5265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]this compound binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo binding of (E)- and (Z)-N-(iodoallyl)this compound to dopamine D2 and serotonin 5-HT2 neuroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 10. [3H]this compound binding sites in brain: autoradiographic localization of multiple receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of N-alkyl derivatives of radioiodinated this compound as radioligands for in vivo dopamine D2 receptor studies: effects of lipophilicity and receptor affinity on the in vivo biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioiodinated 2'-iodothis compound: a new radioligand for in vivo dopamine receptor study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. 5-HT Radioligands for Human Brain Imaging With PET and SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5-HT radioligands for human brain imaging with PET and SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Imaging Histamine Receptors Using PET and SPECT | Radiology Key [radiologykey.com]
- 20. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for [3H]-Spiperone Radioligand Binding Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
[3H]-Spiperone is a high-affinity radiolabeled antagonist widely used in pharmacological research to characterize dopamine D2-like (D2, D3, D4) and serotonin 5-HT2A receptors.[1][2][3] Radioligand binding assays utilizing [3H]-Spiperone are fundamental for determining key receptor parameters such as affinity (Kd), receptor density (Bmax), and the potency of unlabeled competing ligands (Ki).[4][5] This document provides detailed protocols for performing saturation and competition binding assays using [3H]-Spiperone, along with guidelines for data analysis and presentation.
Data Presentation
The following table summarizes representative quantitative data for [3H]-Spiperone binding to various receptor subtypes. These values are context-dependent and can vary based on the specific tissue or cell line and experimental conditions.
| Receptor Subtype | Tissue/Cell Source | Radioligand | Kd (nM) | Bmax (pmol/mg protein) | Reference Compound |
| Dopamine D2 | HEK293 cells | [3H]-Spiperone | 0.057 ± 0.013 | 2.41 ± 0.26 | (+)-Butaclamol |
| Dopamine D3 | HEK293 cells | [3H]-Spiperone | 0.125 ± 0.033 | 1.08 ± 0.14 | (+)-Butaclamol |
| Dopamine D2 | Rat Striatum | [3H]-Spiperone | ~0.1 - 0.3 | Not Specified | Sulpiride |
| Serotonin 5-HT2A | Rat Cerebral Cortex | [3H]-Spiperone | ~0.6 - 2.3 | Not Specified | Ketanserin |
Note: The Kd and Bmax values are illustrative and can be influenced by the specific experimental setup. Researchers should determine these parameters under their own assay conditions.
Experimental Protocols
Membrane Preparation from Cells or Tissues
This protocol describes the preparation of crude membrane fractions containing the receptors of interest.
Materials:
-
Cells or tissue expressing the target receptor.
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.[5]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[5]
-
Dounce homogenizer or polytron.
-
High-speed refrigerated centrifuge.
Procedure:
-
Harvest cells or dissect tissue and place them in ice-cold Homogenization Buffer.
-
Homogenize the sample using a Dounce homogenizer or a polytron.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20-30 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation and resuspension steps twice more.
-
After the final wash, resuspend the pellet in Wash Buffer.
-
Determine the protein concentration of the membrane preparation using a standard method such as the Bradford assay.
-
Store the membrane preparation in aliquots at -80°C until use.
Saturation Binding Assay
This experiment is performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of [3H]-Spiperone.
Materials:
-
Receptor-containing membrane preparation.
-
[3H]-Spiperone.
-
Unlabeled ligand for non-specific binding (e.g., 10 µM (+)-butaclamol).[5]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin.[6]
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[5]
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of [3H]-Spiperone in Assay Buffer. A typical concentration range would be 0.01 to 5 nM.
-
In a 96-well plate, set up triplicate wells for each concentration of [3H]-Spiperone for total binding.
-
For non-specific binding, set up another set of triplicate wells for each [3H]-Spiperone concentration, adding a high concentration of an unlabeled competitor (e.g., 10 µM (+)-butaclamol).[5]
-
Add the membrane preparation to each well. The amount of protein should be optimized to ensure that less than 10% of the radioligand is bound.
-
Bring the final reaction volume to a consistent level (e.g., 200 µL or 800 µL) with Assay Buffer.[6]
-
Incubate the plate at a specific temperature (e.g., 25°C or 30°C) for a predetermined time to reach equilibrium (e.g., 60 or 120 minutes).[2][6]
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.[7]
-
Analyze the specific binding data using non-linear regression to determine the Kd and Bmax values.[4]
Competition Binding Assay
This experiment is performed to determine the affinity (Ki) of an unlabeled test compound for the receptor.
Materials:
-
Same as for the Saturation Binding Assay, plus the unlabeled test compound(s).
Procedure:
-
Prepare serial dilutions of the unlabeled test compound in Assay Buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation + [3H]-Spiperone + Assay Buffer.
-
Non-specific Binding: Membrane preparation + [3H]-Spiperone + high concentration of a standard unlabeled competitor (e.g., 10 µM (+)-butaclamol).
-
Competition: Membrane preparation + [3H]-Spiperone + varying concentrations of the test compound.
-
-
The concentration of [3H]-Spiperone should be kept constant, typically at or near its Kd value.[1]
-
Add the membrane preparation to all wells.
-
Incubate, filter, and wash as described in the saturation binding protocol.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate an inhibition curve.
-
Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation assay.[6]
Mandatory Visualizations
Caption: Experimental workflow for the [3H]-Spiperone radioligand binding assay.
Caption: Simplified signaling pathway of the Dopamine D2 receptor.
References
- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 2. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 3. This compound: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.uwec.edu [chem.uwec.edu]
- 5. benchchem.com [benchchem.com]
- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]this compound binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
Application Notes and Protocols: Spiperone in PET Imaging of Neuroreceptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spiperone and its derivatives are potent antagonists for dopamine D2 and serotonin 5-HT2A receptors, making them valuable tools in neuroscience research.[1] When labeled with positron-emitting radionuclides such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), these compounds can be used as radiotracers in Positron Emission Tomography (PET) to visualize and quantify these key neuroreceptors in the living brain.[2][3] This technology has significant applications in studying the pathophysiology of various neuropsychiatric and neurological disorders, including schizophrenia and Parkinson's disease, as well as in the development of novel therapeutics targeting these receptor systems.[1][4][5][6]
This document provides detailed application notes and protocols for the use of this compound and its analogs in PET imaging of neuroreceptors.
Principle of this compound PET Imaging
PET imaging with radiolabeled this compound is based on the principle of in vivo receptor binding. A tracer amount of the radioligand, such as [¹¹C]N-methylthis compound ([¹¹C]NMSP) or [¹⁸F]fluoroethylthis compound ([¹⁸F]FESP), is administered intravenously.[2][7] The radiotracer then travels through the bloodstream, crosses the blood-brain barrier, and binds to its target receptors in the brain. The positron emissions from the radionuclide are detected by the PET scanner, allowing for the three-dimensional mapping of the radiotracer's distribution and concentration over time.
The regional brain uptake of the this compound tracer is proportional to the density of the target receptors.[8] For instance, high uptake is observed in the striatum, which is rich in dopamine D2 receptors, and in the cortex, which has a high density of serotonin 5-HT2A receptors.[9][10] By employing kinetic modeling, it is possible to estimate key parameters such as receptor density (Bmax) and binding potential, providing quantitative insights into the neuroreceptor systems.[8][11]
Applications in Research and Drug Development
This compound PET imaging has a wide range of applications:
-
Neuroreceptor Mapping: To determine the distribution and density of dopamine D2 and serotonin 5-HT2A receptors in the healthy and diseased brain.[4][12]
-
Pathophysiology Studies: To investigate the role of these neuroreceptor systems in disorders like schizophrenia, Parkinson's disease, and depression.[3][4][5][6]
-
Pharmacodynamic Studies: To determine the in vivo receptor occupancy of novel antipsychotic drugs, which is crucial for dose-finding studies and for understanding the mechanism of action of these drugs.[2][7]
-
Monitoring Disease Progression and Treatment Response: To track changes in receptor density over the course of a disease or in response to therapeutic interventions.[3][6]
Quantitative Data
The following tables summarize key quantitative data related to the use of this compound and its derivatives in PET imaging.
Table 1: In Vitro and In Vivo Binding Properties of this compound and its Analogs
| Compound | Receptor | Kd (nM) | Bmax (pmol/g or pmol/mg protein) | Species/Tissue | Reference |
| [³H]this compound | D2 | 0.14 | 26 fmol/mg tissue | Rat Striatum | [13] |
| [³H]this compound | D2 | 0.057 ± 0.013 | 2.41 ± 0.26 pmol/mg protein | HEK293 cells | [14] |
| [³H]this compound | D3 | 0.125 ± 0.033 | 1.08 ± 0.14 pmol/mg protein | HEK293 cells | [14] |
| [¹⁸F]FESP | D2 | - | 6 pmol/cm³ | Baboon Striatum | [11] |
| [¹¹C]N-methylthis compound | D2 | - | ~90 fmol/mg wet tissue | Rat Striatum | [10] |
| [¹¹C]N-methylthis compound | 5-HT2A | - | 32 fmol/mg wet tissue | Rat Frontal Cortex | [10] |
Table 2: Pharmacokinetic and Imaging Parameters of this compound Radiotracers
| Radiotracer | Parameter | Value | Species | Reference |
| [¹⁸F]FESP | Striatum Uptake (4h p.i.) | 0.048% ± 0.005% ID/cm³ | Baboon | [11] |
| [¹⁸F]FESP | Striatum to Cerebellum Ratio (4h p.i.) | ~9 to 10 | Baboon | [11] |
| [¹⁸F]FESP | % Intact in Plasma (2h p.i.) | 54% | Human | [9] |
| [¹⁸F]FESP | % Intact in Striatum (up to 4h p.i.) | ~90% | Rat | [9] |
Experimental Protocols
Radiolabeling of this compound Derivatives
The most commonly used radionuclides for labeling this compound are ¹¹C (t½ ≈ 20.4 min) and ¹⁸F (t½ ≈ 109.8 min).[2]
Protocol 1: Synthesis of [¹¹C]N-methylthis compound ([¹¹C]NMSP)
This protocol is based on the N-alkylation of the this compound precursor with [¹¹C]methyl iodide.
-
Production of [¹¹C]CO₂: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.
-
Conversion to [¹¹C]CH₃I: The [¹¹C]CO₂ is converted to [¹¹C]CH₄, which is then reacted with iodine to form [¹¹C]methyl iodide.
-
Radiolabeling Reaction: The this compound precursor is dissolved in a suitable solvent (e.g., DMF) and reacted with [¹¹C]methyl iodide in the presence of a base (e.g., NaOH). The reaction is typically carried out at an elevated temperature.
-
Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [¹¹C]NMSP.
-
Formulation: The purified [¹¹C]NMSP is formulated in a sterile, injectable solution for administration.
Protocol 2: Synthesis of [¹⁸F]fluoroethylthis compound ([¹⁸F]FESP)
This protocol involves the nucleophilic substitution of a leaving group on a precursor molecule with [¹⁸F]fluoride.
-
Production of [¹⁸F]Fluoride: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Activation of [¹⁸F]Fluoride: The aqueous [¹⁸F]fluoride is activated by forming a complex with a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a potassium salt.
-
Radiolabeling Reaction: The activated [¹⁸F]fluoride is reacted with a suitable precursor, such as N-(p-toluenesulfonyloxyethyl)-spiperone, in an aprotic solvent (e.g., acetonitrile) at an elevated temperature.
-
Purification: The reaction mixture is purified using HPLC to isolate [¹⁸F]FESP.
-
Formulation: The purified [¹⁸F]FESP is formulated in a sterile, injectable solution.
PET Imaging Protocol (Human Study)
-
Subject Preparation:
-
Obtain informed consent.
-
Subjects should fast for at least 4 hours prior to the scan.
-
Insert two intravenous cannulas, one for radiotracer injection and one for blood sampling.
-
-
Transmission Scan: Perform a transmission scan for attenuation correction.
-
Radiotracer Injection: Administer a bolus injection of the radiolabeled this compound derivative (e.g., 5-10 mCi of [¹⁸F]FESP).[11]
-
Dynamic PET Scan: Acquire dynamic PET data in 3D mode for 90-120 minutes post-injection.
-
Arterial Blood Sampling: If a metabolite-corrected arterial input function is required for kinetic modeling, collect arterial blood samples throughout the scan. Process the blood samples to separate plasma and measure radioactivity. Analyze plasma samples using HPLC to determine the fraction of unmetabolized radiotracer over time.[9][11]
-
Image Reconstruction: Reconstruct the dynamic PET images with corrections for attenuation, scatter, and random coincidences.
-
Data Analysis:
-
Define regions of interest (ROIs) on the reconstructed images, including the striatum (caudate and putamen), cortex, and cerebellum (as a reference region for non-specific binding).
-
Generate time-activity curves (TACs) for each ROI.
-
Apply a suitable kinetic model (e.g., a three-compartment model or a reference tissue model) to the TACs to estimate receptor parameters such as the binding potential (BP).[4][11]
-
Visualizations
This compound Signaling Pathway
Caption: this compound acts as an antagonist at D2 and 5-HT2A receptors.
Experimental Workflow for a this compound PET Study
Caption: Workflow of a typical this compound PET imaging study.
Logical Relationship in PET Data Analysis
Caption: Logical flow of data analysis in this compound PET imaging.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. 11C- and 18F-Radiotracers for In Vivo Imaging of the Dopamine System: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-N-(2-[18F]Fluoroethyl)this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. PET studies of dopamine receptor distribution using [18F]fluoroethylthis compound: findings in disorders related to the dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EANM perspective on clinical PET and SPECT imaging in schizophrenia-spectrum disorders: a systematic review of longitudinal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PET and SPECT functional imaging in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PET measurement of neuroreceptor occupancy by typical and atypical neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A quantitative model for the in vivo assessment of drug binding sites with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-(2'-[18F]fluoroethyl)this compound: in vivo biochemical and kinetic characterization in rodents, nonhuman primates, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo binding of this compound and N-methylthis compound to dopaminergic and serotonergic sites in the rat brain: multiple modeling and implications for PET scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PET measurement of D2 and S2 receptor binding of 3-N-[( 2'-18F]fluoroethyl)this compound in baboon brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Biochemical properties of this compound binding to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]this compound binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application of Spiperone in Animal Models of Schizophrenia: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Spiperone, a potent dopamine D2 and serotonin 5-HT2A receptor antagonist, in preclinical animal models of schizophrenia. The following sections detail its mechanism of action, provide structured quantitative data from relevant studies, and offer detailed protocols for key behavioral assays.
Introduction
This compound is a butyrophenone derivative widely utilized in psychopharmacology research, particularly in the study of schizophrenia and other disorders involving dopaminergic systems.[1][2] Its primary therapeutic effects are attributed to its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors, which are key targets in the treatment of psychosis.[1][3][4] Animal models are crucial for evaluating the efficacy of antipsychotic compounds like this compound, with behavioral tests such as amphetamine-induced hyperlocomotion and prepulse inhibition (PPI) being widely used to model positive symptoms and sensorimotor gating deficits observed in schizophrenia.[5][6][7][8]
Mechanism of Action
This compound's antipsychotic properties stem from its interaction with multiple neurotransmitter systems.[2] The primary mechanism is the blockade of dopamine D2 receptors, which dampens the hyperactive dopaminergic signaling associated with psychotic episodes.[1] Additionally, its antagonism of 5-HT2A receptors contributes to its mood-stabilizing effects and is believed to enhance its efficacy in treating schizophrenia.[1][9] This dual antagonism is a characteristic feature of many atypical antipsychotics.[9] At the cellular level, this compound's antagonism of D2 receptors alters downstream intracellular signaling pathways, including those involving cyclic AMP (cAMP) and protein kinase A (PKA), helping to stabilize dysregulated neuronal circuits.[1]
Quantitative Data Summary
The following tables summarize quantitative data on the receptor binding affinity of this compound and its effects in common behavioral models of schizophrenia.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Notes |
| 5-HT1A | 17.3 | |
| 5-HT1F | 3.98 | |
| 5-HT2A | 1.17 | High affinity, a key target for antipsychotic action.[10] |
| 5-HT2B | 0.8–1114.2 | Bovine data shows high variability. |
| 5-HT2C | 922.9 | |
| Dopamine D2 | Not specified in Ki (nM) | Potent antagonist.[2] |
Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY and other cited literature.[10]
Table 2: Effects of this compound in Animal Models of Schizophrenia
| Animal Model | Behavioral Assay | This compound Dose | Route of Administration | Key Finding |
| Rat | Amphetamine-induced hyperlocomotion | 0.05 mg/kg | Intraperitoneal (i.p.) | Attenuated amphetamine-induced hyperactivity. |
| Mouse | Amphetamine-induced hyperlocomotion | 0.5 - 5 mg/kg | Intraperitoneal (i.p.) | Dose-dependent effects on locomotion, with higher doses causing hyperlocomotion and lower doses causing hypolocomotion in some strains.[11] |
| Rat | Prepulse Inhibition (PPI) | Not specified | Not specified | Reverses deficits in sensorimotor gating induced by dopamine agonists. |
Experimental Protocols
Amphetamine-Induced Hyperlocomotion in Rats
This model is widely used to screen for antipsychotic potential by assessing a compound's ability to reverse the hyperlocomotor effects of amphetamine, which mimics the hyperdopaminergic state thought to underlie psychosis.[8][12]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
This compound
-
D-amphetamine sulfate
-
Vehicle (e.g., 0.9% saline with 1% Tween 80)
-
Open field activity chambers equipped with infrared beams[12]
-
Syringes and needles for intraperitoneal (i.p.) injections
Procedure:
-
Habituation: Place individual rats in the open field chambers and allow them to habituate for 30-60 minutes.
-
Baseline Activity: Record locomotor activity for a 30-minute baseline period.[12]
-
Drug Administration:
-
Administer this compound (e.g., 0.05 mg/kg, i.p.) or vehicle.
-
After a pretreatment interval (typically 30-60 minutes), administer D-amphetamine (e.g., 0.5 mg/kg, i.p.).[13]
-
-
Data Recording: Immediately after amphetamine injection, record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes in 5-minute bins.[12][13]
-
Data Analysis: Analyze the total distance traveled or the number of beam breaks post-amphetamine injection. Compare the this compound-treated group to the vehicle-treated group to determine the percentage reduction in hyperlocomotion.
Prepulse Inhibition (PPI) of Acoustic Startle in Rats
PPI is a measure of sensorimotor gating, a neurological process that filters out unnecessary sensory information.[14] Deficits in PPI are a core feature of schizophrenia and can be modeled in rodents.[6][15]
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
This compound
-
Dopamine agonist (e.g., apomorphine or amphetamine) to induce PPI deficit
-
Vehicle
-
Startle response system with sound-attenuated chambers, loudspeakers, and motion sensors[14][16]
-
Syringes and needles for i.p. injections
Procedure:
-
Acclimation: Place each rat in a startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).[14][16]
-
Drug Administration: Administer this compound or vehicle, followed by the PPI-disrupting agent (e.g., apomorphine) after an appropriate pretreatment time.
-
Test Session: The session consists of multiple trial types presented in a pseudorandom order:
-
Habituation: Begin the session with a few pulse-alone trials to habituate the animal.[14]
-
Data Recording: Measure the startle response (amplitude of the flinch) for each trial.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (Startle response on prepulse + pulse trial) / (Startle response on pulse alone trial)] x 100[16][17] Compare the %PPI in the this compound-treated group to the vehicle-treated group to assess the reversal of the induced deficit.
Visualizations
Signaling Pathway of this compound
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Structure of the dopamine D2 receptor in complex with the antipsychotic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acnp.org [acnp.org]
- 6. Behavioral Tasks Evaluating Schizophrenia-like Symptoms in Animal Models: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurodevelopmental Animal Models of Schizophrenia: Role in Novel Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Amphetamine-induced hypolocomotion in mice with more brain D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. b-neuro.com [b-neuro.com]
- 13. imrpress.com [imrpress.com]
- 14. benchchem.com [benchchem.com]
- 15. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 17. protocols.io [protocols.io]
Application Notes and Protocols for the In Vitro Use of Spiperone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiperone, also known as Spiroperidol, is a potent antipsychotic agent belonging to the butyrophenone class of drugs.[1] In the realm of in vitro research, this compound serves as a critical tool for investigating various cellular signaling pathways. It is a well-characterized antagonist of dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.[2][3][4] Furthermore, emerging research has highlighted its role in modulating intracellular calcium levels and inhibiting the Wnt signaling pathway, suggesting its potential in cancer research.[2][5][6]
These application notes provide a comprehensive guide to dissolving and utilizing this compound for in vitro cell culture experiments, ensuring reproducible and accurate results.
Quantitative Data Summary
For ease of reference and experimental planning, the following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 395.47 g/mol | [1][3][7] |
| Molecular Formula | C₂₃H₂₆FN₃O₂ | [1][7] |
| CAS Number | 749-02-0 | [1][3][7] |
| Solubility in DMSO | Soluble to 100 mM or ≥20 mg/mL | [1][3] |
| Solubility in Ethanol | Soluble; 1.5 mg/mL | [1][7] |
| Solubility in Water | Insoluble/Slightly soluble (0.2 mg/mL) | [1] |
| Purity | ≥98% | |
| Appearance | Off-white to light yellow solid | [1][7] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [2][3][8] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated pipettes and sterile tips
Protocol:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle this compound powder in a chemical fume hood.
-
Weighing this compound: Accurately weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.95 mg of this compound (Molecular Weight = 395.47 g/mol ).
-
Dissolving this compound:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube or amber glass vial.
-
Add the calculated volume of DMSO to achieve a final concentration of 10 mM. For 3.95 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution for 1-2 minutes to aid dissolution. If necessary, use an ultrasonic bath for 5-10 minutes to ensure the this compound is completely dissolved.[9] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[2][8]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2][3][8]
-
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the this compound stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, serum-free cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Protocol:
-
Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile, serum-free cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to maintain the final DMSO concentration in the cell culture medium at a low, non-toxic level (typically ≤ 0.1%).
-
Example for a final concentration of 10 µM:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of serum-free medium. This creates a 100 µM intermediate solution.
-
From the 100 µM intermediate solution, add the appropriate volume to your cell culture wells to achieve the final 10 µM concentration. For example, to a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution.
-
-
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of DMSO as the this compound-treated cells.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment.
Visualizations
Experimental Workflow for this compound In Vitro Studies
Caption: Workflow for preparing and using this compound in cell culture experiments.
Simplified Signaling Pathway of this compound
References
- 1. This compound solid 749-02-0 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Dissecting the Mechanism of Action of this compound—A Candidate for Drug Repurposing for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. usbio.net [usbio.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Spiperone: A Versatile Tool for In Vivo Receptor Occupancy Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Spiperone, a butyrophenone antipsychotic, serves as a crucial pharmacological tool in neuroscience research and drug development.[1] Its high affinity for dopamine D2 and serotonin 5-HT2A receptors makes it an invaluable ligand for in vivo receptor occupancy studies using advanced imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[1][2] This document provides detailed application notes and protocols for utilizing radiolabeled this compound to quantify receptor occupancy in vivo, aiding in dose-finding studies, understanding drug mechanisms of action, and guiding the development of novel therapeutics. This compound's ability to potently antagonize D2 and 5-HT2A receptors allows for the investigation of neurotransmitter system complexities and the effects of various psychopharmacological agents.[3][4]
Receptor Targets and Signaling Pathways
This compound's primary targets in the central nervous system are the dopamine D2 and serotonin 5-HT2A receptors. A thorough understanding of their signaling pathways is fundamental to interpreting receptor occupancy data.
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/Go signaling pathway. Activation of the D2 receptor by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades, influencing neuronal excitability and gene expression.
Serotonin 5-HT2A Receptor Signaling
The serotonin 5-HT2A receptor is also a GPCR, but it primarily couples to the Gq/G11 signaling pathway.[2] Activation of this pathway stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2] This cascade modulates a wide array of downstream cellular responses.[2]
Quantitative Data: Binding Affinities and Receptor Occupancy
The affinity of this compound and its derivatives for dopamine and serotonin receptors has been characterized in numerous studies. This data is critical for designing and interpreting in vivo receptor occupancy experiments.
| Compound | Receptor | Ki (nM) | Bmax (pmol/g or fmol/mg) | Species | Reference |
| [3H]this compound | D2 | ~0.057 (in vitro) | 31 pmol/g (in vitro), 34 pmol/g (in vivo) | Rat (Striatum) | [5][6] |
| [3H]this compound | D3 | ~0.125 (in vitro) | - | Rat | [6] |
| (Z)-NIASP | D2 | 0.35 | - | - | [7] |
| (Z)-NIASP | 5-HT2 | 1.75 | - | - | [7] |
| (E)-NIASP | D2 | 0.72 | - | - | [7] |
| (E)-NIASP | 5-HT2 | 1.14 | - | - | [7] |
| [11C]N-methylthis compound | 5-HT2 | - | 32 fmol/mg wet tissue (Frontal Cortex) | Rat | [8] |
| [11C]N-methylthis compound | D2 | - | ~90 fmol/mg wet tissue (Striatum) | Rat | [8] |
Note: Ki and Bmax values can vary depending on the experimental conditions, tissue preparation, and radioligand used.
In a human PET study using [11C]N-methylthis compound ([11C]NMSP) to assess receptor occupancy by the antipsychotic drug risperidone, a 1 mg oral dose resulted in approximately 60% occupancy of 5-HT2A receptors in the neocortex and about 50% occupancy of D2 dopamine receptors in the striatum.[9]
Experimental Protocols
The following protocols provide a generalized framework for conducting in vivo receptor occupancy studies using radiolabeled this compound.
Radiolabeling of this compound Derivatives
Radiolabeling with positron-emitting isotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) is essential for PET imaging.[10]
Protocol for [¹¹C]N-methylthis compound ([¹¹C]NMSP) Synthesis: [2]
-
Production of [¹¹C]CO₂: Generate [¹¹C]carbon dioxide using a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.[11]
-
Conversion to [¹¹C]Methyl Iodide: Convert the [¹¹C]CO₂ to [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate.[2]
-
Radiolabeling Reaction: React the [¹¹C]CH₃I with the this compound precursor in a suitable solvent (e.g., dimethylformamide - DMF) in the presence of a base.[2]
-
Purification: Purify the resulting [¹¹C]NMSP using high-performance liquid chromatography (HPLC).[2]
-
Formulation: Formulate the purified [¹¹C]NMSP in a sterile, injectable solution for administration.[2]
This automated synthesis typically takes 30-40 minutes and results in radiochemical yields of 20-40%.[2]
In Vivo Receptor Occupancy Study Workflow
The general workflow for a receptor occupancy study involves a baseline scan to measure receptor availability without the drug, followed by a second scan after drug administration to measure the occupied receptors.[2]
Detailed Protocol for Animal Studies (adapted from various sources): [2][12]
-
Animal Preparation:
-
Use healthy, drug-naive animals (e.g., rodents, non-human primates).
-
Induce and maintain general anesthesia as required for the imaging procedure.[2]
-
Position the animal securely in the scanner.
-
-
Baseline Scan:
-
Drug Administration:
-
Receptor Occupancy Scan:
-
-
Reconstruct the PET/SPECT images and co-register them with anatomical images (e.g., MRI) for accurate localization of brain regions.
-
Define regions of interest (ROIs) for target areas rich in D2 receptors (e.g., striatum) and 5-HT2A receptors (e.g., frontal cortex), as well as a reference region with negligible receptor density (e.g., cerebellum).
-
Calculate the binding potential (BP_ND) for the baseline and post-drug scans.
-
Determine the percentage of receptor occupancy using the following formula:
-
% Occupancy = [(BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline] x 100
-
-
Logical Relationship in Receptor Occupancy Studies
The relationship between drug dosage, plasma concentration, and receptor occupancy is a cornerstone of pharmacokinetic/pharmacodynamic (PK/PD) modeling in drug development.
Applications in Drug Development and Neuroscience
-
Dose-Finding Studies: In vivo receptor occupancy studies with this compound are instrumental in determining the appropriate dosage range for novel drugs targeting D2 and/or 5-HT2A receptors.[2][15] By establishing a relationship between dose and receptor occupancy, researchers can identify the minimal dose required to achieve a therapeutic level of target engagement, often considered to be in the range of 65-80% for antipsychotics.[16]
-
Mechanism of Action Studies: These studies help elucidate the in vivo mechanism of action of a drug by confirming its engagement with the intended target receptors in a living system.[2]
-
Competitive Binding Studies: By administering a non-labeled drug prior to the injection of radiolabeled this compound, researchers can determine the in vivo binding affinity and receptor occupancy of the new drug.
-
Understanding Disease States: PET and SPECT imaging with this compound derivatives can be used to investigate alterations in dopamine and serotonin receptor density and availability in various neuropsychiatric and neurological disorders.[13]
Conclusion
This compound and its radiolabeled derivatives are powerful and versatile tools for the in vivo investigation of dopamine D2 and serotonin 5-HT2A receptor occupancy. The protocols and data presented here provide a comprehensive framework for researchers to design and execute studies that can significantly advance our understanding of neuropharmacology and facilitate the development of new and improved treatments for brain disorders. The ability to non-invasively quantify receptor engagement in the living brain is invaluable for making informed decisions throughout the drug discovery and development process.[15]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [3H]this compound binds selectively to rat striatal D2 dopamine receptors in vivo: a kinetic and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]this compound binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo binding of (E)- and (Z)-N-(iodoallyl)this compound to dopamine D2 and serotonin 5-HT2 neuroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo binding of this compound and N-methylthis compound to dopaminergic and serotonergic sites in the rat brain: multiple modeling and implications for PET scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-HT2 and D2 dopamine receptor occupancy in the living human brain. A PET study with risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 11C- and 18F-Radiotracers for In Vivo Imaging of the Dopamine System: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. PET studies of dopamine receptor distribution using [18F]fluoroethylthis compound: findings in disorders related to the dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dopamine D2 receptor occupancy of lumateperone (ITI-007): a Positron Emission Tomography Study in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ClinPGx [clinpgx.org]
Application Notes and Protocols for In Vivo Microdialysis Studies with Spiperone Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of neuroscience and drug development, in vivo microdialysis is a powerful technique for monitoring the concentrations of neurotransmitters and other neurochemicals in the extracellular fluid of specific brain regions of awake, freely moving animals. This methodology provides invaluable insights into the pharmacodynamic effects of centrally acting drugs. Spiperone, a potent and selective D2 dopamine receptor antagonist, with additional high affinity for serotonin 5-HT1A and 5-HT2A receptors, is a widely used tool in neuropharmacological research. These application notes provide detailed protocols for conducting in vivo microdialysis experiments to investigate the effects of this compound administration on dopamine and serotonin systems.
Data Presentation
The following tables summarize the quantitative effects of this compound administration on extracellular neurotransmitter levels as determined by in vivo microdialysis.
Table 1: Effect of Local this compound Infusion on Extracellular Dopamine Levels in the Rat Dorsal Striatum
| Treatment Condition | Analyte | Brain Region | Peak Change from Basal Level | Reference |
| Local Infusion of this compound | Dopamine (DA) | Dorsal Striatum | ~160% | [1] |
Note: Data on the effects of systemic this compound administration on dopamine and specific quantitative data on its effects on serotonin (5-HT) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) from in vivo microdialysis studies were not available in the reviewed literature. The provided data is from a study involving local infusion directly into the striatum.
Experimental Protocols
This section outlines detailed methodologies for conducting in vivo microdialysis experiments with this compound administration in a rat model.
I. Animal Model and Surgical Procedure
Animal Model:
-
Adult male Sprague-Dawley rats (250-350 g) are commonly used.
-
Animals should be housed individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Stereotaxic Surgery for Guide Cannula Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture) and mount it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull at the desired stereotaxic coordinates for the target brain region.
-
Striatum: Anteroposterior (AP): +1.0 mm from bregma; Mediolateral (ML): ±2.5 mm from midline; Dorsoventral (DV): -3.5 mm from the dura.[2]
-
Medial Prefrontal Cortex (mPFC): AP: +3.2 mm from bregma; ML: ±0.6 mm from midline; DV: -2.5 mm from the skull surface.
-
-
Slowly lower a guide cannula to the target depth.
-
Secure the guide cannula to the skull using dental cement and stainless-steel anchor screws.
-
Insert a dummy cannula to maintain the patency of the guide cannula.
-
Administer post-operative analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.
II. In Vivo Microdialysis Procedure
Materials:
-
Microdialysis probes (e.g., concentric probes with a 2-4 mm membrane length and a molecular weight cutoff of 6-20 kDa)
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF) (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂)
-
This compound hydrochloride for administration
-
This compound-d5 (as an internal standard for LC-MS/MS analysis)
Procedure:
-
On the day of the experiment, gently restrain the rat and remove the dummy cannula.
-
Insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe inlet to a syringe pump and the outlet to a collection vial in a fraction collector.
-
Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 1-2 hours to achieve equilibrium and a stable baseline of neurotransmitter levels.
-
Collect baseline microdialysate samples for a predetermined period (e.g., 3-4 fractions of 20 minutes each).
-
Administer this compound via the desired route.
-
Continue collecting microdialysate fractions at regular intervals (e.g., every 20 minutes) for the duration of the study to monitor the time-course of the drug's effect.
-
Immediately after collection, a known concentration of an internal standard (e.g., this compound-d5) can be added to each sample to ensure accurate quantification.
-
Store samples at -80°C until analysis.
III. This compound Administration
This compound can be administered through various routes depending on the experimental design:
-
Local Infusion (Reverse Dialysis): this compound is dissolved in the aCSF and perfused directly into the target brain region through the microdialysis probe. This method allows for the examination of the drug's effects at a specific site.
-
Systemic Administration:
-
Intraperitoneal (IP) Injection: this compound is dissolved in an appropriate vehicle (e.g., saline with a small amount of acid to aid dissolution) and injected into the peritoneal cavity.
-
Subcutaneous (SC) Injection: this compound is dissolved in a suitable vehicle and injected under the skin. A study using the antipsychotic risperidone, which also targets D2 and 5-HT2A receptors, utilized SC injections at doses of 0.2 and 2.0 mg/kg.[3]
-
Intravenous (IV) Infusion: this compound can be administered directly into the bloodstream, often through a catheter implanted in the jugular vein. This allows for precise control over the drug concentration in the circulation.
-
IV. Sample Analysis
-
The collected dialysate samples are typically analyzed using high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) for the quantification of dopamine, serotonin, and their metabolites.
-
For the quantification of this compound itself in the dialysate, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, offering high sensitivity and specificity, especially when used with a stable isotope-labeled internal standard like this compound-d5.[2]
Visualizations
Experimental Workflow
This compound Signaling Pathways
Logical Relationship of Experimental Design
References
- 1. Effects of intrastriatal infusion of D2 and D3 dopamine receptor preferring antagonists on dopamine release in rat dorsal striatum (in vivo microdialysis study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Risperidone: regional effects in vivo on release and metabolism of dopamine and serotonin in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Use of Deuterated Spiperone in Psychopharmacology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiperone is a potent butyrophenone antipsychotic and a cornerstone of psychopharmacology research, exhibiting high affinity for dopamine D2-like and serotonin 5-HT2A receptors.[1][2] The strategic substitution of hydrogen atoms with their stable isotope, deuterium, is an established method in drug development to enhance a compound's metabolic profile.[1] This deuteration can lead to a reduced rate of metabolic degradation, potentially resulting in a longer half-life, increased systemic exposure, and a more favorable side-effect profile.[1] For a compound like this compound, which undergoes hepatic metabolism, deuteration offers a refined tool for the precise modulation of dopaminergic and serotonergic systems in both preclinical and clinical research.[1]
While extensive comparative data for deuterated this compound is not yet widely available in published literature, this document provides a comprehensive guide to established methodologies for characterizing this compound and its analogs. The detailed experimental protocols herein can be readily adapted for the evaluation of deuterated this compound. This guide summarizes known quantitative data for this compound's receptor binding affinities, presents detailed protocols for in vitro binding assays and in vivo imaging, and utilizes visualizations to elucidate key concepts and workflows.[1]
Data Presentation
The following table summarizes the reported in vitro binding affinities of non-deuterated this compound for key central nervous system receptors. These values serve as a benchmark for the future characterization of deuterated this compound.[1]
| Receptor | Ligand | Kd (nM) | Bmax (pmol/mg protein) | Tissue/Cell Line | Reference |
| Dopamine D2 | [3H]this compound | 0.057 ± 0.013 | 2.41 ± 0.26 | HEK293 cells expressing rat D2 receptors | |
| Dopamine D3 | [3H]this compound | 0.125 ± 0.033 | 1.08 ± 0.14 | HEK293 cells expressing rat D3 receptors | [3] |
| Dopamine D2 | [3H]this compound | ~0.020 (20 pM) | Not specified | Cloned human D2A receptors | |
| Dopamine D2 | This compound-d2 | 8 | Not specified | HEK293 cells expressing human D2 receptors | [4] |
Note: The affinity of this compound can vary between in vivo and in vitro studies. For instance, the binding affinity of [3H]this compound to rat striatal D2 receptors in vivo is reported to be approximately 200 times lower than in vitro.[5]
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
This compound acts as an antagonist at the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR). The binding of an agonist, such as dopamine, to the D2 receptor typically leads to the inhibition of adenylyl cyclase through the activation of an inhibitory G-protein (Gαi/o). This results in a decrease in intracellular cyclic AMP (cAMP) levels. This compound, by blocking the receptor, prevents this signaling cascade.
Caption: this compound acts as an antagonist at the D2 receptor, preventing G-protein activation.
Logical Relationship of Deuteration to Pharmacokinetics
The strategic replacement of hydrogen with deuterium at sites of metabolic activity can significantly alter the pharmacokinetic profile of a drug. This is due to the "kinetic isotope effect," where the increased mass of deuterium leads to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond, making it more difficult to break by metabolic enzymes.
Caption: The conceptual impact of deuteration on the pharmacokinetic profile of this compound.
Experimental Workflow for In Vitro Binding Assay
This workflow outlines the key steps for determining the binding affinity of deuterated this compound to its target receptors using a radioligand binding assay.
Caption: Workflow for determining the binding affinity of deuterated this compound.
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay for Deuterated this compound
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum binding capacity (Bmax) of deuterated this compound for dopamine D2 and serotonin 5-HT2A receptors.
Materials:
-
HEK293 cells stably expressing human dopamine D2 or serotonin 5-HT2A receptors.
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Radiolabeled deuterated this compound (e.g., [³H]-deuterated this compound).
-
Non-labeled deuterated this compound.
-
Non-specific binding control (e.g., 10 µM haloperidol or non-deuterated this compound).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the receptor of interest.
-
Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer.[1]
-
-
Saturation Binding Assay:
-
Set up a series of tubes with a constant amount of cell membrane preparation.
-
Add increasing concentrations of radiolabeled deuterated this compound (e.g., 0.01 - 5 nM).
-
For each concentration, prepare a parallel set of tubes containing a high concentration of a non-specific binding control to determine non-specific binding.
-
Incubate the tubes at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).[1]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.[1]
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.[1]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot specific binding as a function of the radioligand concentration and fit the data to a one-site binding hyperbola using non-linear regression analysis to determine the Kd and Bmax values.[1]
-
Protocol 2: In Vivo Positron Emission Tomography (PET) Imaging with Radiolabeled Deuterated this compound
This proposed workflow is based on established protocols for PET imaging with this compound analogs and can be adapted for use with a radiolabeled deuterated this compound (e.g., [¹⁸F]-deuterated this compound).
Objective: To visualize and quantify the in vivo binding of deuterated this compound to dopamine D2 receptors in the brain.
Procedure:
-
Radioligand Synthesis:
-
Synthesize the deuterated this compound precursor.
-
Perform radiolabeling with a positron-emitting isotope (e.g., ¹⁸F).[1]
-
-
Animal Model:
-
Use an appropriate animal model (e.g., non-human primate or rodent) for the imaging study.[1]
-
-
Radiotracer Administration:
-
Anesthetize the animal and administer the radiolabeled deuterated this compound via intravenous injection.[1]
-
-
PET Scan Acquisition:
-
Acquire dynamic PET scans over a period of time (e.g., 90-120 minutes) to measure the distribution and kinetics of the radiotracer in the brain.[1]
-
-
Arterial Blood Sampling:
-
Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma and determine the arterial input function.[1]
-
-
Data Analysis:
-
Reconstruct the PET data into a series of images over time.
-
Define regions of interest (ROIs) on the images corresponding to specific brain areas (e.g., striatum, cerebellum).
-
Use appropriate kinetic modeling (e.g., two-tissue compartment model) with the plasma input function to estimate binding parameters such as the binding potential (BPND).
-
-
Blocking Studies:
-
To confirm specificity, perform baseline scans followed by blocking scans where a non-labeled dopamine D2 receptor antagonist is administered prior to the radiotracer.[1]
-
Protocol 3: Hypothetical Synthesis of Deuterated this compound
The synthesis of deuterated this compound would likely involve the preparation of a deuterated precursor followed by its incorporation into the final molecule. A plausible, though hypothetical, route is outlined below, inspired by synthetic strategies for similar deuterated compounds.
Objective: To synthesize deuterated this compound for use in research.
Materials:
-
Deuterated 1-bromo-3-chloropropane (or a similar deuterated alkylating agent).
-
8-(4-fluorobenzoyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (the this compound precursor).
-
A suitable base (e.g., potassium carbonate).
-
An appropriate solvent (e.g., acetonitrile).
Procedure:
-
Alkylation:
-
Dissolve the this compound precursor and the deuterated alkylating agent in the solvent.
-
Add the base to the reaction mixture.
-
Heat the mixture under reflux for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product using column chromatography to obtain the pure deuterated this compound.
-
-
Characterization:
-
Confirm the structure and isotopic purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Conclusion
The deuteration of this compound presents a compelling strategy for refining its properties as a research tool and potential therapeutic agent. While direct experimental data on deuterated this compound is currently limited, the established methodologies for characterizing its non-deuterated counterpart provide a clear roadmap for its evaluation. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers embarking on the investigation of deuterated this compound's applications in psychopharmacology. Future studies directly comparing the binding kinetics, metabolic stability, and in vivo efficacy of deuterated versus non-deuterated this compound are warranted to fully elucidate the potential of this novel chemical entity.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]this compound binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. [3H]this compound binds selectively to rat striatal D2 dopamine receptors in vivo: a kinetic and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Autoradiography with Radiolabeled Spiperone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing radiolabeled spiperone derivatives in autoradiography studies. This compound and its analogs are potent antagonists for dopamine D2-like and serotonin 5-HT2A receptors, making them invaluable tools for neuroscience research and drug development, particularly in the study of neuropsychiatric disorders.
Radiolabeled forms of this compound, such as [³H]this compound, [¹¹C]N-methylthis compound, and various ¹⁸F-labeled derivatives, allow for the precise localization and quantification of these critical receptor populations in brain tissue.[1][2][3] Autoradiography, a technique that uses the emissions from these radiolabels to expose photographic film or sensitive imaging plates, provides high-resolution visualization of receptor distribution within anatomical structures.[4][5]
Principle of the Technique
Receptor autoradiography with radiolabeled this compound derivatives involves the incubation of tissue sections with a specific radioligand.[4] The radioligand binds to its target receptors, and after washing away the unbound ligand, the tissue sections are apposed to a film or imaging plate.[5] The resulting image, or autoradiogram, reveals the density and distribution of the receptors of interest. By including competing, non-radiolabeled drugs, the specificity of binding to different receptor subtypes can be determined.[6][7] For instance, the selective displacement of [³H]this compound from dopamine receptors can be achieved using dopamine agonists or antagonists, while serotonin receptor binding can be selectively blocked by serotonergic agents.[6][8]
Key Applications
-
Mapping Receptor Distribution: Elucidating the precise anatomical localization of dopamine D2 and serotonin 5-HT2A receptors in the brain and peripheral tissues.[9][10][11]
-
Pharmacological Characterization: Determining the binding affinity (Kᵢ) of novel compounds for D2 and 5-HT2A receptors through competitive binding assays.[12][13]
-
Receptor Occupancy Studies: Assessing the degree to which a therapeutic drug occupies its target receptor in vivo, which is crucial for dose-finding studies in drug development.[4]
-
Neuropsychiatric Disorder Research: Investigating alterations in D2 and 5-HT2A receptor density and distribution in animal models of diseases like Parkinson's disease, schizophrenia, and depression.[14]
Experimental Workflow
The general workflow for in vitro receptor autoradiography is depicted below.
Caption: General workflow for in vitro receptor autoradiography.
Detailed Experimental Protocols
Protocol 1: In Vitro Receptor Autoradiography with [³H]this compound for Dopamine D2 Receptors
This protocol is adapted from methodologies described in studies characterizing D2 receptor binding in rodent brain sections.[10][15]
1. Tissue Preparation:
- Euthanize the animal and rapidly dissect the brain.
- Freeze the brain in isopentane cooled with dry ice (-40°C to -50°C). Store at -80°C until sectioning.
- Using a cryostat, cut coronal or sagittal brain sections at a thickness of 10-20 µm.[5]
- Thaw-mount the sections onto gelatin-coated or charged microscope slides. Allow sections to dry at room temperature or in a desiccator overnight. Store slides at -80°C.
2. Radioligand Binding:
- Pre-incubation: Thaw the slides and pre-incubate them in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂ for 60 minutes at room temperature to remove endogenous dopamine.[15]
- Incubation: Incubate the slides with [³H]this compound (e.g., 0.1-2.0 nM final concentration) in the same Tris-HCl buffer for 60-120 minutes at room temperature.
- Determining Non-specific Binding: For a parallel set of slides, add an excess of an unlabeled D2 antagonist (e.g., 1-10 µM haloperidol or (+)butaclamol) to the incubation buffer along with the [³H]this compound.[8][16]
- Differentiating D2 and 5-HT2A Binding: To specifically label D2 receptors, a 5-HT2A antagonist like mianserin or ketanserin (e.g., 100 nM) can be included in the incubation buffer to block [³H]this compound binding to serotonin receptors.[10][13]
3. Washing and Drying:
- After incubation, wash the slides in ice-cold 50 mM Tris-HCl buffer to remove unbound radioligand. Perform 2-3 washes of 5-10 minutes each.[5]
- Perform a final quick rinse in ice-cold distilled water to remove buffer salts.[5]
- Dry the slides rapidly under a stream of cool, dry air.
4. Imaging and Analysis:
- Place the dried slides in an X-ray cassette and appose them to tritium-sensitive film or a phosphor imaging plate along with calibrated tritium standards.
- Expose at 4°C for a period ranging from several weeks to months, depending on the specific activity of the ligand and the receptor density.
- Develop the film or scan the imaging plate.
- Quantify the optical density of the resulting autoradiograms using a computerized image analysis system. Convert optical density values to fmol/mg tissue or a similar unit by comparing with the standards.
- Specific binding is calculated by subtracting the non-specific binding from the total binding for each region of interest.[5]
Quantitative Data Summary
The following tables summarize binding affinity data for this compound and its derivatives for dopamine D2 and serotonin 5-HT2A receptors, as reported in various studies. Note that values can vary depending on the tissue preparation (homogenate vs. section), radioligand used, and experimental conditions.
Table 1: Binding Affinities (Kᵢ/Kₔ) of this compound and Derivatives
| Compound | Receptor | Radioligand | Tissue/Cell Line | Kᵢ or Kₔ (nM) | Reference |
| This compound | D₂ | [³H]this compound | Rat Striatum | ~0.06 - 0.1 | [16] |
| D₃ | [³H]this compound | HEK-rD₃ Cells | ~0.1 | [16] | |
| 5-HT₂ₐ | [³H]Ketanserin | Rat Cortex | ~1.0 | [12] | |
| N-Methylthis compound | D₂ | [¹¹C]NMSP | Human Brain (in vivo) | ~3.0 (Kᵢ for haloperidol) | [14] |
| NAPS | D₂ | [³H]this compound | Rat Striatal Membranes | ~1.6 | [17] |
| N-(3-[¹⁸F]fluoropropyl)-spiperone | D₂ | [¹⁸F]FSp | - | High Affinity | [3] |
| N-(2-[¹⁸F]fluoroethyl)-spiperone | D₂ | [¹⁸F]FESP | - | High Affinity | [18] |
Kᵢ (inhibition constant) and Kₔ (dissociation constant) are measures of binding affinity; lower values indicate higher affinity.
Signaling Pathways and Logical Relationships
This compound acts as an antagonist at both D2 and 5-HT2A receptors, which are G protein-coupled receptors (GPCRs) that modulate distinct downstream signaling cascades.
References
- 1. 11C- and 18F-Radiotracers for In Vivo Imaging of the Dopamine System: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor autoradiography with 11C and [3H]-labelled ligands visualized by imaging plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(3-[18F]fluoropropyl)-spiperone: the preferred 18F labeled this compound analog for positron emission tomographic studies of the dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Autoradiography [fz-juelich.de]
- 6. [3H]this compound binding sites in brain: autoradiographic localization of multiple receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (/sup 3/H)this compound binding sites in brain: autoradiographic localization of multiple receptors (Journal Article) | ETDEWEB [osti.gov]
- 8. Ontogeny of dopamine, serotonin and spirodecanone receptors in rat forebrain--an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroleptic and dopamine receptors: autoradiographic localization of [3H]this compound in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Properties of D2 dopamine receptor autoradiography: high percentage of high-affinity agonist sites and increased nucleotide sensitivity in tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Light microscope autoradiography of peripheral dopamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of clozapine and risperidone on 5-HT2 and D2-dopamine receptor binding in the post-mortem human brain. An autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-N-[11C]Methylthis compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]this compound binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photoaffinity labeling of the D2-dopamine receptor using a novel high affinity radioiodinated probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 3-N-(2-[18F]-fluoroethyl)-spiperone: a novel ligand for cerebral dopamine receptor studies with pet - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Spiperone Concentration for Dopamine Receptor Saturation
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Spiperone concentration for dopamine receptor saturation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound binding assays.
| Question | Possible Causes | Solutions |
| Why is my total radiolabeled this compound binding signal low? | 1. Degraded Radioligand: The [3H]this compound may have decayed. 2. Incorrect Buffer Composition: The pH or ionic concentration of the binding buffer may be suboptimal. 3. Insufficient Incubation Time: The binding reaction may not have reached equilibrium. 4. Pipetting Errors: Inaccurate reagent volumes can lead to failed assays. | 1. Check Radioligand: Verify the expiration date and ensure proper storage of your [3H]this compound. Consider purchasing a new batch if it is old.[1] 2. Verify Buffer: Ensure the binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) is correctly prepared and the pH is verified at the incubation temperature.[1] 3. Optimize Incubation Time: Conduct a time-course experiment to determine the time required to reach binding equilibrium.[1] 4. Calibrate Pipettes: Double-check your protocol and use calibrated pipettes to ensure accurate reagent delivery.[1] |
| My total binding is adequate, but the specific binding is low. What's wrong? | 1. High Non-Specific Binding (NSB): The concentration of [3H]this compound may be too high, leading to binding at non-receptor sites. 2. Inappropriate Blocking Agent: The unlabeled ligand used to determine NSB may not be effective. | 1. Optimize Radioligand Concentration: Use a concentration of [3H]this compound at or below its dissociation constant (Kd) to favor binding to high-affinity specific sites.[1] 2. Select Appropriate Blocking Agent: Use a high concentration (100-1000 fold excess over the radioligand) of a known D2 receptor antagonist like unlabeled Haloperidol or this compound to define NSB.[1] |
| Why are my Kd and Bmax values inconsistent with published data? | 1. Ligand Depletion: At high receptor concentrations, the free concentration of the radioligand can be significantly reduced, affecting binding parameters. 2. Tissue Concentration Effects: The lipophilic nature of this compound can lead to partitioning into cell membranes, altering its free concentration and affecting binding results.[2] 3. Failure to Reach Equilibrium: Insufficient incubation time can lead to an underestimation of binding affinity and receptor density.[3] | 1. Adjust Receptor Concentration: Ensure the receptor concentration is substantially lower than the Kd of the radioligand to avoid ligand depletion.[4] 2. Optimize Tissue Concentration: For assays with tissue homogenates, use protein concentrations below 0.1 mg/ml to minimize artifacts from membrane partitioning.[2] 3. Confirm Equilibrium: Perform kinetic experiments to ensure that the binding assay has reached equilibrium.[3] |
| Is this compound binding to other receptors in my assay? | 1. Off-Target Binding: this compound has a high affinity for serotonin 5-HT2A receptors and moderate affinity for alpha-1 adrenergic receptors.[5][6] | 1. Use Selective Blockers: To isolate D2 receptor binding, consider co-incubation with antagonists for other potential targets (e.g., ketanserin for 5-HT2A receptors). |
Frequently Asked Questions (FAQs)
Q1: What is the typical binding affinity (Ki or Kd) of this compound for dopamine D2 receptors?
A1: this compound exhibits high affinity for D2 receptors, with reported Kd values in the sub-nanomolar to picomolar range. In vitro studies have reported Kd values of approximately 0.057 nM for D2 receptors.[4] Other studies have found Kd values around 20 pM.[3] It's important to note that binding affinity can be significantly lower (about 200-fold) in in vivo settings compared to in vitro assays.[7]
Q2: What concentration of [3H]this compound should I use for a saturation binding assay?
A2: For a saturation binding assay, you should use a range of [3H]this compound concentrations that span from well below to well above the expected Kd. A typical range might be 0.3 pM to 3 nM.[4] This allows for the determination of both the Kd (binding affinity) and Bmax (receptor density).
Q3: How do I determine non-specific binding in my this compound assay?
A3: Non-specific binding is determined by adding a high concentration of an unlabeled competing ligand to a parallel set of tubes. For this compound binding to D2 receptors, a common choice is 2 µM (+)-butaclamol or a 100-1000 fold excess of unlabeled this compound.[1][4]
Q4: What are the key off-target binding sites for this compound?
A4: this compound is known to bind with high affinity to serotonin 5-HT2A receptors.[5] It also shows moderate affinity for alpha-1 adrenergic receptors and some affinity for 5-HT1A receptors.[6][8]
Q5: Can this compound be used for in vivo dopamine receptor studies?
A5: Yes, radiolabeled this compound (e.g., [3H]this compound or [18F]FESP) is used for in vivo imaging and characterization of D2 dopamine receptors.[7][9] However, it's crucial to be aware that its binding affinity is lower in vivo than in vitro.[7]
Quantitative Data Summary
| Parameter | Value | Receptor/System | Reference |
| Kd (in vitro) | ~0.057 nM | Dopamine D2 Receptor | [4] |
| Kd (in vitro) | ~20 pM | Dopamine D2 Receptor | [3] |
| Ki (in vitro) | ~35-280 pM | Dopamine D2 Receptor | [6] |
| Bmax (in vitro) | ~31 pmol/g | Rat Striatum | [7] |
| Bmax (in vivo) | ~34 pmol/g | Rat Striatum | [7] |
| Ki (5-HT2A) | ~1.17 nM | Serotonin 5-HT2A Receptor | [10] |
| Ki (α1-adrenergic) | Moderate affinity | Alpha-1 Adrenergic Receptor | [6] |
Experimental Protocols
Protocol: In Vitro Saturation Binding Assay for Dopamine D2 Receptors using [3H]this compound
This protocol outlines a standard procedure for determining the Kd and Bmax of [3H]this compound binding to D2 receptors in membrane preparations.
1. Materials:
-
Membrane preparation expressing D2 receptors (e.g., from HEK293 cells or rat striatum).
-
[3H]this compound (radioligand).
-
Unlabeled this compound or (+)-Butaclamol (for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin (BSA).[4]
-
Wash Buffer: Ice-cold 0.9% saline or 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Cell harvester.
-
Scintillation counter.
2. Procedure:
-
Prepare Reagents: Dilute [3H]this compound in assay buffer to achieve a range of final concentrations (e.g., 0.3 pM to 3 nM).[4] Prepare a high concentration of unlabeled ligand (e.g., 2 µM (+)-butaclamol) in assay buffer for determining non-specific binding.[4]
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of [3H]this compound for total binding and non-specific binding.
-
Total Binding: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of the appropriate [3H]this compound dilution to each well.
-
Non-Specific Binding: Add 150 µL of membrane preparation, 50 µL of the unlabeled ligand solution, and 50 µL of the appropriate [3H]this compound dilution to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[4][11]
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.[4]
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each [3H]this compound concentration.
-
Plot the specific binding versus the concentration of [3H]this compound.
-
Analyze the data using non-linear regression (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Dopamine receptor parameters detected by [3H]this compound depend on tissue concentration: analysis and examples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Critical reevaluation of this compound and benzamide binding to dopamine D2 receptors: evidence for identical binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]this compound binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Prolonged D2 antidopaminergic activity of alkylating and nonalkylating derivatives of this compound in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H]this compound binds selectively to rat striatal D2 dopamine receptors in vivo: a kinetic and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-N-(2-[18F]Fluoroethyl)this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. giffordbioscience.com [giffordbioscience.com]
Overcoming Spiperone solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with spiperone, focusing on overcoming solubility challenges in aqueous buffers.
Troubleshooting Guide
This guide addresses common problems encountered during the preparation and use of this compound solutions in experimental settings.
Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous buffer (e.g., PBS or cell culture medium). What happened and what should I do?
A: This is a common issue known as "concentration shock." this compound is poorly soluble in neutral aqueous solutions, and the rapid change in solvent polarity when adding the DMSO stock to the buffer can cause the compound to crash out of solution.
Immediate Actions:
-
Sonication: Place the tube with the precipitate in an ultrasonic bath for 5-10 minutes. This can often help redissolve small amounts of precipitate.
-
Gentle Warming: Warm the solution to 37°C. This can increase the solubility of this compound. However, be mindful of the temperature sensitivity of your buffer components and experimental system.
-
Vortexing: Vigorous vortexing can also help to break up and redissolve the precipitate.
Preventative Measures for Future Experiments:
-
Reduce Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound in your aqueous buffer.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, try a stepwise dilution. First, dilute the DMSO stock into a smaller volume of buffer while vortexing, and then add this intermediate dilution to the remaining buffer.
-
Increase Final DMSO Concentration: While it's generally advisable to keep the final DMSO concentration low (typically <0.5% or <0.1% for cell-based assays to avoid toxicity), slightly increasing it might be necessary to maintain this compound solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use of a Co-solvent: For certain applications, a co-solvent system can be employed. For example, in some in vivo preparations, a mixture of PEG300, Tween-80, and saline is used to maintain solubility.[1]
Q2: My this compound solution is clear at first, but a precipitate forms over time. Why is this happening?
A: This is likely due to the low thermodynamic stability of this compound in aqueous buffers at physiological pH. Even if initially dissolved, it can gradually fall out of solution.
Solutions:
-
Prepare Fresh Solutions: It is highly recommended to prepare fresh working solutions of this compound from your DMSO stock solution immediately before each experiment.
-
Storage of Working Solutions: If you must store a working solution for a short period, keep it at 4°C for no more than 1-2 days and be sure to visually inspect for precipitates and warm to room temperature before use.[2] For longer-term storage, only the DMSO stock solution should be stored at -20°C or -80°C.[1]
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents and buffers?
A: The solubility of this compound varies significantly depending on the solvent and the pH of aqueous buffers. It is a weakly basic compound.
| Solvent/Buffer | Solubility | Reference |
| DMSO | ≥ 33.33 mg/mL (84.28 mM) | [1] |
| This compound HCl in DMSO | Soluble to 100 mM | [3] |
| Aqueous Buffer (pH 7.4) | 50.1 µg/mL (~126.7 µM) | [4] |
| Ethanol | 1.5 mg/mL | |
| 0.1 M HCl | Slightly soluble (0.3 mg/mL) | |
| Water | Slightly soluble (0.2 mg/mL) |
Q2: What is the best way to prepare a this compound stock solution?
A: The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1] For this compound hydrochloride, DMSO is also the preferred solvent.[3] See the detailed protocol below for preparation.
Q3: What is the recommended final concentration of DMSO in cell culture experiments?
A: To avoid solvent-induced artifacts or toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and not exceeding 1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Q4: Can I use solvents other than DMSO to prepare my stock solution?
A: While DMSO is the most common and effective solvent, methanol has also been used to prepare stock solutions, particularly for analytical purposes like LC-MS.[5] However, for cell-based assays, DMSO is generally preferred due to its high solvating power for this compound and its established use in such experiments.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 395.48 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh out a desired amount of this compound powder. For example, to make 1 mL of a 10 mM stock solution, weigh out 3.95 mg of this compound.
-
Dissolution: Transfer the weighed this compound powder into a sterile vial.
-
Adding Solvent: Add the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., add 1 mL of DMSO to 3.95 mg of this compound).
-
Solubilization: Vortex the solution vigorously. If necessary, warm the solution to 37°C or use an ultrasonic bath for a few minutes to ensure complete dissolution.[1] The solution should be clear and free of any visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of a this compound Working Solution for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile tubes and calibrated pipettes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve your desired final concentration in the aqueous buffer. Remember to account for the final DMSO concentration.
-
Example: To prepare 1 mL of a 10 µM this compound working solution with a final DMSO concentration of 0.1%:
-
Add 1 µL of the 10 mM stock solution to 999 µL of your aqueous buffer.
-
-
-
Dilution Technique: To minimize precipitation, add the DMSO stock solution to the aqueous buffer while gently vortexing or flicking the tube. Do not add the aqueous buffer to the DMSO stock.
-
Final Mix: Ensure the working solution is thoroughly mixed.
-
Use Immediately: Use the freshly prepared working solution in your experiment without delay.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound acts as an antagonist, blocking D2 and 5-HT2A receptors.
Caption: this compound inhibits Wnt signaling by increasing intracellular calcium.[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrochloride | 5-HT2A receptor Antagonist | Hello Bio [hellobio.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C23H26FN3O2 | CID 5265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. This compound enhances intracellular calcium level and inhibits the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound enhances intracellular calcium level and inhibits the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Spiperone in Experimental Models
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Spiperone in experimental models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets and major known off-targets of this compound?
A1: this compound is a potent antagonist with high affinity for Dopamine D2, Serotonin 5-HT1A, and Serotonin 5-HT2A receptors.[1] Its primary use in research is as a D2 receptor antagonist. However, it is crucial to be aware of its significant affinity for other receptors, which can lead to off-target effects. The most well-characterized off-targets include alpha-1 adrenergic receptors and, to a lesser extent, other serotonin receptor subtypes like 5-HT2C.[2][3]
Q2: How can I minimize off-target effects of this compound in my experiments?
A2: Minimizing off-target effects is critical for accurate data interpretation. Key strategies include:
-
Dose Selection: Use the lowest effective concentration of this compound that elicits a response at the primary target receptor while minimizing engagement of off-target receptors. This requires careful dose-response studies.
-
Use of Selective Antagonists: To confirm that the observed effect is mediated by the intended target, use a selective antagonist for the suspected off-target receptor as a control. For example, if alpha-1 adrenergic effects are suspected, co-administration with a selective alpha-1 antagonist like prazosin can help dissect the specific contributions.[4]
-
Control Experiments: Include appropriate controls, such as vehicle-only groups and experiments in cell lines or animal models lacking the target receptor (knockout models), to differentiate between on-target and off-target effects.
-
Orthogonal Approaches: Validate findings using alternative methods. For instance, if this compound induces a cellular phenotype, confirm this phenotype using genetic approaches like siRNA or CRISPR/Cas9 to knockdown the target receptor.
Q3: What are the typical working concentrations for this compound in in vitro and in vivo experiments?
A3: The optimal concentration of this compound is highly dependent on the specific experimental model and the expression levels of the target receptors.
-
In Vitro : For cell culture experiments, concentrations can range from picomolar to low micromolar. For instance, in radioligand binding assays, [3H]-spiperone is often used in the picomolar to low nanomolar range.[5] For functional assays in cultured cells, concentrations up to 10 µmol/L have been reported, though off-target effects become more likely at higher concentrations.[6]
-
In Vivo : In animal studies, such as those involving behavioral assessments or microdialysis, dosages can vary. It's essential to perform dose-response studies to determine the optimal dose for the desired effect while minimizing side effects.[7] Monitoring the unbound drug concentration in the brain via microdialysis can provide a more accurate measure of target engagement.[8]
Data Presentation: this compound Binding Affinities
The following table summarizes the binding affinities (Ki, Kd) of this compound for its primary targets and key off-targets. Note that values can vary between different studies and experimental conditions.
| Receptor Subtype | Species | Assay Type | Ki (nM) | Kd (nM) | Reference(s) |
| Dopamine D2 | Human | Radioligand Binding | 0.02 - 0.35 | 0.057 - 0.218 | [5][9] |
| Rat | Radioligand Binding | 0.02 - 0.1 | [10] | ||
| Dopamine D3 | Human | Radioligand Binding | 0.125 | [5] | |
| Serotonin 5-HT1A | Rat | Radioligand Binding | ~10 | [1] | |
| Serotonin 5-HT2A | Human | Radioligand Binding | 0.5 - 2.0 | 0.57 - 2.3 | [1][5] |
| Rat | Radioligand Binding | 0.9 | [10] | ||
| Serotonin 5-HT2C | Human | Radioligand Binding | >1000 | [1] | |
| Alpha-1A Adrenergic | Rat | Radioligand Binding | ~1-10 | [11] | |
| Alpha-1 Adrenergic | Smooth Muscle Cell Line | Radioligand Binding | High Affinity | [3] |
Experimental Protocols
In Vitro Cell-Based Assay to Assess this compound's Effect on D2 Receptor Signaling
Objective: To determine the antagonistic effect of this compound on dopamine-induced changes in intracellular signaling in a cell line expressing the human Dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human Dopamine D2 receptor (or other suitable cell line).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (in DMSO).
-
Dopamine stock solution (in water with antioxidant).
-
Assay buffer (e.g., HBSS).
-
cAMP assay kit.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the D2 receptor-expressing cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a fixed concentration of dopamine that elicits a submaximal response (e.g., EC80), which should be determined in preliminary experiments.
-
Pre-incubation with this compound: Remove the culture medium from the cells and wash once with assay buffer. Add the this compound dilutions to the wells and incubate for 30 minutes at 37°C. Include a vehicle control (DMSO).
-
Dopamine Stimulation: Add the fixed concentration of dopamine to the wells (except for the basal control wells) and incubate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Troubleshooting Off-Target Effects:
-
Control for 5-HT2A Receptor Activation: If the cell line endogenously expresses 5-HT2A receptors, perform a parallel experiment using a selective 5-HT2A antagonist to ensure the observed effect is D2-mediated.
-
Use Parental Cell Line: As a negative control, perform the same assay on the parental cell line that does not express the D2 receptor to confirm that the effect of this compound is target-dependent.
In Vivo Microdialysis to Measure the Effect of this compound on Dopamine Release
Objective: To measure the extracellular levels of dopamine in a specific brain region (e.g., striatum) of a freely moving rat following systemic administration of this compound.
Materials:
-
Male Wistar rats (250-300g).
-
Stereotaxic apparatus.
-
Microdialysis guide cannula and probes.
-
Syringe pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound solution for injection (e.g., dissolved in saline with a small amount of acid and neutralized).
-
HPLC system with electrochemical detection (HPLC-ECD) for dopamine analysis.
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the desired brain region (e.g., striatum). Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.[8]
-
Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe into the guide cannula of the awake and freely moving rat.[8]
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow a stabilization period of 1-2 hours. Collect baseline dialysate samples every 20 minutes for at least one hour.[12]
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Post-injection Sample Collection: Continue collecting dialysate samples every 20 minutes for several hours to monitor the change in dopamine levels over time.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.
Troubleshooting Off-Target Effects:
-
Behavioral Monitoring: Concurrently monitor the animal's behavior for any signs of sedation or motor impairments, which could be indicative of off-target effects (e.g., at alpha-1 adrenergic receptors).[2]
-
Co-administration of Antagonists: To investigate the contribution of off-target receptors to the observed neurochemical changes, a separate cohort of animals can be pre-treated with a selective antagonist for the suspected off-target receptor before this compound administration.
Mandatory Visualizations
References
- 1. This compound: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Characterization of (3H)-spiperone binding to alpha 1-adrenergic receptors in a smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]this compound binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]
- 10. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. benchchem.com [benchchem.com]
How to improve signal-to-noise ratio in Spiperone binding experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Spiperone binding experiments.
Troubleshooting Guide: Enhancing Signal-to-Noise Ratio
A common challenge in this compound binding assays is achieving a high signal-to-noise ratio, which is crucial for reliable data. This guide addresses specific issues that can lead to a poor ratio and provides actionable solutions.
Issue 1: Low Total Binding Signal
A weak total binding signal can make it difficult to distinguish specific binding from background noise.
| Potential Cause | Recommended Solution |
| Inactive Radioligand | Verify the expiration date and proper storage of your [³H]-Spiperone. If necessary, use a fresh batch.[1] |
| Suboptimal Buffer Conditions | Ensure the binding buffer composition and pH are correct for D2 receptor assays (e.g., 50 mM Tris-HCl, pH 7.4). The pH should be verified at the incubation temperature.[1] |
| Insufficient Incubation Time | The binding reaction may not have reached equilibrium. Perform a time-course experiment to determine the optimal incubation time.[1] |
| Pipetting Inaccuracies | Use calibrated pipettes and double-check your protocol to ensure all reagents are added in the correct volumes and sequence.[1] |
| Low Receptor Concentration | While low receptor concentration is often desired, too little can result in a signal that is difficult to detect.[2] If the signal is too low, consider cautiously increasing the amount of membrane preparation. |
Issue 2: High Non-Specific Binding (NSB)
Elevated non-specific binding can obscure the specific signal, leading to a low signal-to-noise ratio. Ideally, specific binding should account for at least 80-90% of the total binding.[1]
| Potential Cause | Recommended Solution |
| Excessive Radioligand Concentration | Using a [³H]-Spiperone concentration significantly above its dissociation constant (Kd) can increase binding to non-receptor sites.[1] It is recommended to use a concentration at or below the Kd.[1] |
| Inappropriate Blocking Agent | The unlabeled ligand used to define NSB may not be optimal. Use a high concentration (100-1000 fold excess over the radioligand) of a known D2 receptor antagonist, such as unlabeled Haloperidol or this compound itself.[1] |
| Binding to Filter Plates/Tubes | The radioligand may be sticking to the assay plates or filters. Pre-treating filter plates with a blocking agent like 0.1% polyethyleneimine (PEI) can help reduce non-specific filter binding.[3] |
| Lipophilicity of Radioligand | This compound is lipophilic and can bind to membrane lipids. Including a low concentration of bovine serum albumin (BSA) (e.g., 0.001%) in the assay buffer can help reduce this type of non-specific binding.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a good signal-to-noise ratio for a this compound binding assay?
A good signal-to-noise ratio is generally considered to be one where the specific binding is at least 80-90% of the total binding.[1] This indicates that the majority of the measured signal is from the radioligand binding to the target receptor.
Q2: How do I determine the optimal concentration of [³H]-Spiperone to use?
For competition assays, the recommended concentration of [³H]-Spiperone is at or below its Kd value.[1][3] This ensures that the binding is primarily to the high-affinity specific sites and allows for more accurate determination of competitor compound affinities. For saturation binding experiments, a range of concentrations spanning below and above the expected Kd is necessary to accurately determine both Kd and Bmax (receptor density).
Q3: What can I use to define non-specific binding?
Non-specific binding should be determined using a high concentration of an unlabeled compound that binds to the same receptor. For D2 receptors, common choices include (+)-butaclamol (e.g., 2 µM) or unlabeled this compound itself.[2] The concentration should be high enough to displace all specific binding of the radioligand.
Q4: How long should I incubate my this compound binding assay?
The incubation time should be sufficient to allow the binding reaction to reach equilibrium.[3] This can be determined empirically by performing an association kinetics experiment where you measure binding at various time points. A typical incubation time for [³H]-Spiperone is 1 hour at 30°C.[2]
Q5: Can I use 96-well plates for my this compound binding assay?
Yes, 96-well plates are commonly used for this compound binding assays and are amenable to high-throughput screening.[2][3] However, it's important to ensure that the filtration device can handle the protein concentration without clogging.[2]
Experimental Protocols
Saturation Binding Experiment with [³H]-Spiperone
This protocol is designed to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the D2 receptor.
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin (BSA).[2]
-
Radioligand: [³H]-Spiperone at a range of final concentrations (e.g., 0.3 pM to 3 nM).[2]
-
Non-Specific Binding (NSB) Agent: 2 µM (+)-butaclamol.[2]
-
Membrane Preparation: Crude membranes from cells or tissues expressing D2 receptors.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well for a total reaction volume of 0.8 mL:
-
Assay buffer.
-
[³H]-Spiperone at the desired final concentration.
-
For NSB wells, add 2 µM (+)-butaclamol. For total binding wells, add an equivalent volume of assay buffer.
-
Add the membrane preparation. The amount of protein should be optimized to ensure that less than 10% of the added radioligand is bound.[3]
-
-
-
Incubation:
-
Incubate the plate for 1 hour at 30°C with shaking.[2]
-
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through a glass fiber filtermat using a cell harvester.
-
Wash the filters three times with ice-cold 0.9% saline.[2]
-
-
Counting and Data Analysis:
-
Dry the filtermat and measure the radioactivity in a scintillation counter.
-
Specific binding is calculated as Total Binding - Non-Specific Binding.
-
Analyze the specific binding data using non-linear regression to determine Kd and Bmax.
-
Visualizations
Dopamine D2 Receptor Signaling Pathways
The dopamine D2 receptor (D2R) is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway.[4][5] Activation of D2R can also lead to signaling through β-arrestin2.[4] Furthermore, D2 receptors can form heteromers with other receptors, such as D1 and Adenosine A2A receptors, leading to unique signaling cascades.[[“]][7]
Caption: Dopamine D2 Receptor Signaling Pathways.
Experimental Workflow: Troubleshooting Signal-to-Noise Ratio
This diagram outlines a logical workflow for troubleshooting common issues in this compound binding experiments to improve the signal-to-noise ratio.
Caption: Workflow for Troubleshooting Signal-to-Noise Ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]this compound binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. consensus.app [consensus.app]
- 7. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
Addressing ligand depletion in high-affinity Spiperone binding studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with high-affinity Spiperone binding studies, with a specific focus on addressing ligand depletion.
Troubleshooting Guide
Problem: Low total binding signal in my this compound assay.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inactive Radioligand | Verify the age and storage conditions of your [³H]-Spiperone stock. Consider purchasing a fresh batch if degradation is suspected. |
| Incorrect Buffer Composition | Ensure your binding buffer is correctly prepared. A common buffer for Dopamine D2 receptor assays is 50 mM Tris-HCl (pH 7.4) supplemented with MgCl₂.[1] Confirm the pH at the incubation temperature. |
| Insufficient Incubation Time | The binding reaction may not have reached equilibrium. Perform a time-course experiment (association kinetics) to determine the optimal incubation time, especially when using low radioligand concentrations.[1] |
| Pipetting Errors or Reagent Omission | Carefully review your protocol and ensure all reagents are added in the correct sequence and volumes using calibrated pipettes.[1] |
| Low Receptor Expression | If using cell lines, verify the expression level of the target receptor (Dopamine D2 or Serotonin 5-HT2A). |
Problem: My specific binding is low, even with acceptable total binding.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| High Non-Specific Binding (NSB) | High NSB can obscure the specific signal. Aim for specific binding to be at least 80-90% of the total binding.[1] |
| High Radioligand Concentration | Using a [³H]-Spiperone concentration significantly above its dissociation constant (Kd) can increase binding to non-receptor sites.[1] Use a concentration at or below the Kd for the target receptor to favor binding to high-affinity specific sites.[1] |
| Inappropriate Blocking Agent for NSB | The unlabeled ligand used to define NSB may be unsuitable. Use a high concentration (100-1000 fold excess over the radioligand) of a known high-affinity antagonist for the target receptor, such as unlabeled Haloperidol or this compound itself.[1] |
| Filter Washing Issues | Inadequate or slow washing of filters can lead to high background. Optimize your washing procedure with ice-cold buffer to efficiently remove unbound radioligand. |
Frequently Asked Questions (FAQs)
Q1: What is ligand depletion and why is it a concern in high-affinity this compound binding assays?
A1: Ligand depletion occurs when a significant fraction of the radioligand binds to the receptor, causing the free concentration of the radioligand in the assay to be substantially lower than the total concentration added.[2] This is a particular concern in high-affinity binding studies, such as those with this compound, where the receptor concentration may be close to or exceed the dissociation constant (Kd) of the radioligand.[3][4] When ligand depletion is not accounted for, it can lead to an underestimation of the binding affinity (an artificially high Kd value).[5] A general rule of thumb is that if more than 10% of the added ligand is bound, ligand depletion should be addressed.[2][6]
Q2: How can I detect if ligand depletion is occurring in my experiment?
A2: You can assess ligand depletion by calculating the percentage of the total radioligand that is specifically bound at the lowest ligand concentration used in your saturation binding experiment. If this value exceeds 10%, ligand depletion is likely a factor. Another indicator is if the estimated Kd value increases with increasing receptor concentration in your assay.
Q3: What are the strategies to mitigate or correct for ligand depletion?
A3: There are several approaches to address ligand depletion:
-
Reduce Receptor Concentration: The most straightforward method is to decrease the amount of tissue or cell membrane preparation in the assay to ensure that the total receptor concentration is well below the Kd of [³H]-Spiperone.[6] Ideally, the receptor concentration should be less than 10% of the radioligand's Kd.[3][7]
-
Increase Assay Volume: Increasing the total volume of the assay while keeping the amount of receptor constant can also reduce the impact of depletion, though this may increase the cost due to the need for more radioligand.[2]
-
Account for Depletion in Data Analysis: Use data analysis software (like GraphPad Prism) that incorporates models to correct for ligand depletion. These models calculate the free ligand concentration at each data point, providing a more accurate determination of Kd and Bmax.[2][8]
-
Modified High-Radioligand Protocol: For ultra-high-affinity ligands like [³H]-Spiperone, a modified protocol has been proposed where a higher concentration of the radioligand is used. This allows for the use of higher receptor concentrations as long as the receptor concentration remains significantly lower than the radioligand concentration.[5][9]
Q4: What are the typical Kd values for this compound binding to Dopamine D2 and Serotonin 5-HT2A receptors?
A4: The binding affinity of this compound is very high for both receptors, with reported Kd values typically in the picomolar (pM) to low nanomolar (nM) range. It's important to note that the exact Kd can vary depending on the experimental conditions, tissue source, and assay methodology.
Quantitative Data Summary
| Radioligand | Receptor | Preparation | Kd (Dissociation Constant) | Bmax (Receptor Density) | Reference |
| [³H]-Spiperone | Dopamine D2 | Porcine Striatal Membranes | 490 ± 50 pM | 370 ± 70 fmol/mg protein | |
| [³H]-Spiperone | Dopamine D2 | Cloned Human D2A Receptors | ~20 pM | Not specified | [10] |
| [³H]-Spiperone | Dopamine D2 | Rat Striatum | Not specified | >400 fmoles/mg protein | [11] |
| This compound-d2 | Dopamine D2 | D2R Expressing Cells | 8 nM | Not specified | [12] |
| [³H]-Spiperone | Serotonin S2 | Rat Frontal Cortex | 0.6-2.3 nM | Not specified | [13] |
Experimental Protocols
Protocol 1: [³H]-Spiperone Saturation Binding Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Cell membranes or tissue homogenates expressing Dopamine D2 or Serotonin 5-HT2A receptors.
-
[³H]-Spiperone (Radioligand).
-
Unlabeled this compound or another suitable antagonist (e.g., Haloperidol) for determining non-specific binding.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, with appropriate ions (e.g., 5 mM MgCl₂).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare a suspension of your cell membranes or tissue homogenate in ice-cold binding buffer. Determine the protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, set up the following for each concentration of [³H]-Spiperone:
-
Total Binding: Add binding buffer, membrane suspension, and varying concentrations of [³H]-Spiperone (typically ranging from 0.01 to 5 times the expected Kd).
-
Non-Specific Binding (NSB): Add binding buffer, membrane suspension, a high concentration of unlabeled antagonist (e.g., 10 µM Haloperidol), and the same varying concentrations of [³H]-Spiperone.
-
Total Counts: In separate wells, add only the varying concentrations of [³H]-Spiperone to determine the total radioactivity added.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters quickly with a sufficient volume of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each [³H]-Spiperone concentration.
-
Plot specific binding against the concentration of free [³H]-Spiperone.
-
Analyze the data using non-linear regression to determine the Kd and Bmax. If ligand depletion is suspected, use a model that accounts for it.
-
Visualizations
Caption: Conceptual diagram of ligand depletion in binding assays.
Caption: Experimental workflow for a this compound radioligand binding assay.
Caption: Simplified signaling pathways for D2 and 5-HT2A receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. graphpad.com [graphpad.com]
- 3. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand binding assays at equilibrium: validation and interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 7. researchgate.net [researchgate.net]
- 8. graphpad.com [graphpad.com]
- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]this compound binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Critical reevaluation of this compound and benzamide binding to dopamine D2 receptors: evidence for identical binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological characterization of the D1- and D2-like dopamine receptors from the brain of the leopard frog, Rana pipiens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. pnas.org [pnas.org]
Stability of Spiperone in different experimental solutions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of spiperone in various experimental solutions. Adhering to proper handling and storage protocols is critical for ensuring experimental reproducibility and the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a this compound stock solution?
A: Preparing and storing this compound stock solutions correctly is the first step toward reliable experimental outcomes. This compound is most commonly dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO).
Preparation Protocol:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile, amber glass or polypropylene vial.[1]
-
Add a small amount of the chosen solvent (e.g., DMSO) to wet the powder.
-
Add the remaining solvent to achieve the final desired concentration.
-
If complete solubilization is not immediate, use an ultrasonic bath for 5-10 minutes to aid dissolution.[1]
Storage Recommendations: Once prepared, the stock solution should be aliquoted into smaller, single-use vials to prevent contamination and degradation from repeated freeze-thaw cycles.[1][2][3] Store these aliquots protected from light.
| Storage Temperature | Recommended Duration | Citations |
| -80°C | Up to 6 months | [2][3] |
| -20°C | Up to 1 month | [2][3] |
Q2: What is the best way to prepare aqueous working solutions of this compound?
A: this compound is sparingly soluble in aqueous buffers.[4] To prepare a working solution in a buffer (e.g., PBS), first dissolve the this compound in an organic solvent like DMSO or DMF, and then dilute this stock solution with the aqueous buffer of your choice.[4][5] It is highly recommended to prepare aqueous solutions fresh for each experiment, as they should not be stored for more than one day.[4][5]
Q3: What key factors can affect the stability of this compound in my experiments?
A: Several factors can compromise the stability of this compound solutions, leading to degradation and inconsistent results. These include:
-
Temperature: Elevated temperatures can accelerate the degradation of chemical compounds.[6][7] Long-term storage should always be at -20°C or, preferably, -80°C.[2][3]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to its degradation and affect its concentration.[1][2] Aliquoting is the most effective way to mitigate this.
-
pH: The pH of the solution can significantly influence drug stability.[8] Extreme acidic or basic conditions can catalyze hydrolysis and other degradation pathways.[8][9]
-
Light (Photostability): Exposure to light, particularly UV light, can cause photodegradation.[10][11] It is crucial to store this compound powder and solutions protected from light, for instance, by using amber vials or wrapping containers in aluminum foil.[11]
Q4: My this compound solution has precipitated. What should I do and how can I prevent this?
A: Precipitation can occur if the solubility limit is exceeded in a given solvent or upon temperature changes. If you observe precipitation, you can try gentle warming and/or sonication to redissolve the compound.[3]
Prevention Strategies:
-
Ensure your stock concentration does not exceed the solubility limit in the chosen solvent (e.g., up to 100 mM in DMSO).
-
When preparing aqueous working solutions, ensure the final concentration of the organic solvent (like DMSO) is low enough to be compatible with your experimental system but high enough to maintain this compound's solubility.
-
Avoid storing solutions at refrigerated temperatures (4°C) where solubility may be lower than at room temperature or frozen temperatures.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Experimental Results | This compound degradation due to improper storage; repeated freeze-thaw cycles.[1][2][12] | Prepare a fresh stock solution from powder. Ensure you are using single-use aliquots stored at -80°C.[2][3] |
| Reduced Compound Activity | Degradation from exposure to light or high temperatures; pH of the buffer is unsuitable.[6][10] | Always handle and store this compound solutions protected from light. Verify the pH of your experimental buffer. Prepare fresh solutions. |
| Precipitate in Working Solution | Exceeded solubility in the aqueous buffer; temperature shock during dilution. | Prepare a new working solution by slowly adding the stock solution to the aqueous buffer while vortexing. Consider if the final DMSO concentration can be slightly increased. |
| Unexpected Peaks in HPLC/MS Analysis | Presence of degradation products. | Review storage and handling procedures. Perform forced degradation studies (e.g., exposure to acid, base, light) to identify potential degradants.[10] |
Experimental Protocols & Visualizations
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (M.Wt: ~431.94 g/mol for HCl salt)[13]
-
Anhydrous DMSO
-
Analytical balance
-
Sterile 1.5 mL amber polypropylene tubes
-
Pipettes and sterile tips
Procedure:
-
Weigh out 4.32 mg of this compound HCl powder.
-
Transfer the powder into a sterile vial.
-
Add 800 µL of DMSO to the vial.
-
Vortex thoroughly. If needed, place in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[1]
-
Add another 200 µL of DMSO to bring the total volume to 1 mL.
-
Vortex again to ensure homogeneity.
-
Aliquot the 10 mM stock solution into single-use amber tubes (e.g., 20 µL per tube).
-
Clearly label the aliquots with the compound name, concentration, solvent, and preparation date.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ojp.gov [ojp.gov]
- 7. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Freeze-thaw stability and long-term stability of 84 synthetic cannabinoids in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medkoo.com [medkoo.com]
Best practices for handling and storing Spiperone compounds
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling and storing Spiperone compounds, along with troubleshooting guides and frequently asked questions (FAQs) for common experimental procedures.
I. This compound: Properties, Storage, and Handling
This compound is a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors, making it a valuable tool in neuroscience research and drug discovery. Proper handling and storage are critical to ensure its stability and efficacy in experimental settings.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₃H₂₆FN₃O₂ |
| Molecular Weight | 395.47 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO; slightly soluble in ethanol and water.[1] |
Storage and Stability
Proper storage of this compound is crucial for maintaining its integrity. Below are the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | Room Temperature or -20°C | Up to 2 years | Store in a dry, dark place. |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Solutions | Use immediately | N/A | This compound has limited stability in aqueous solutions. |
Handling Precautions
This compound is a potent neurochemical and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood.
-
Avoid Inhalation and Contact: Prevent inhalation of dust and avoid contact with skin and eyes.
-
Disposal: Dispose of waste according to local regulations for chemical waste.
II. Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine D2 receptor using [³H]-Spiperone.
Objective: To determine the inhibition constant (Ki) of a test compound for the D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor
-
[³H]-Spiperone (radioligand)
-
Unlabeled this compound (for determining non-specific binding)
-
Test compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-D2 cells.
-
Homogenize cells in ice-cold assay buffer.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in fresh assay buffer and determine protein concentration.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound or vehicle (for total binding) or excess unlabeled this compound (10 µM, for non-specific binding)
-
[³H]-Spiperone (final concentration typically 0.1-1.0 nM)
-
Cell membrane preparation (typically 10-20 µg protein per well)
-
-
The final assay volume is typically 200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail and allow to equilibrate.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]-Spiperone and Kd is its dissociation constant.
-
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a radioligand receptor binding assay.
In Vitro Cell-Based Assay: Wnt/β-catenin Reporter Assay
This protocol is used to investigate the effect of this compound on the Wnt/β-catenin signaling pathway using a luciferase reporter assay.[2]
Objective: To determine if this compound inhibits Wnt/β-catenin signaling.
Materials:
-
HEK293T cells
-
TOPflash (luciferase reporter plasmid with TCF/LEF binding sites) and FOPflash (negative control) plasmids
-
β-galactosidase expression plasmid (for transfection control)
-
Wnt3a conditioned media or purified Wnt3a protein
-
This compound
-
Lipofectamine 2000 or similar transfection reagent
-
Luciferase Assay System
-
Beta-Glo Assay System
Procedure:
-
Cell Seeding:
-
Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Co-transfect cells with TOPflash or FOPflash plasmid and the β-galactosidase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Treatment:
-
24 hours post-transfection, replace the media with fresh media containing either vehicle (DMSO) or varying concentrations of this compound.
-
Stimulate the cells with Wnt3a conditioned media or purified Wnt3a protein.
-
-
Incubation:
-
Incubate the cells for another 24 hours.
-
-
Cell Lysis and Reporter Assay:
-
Wash the cells with PBS and lyse them using the appropriate lysis buffer.
-
Measure luciferase activity using a luminometer.
-
Measure β-galactosidase activity to normalize for transfection efficiency.
-
-
Data Analysis:
-
Normalize the luciferase activity to the β-galactosidase activity for each well.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Experimental Workflow for Wnt/β-catenin Reporter Assay
Caption: Workflow for a Wnt/β-catenin luciferase reporter assay.
III. Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal in Binding Assay | - Insufficient receptor expression in cell membranes.- Degraded [³H]-Spiperone.- Inefficient filtration or washing. | - Verify receptor expression levels via Western blot or another method.- Use fresh or properly stored radioligand.- Optimize filtration and washing steps to minimize loss of bound ligand. |
| High Non-Specific Binding | - [³H]-Spiperone concentration is too high.- Hydrophobic interactions of the radioligand with filters or plate.- Insufficient blocking of non-specific sites. | - Perform a saturation binding experiment to determine the optimal [³H]-Spiperone concentration.- Pre-soak filters in 0.5% polyethyleneimine (PEI).- Add bovine serum albumin (BSA) to the assay buffer. |
| Poor Reproducibility in Cell-Based Assays | - Inconsistent cell seeding density.- Variation in transfection efficiency.- this compound precipitation in media. | - Use a cell counter to ensure consistent cell numbers.- Optimize transfection protocol and normalize data to a co-transfected control.- Ensure this compound is fully dissolved in DMSO before adding to media; do not exceed the recommended final DMSO concentration (typically <0.1%). |
| Unexpected Biological Effects | - Off-target effects of this compound.- this compound degradation. | - Confirm the effect with another antagonist for the same receptor.- Use freshly prepared this compound solutions. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving this compound to prepare stock solutions. For aqueous-based assays, it is crucial to ensure the final DMSO concentration is low (typically less than 0.1%) to avoid solvent effects on the cells.
Q2: How can I avoid this compound precipitation in my cell culture media?
A2: To prevent precipitation, first dissolve this compound in 100% DMSO to make a concentrated stock solution. Then, dilute this stock solution in your cell culture media to the final desired concentration. It is important to vortex or mix the solution well during dilution. Do not store diluted aqueous solutions for long periods.
Q3: Is this compound light-sensitive?
A3: While not extremely light-sensitive, it is good practice to store this compound powder and solutions in the dark to prevent any potential photodegradation over long-term storage.
Q4: Can I reuse a frozen stock solution of this compound?
A4: It is best to aliquot your this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q5: What are the primary off-target effects of this compound I should be aware of?
A5: Besides its high affinity for dopamine D2 and serotonin 5-HT2A receptors, this compound also has affinity for other receptors, including sigma receptors.[3] It is important to consider these potential off-target effects when interpreting your experimental results.
V. Signaling Pathways
This compound's primary mechanism of action involves the antagonism of G protein-coupled receptors (GPCRs). Below are simplified diagrams of the signaling pathways it modulates.
Dopamine D2 Receptor Signaling Pathway (Antagonized by this compound)
References
Optimizing incubation time and temperature for Spiperone binding equilibrium
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Spiperone in receptor binding assays. The aim is to help optimize incubation time and temperature to achieve binding equilibrium and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a widely used pharmacological tool that acts as a potent antagonist for several receptors. Its primary targets include Dopamine D2-like receptors (D2, D3, and D4) and Serotonin 5-HT2A receptors.[1][2] It also displays some affinity for 5-HT1A and 5-HT2C receptors, though with lower selectivity in the case of 5-HT2C.[1]
Q2: Why is it crucial to reach binding equilibrium in my assay?
Achieving equilibrium is fundamental for the accurate determination of binding affinity (Kd) and inhibition constants (Ki).[2] If the incubation time is too short, the association and dissociation of the radioligand and competitor with the receptor will not have reached a steady state, leading to an underestimation of affinity.
Q3: What is a typical starting point for incubation time and temperature for a [³H]-Spiperone binding assay?
Based on established protocols, a common starting point for incubation is 60 minutes at 30°C or 40 minutes at 25°C.[3][4] However, it is critical to empirically determine the optimal conditions for your specific receptor preparation and assay conditions.
Q4: How do I determine the optimal concentration of [³H]-Spiperone to use?
For competition binding assays, the recommended concentration of the radioligand is typically 2-3 times its dissociation constant (Kd).[2][5] This concentration is high enough to provide a robust signal while still allowing for effective competition by unlabeled ligands. For saturation binding experiments, a range of concentrations from well below to well above the Kd is necessary. The Kd for [³H]-Spiperone binding to D2 and D3 receptors is in the sub-nanomolar range, approximately 0.057 nM for D2 and 0.125 nM for D3 receptors under specific conditions.[3]
Q5: What percentage of total radioligand binding is acceptable?
To avoid ligand depletion, the total amount of bound radioligand should be less than 10% of the total radioligand added to the assay.[6] If binding exceeds this percentage, you may need to decrease the amount of receptor protein in your assay.
Troubleshooting Guide
This guide addresses common issues encountered during this compound binding assays, particularly those related to incubation parameters.
Issue 1: Low Total Binding Signal
If your total counts are unexpectedly low, it suggests a problem with a core component of your assay.
| Potential Cause | Troubleshooting Step |
| Degraded Radioligand | Check the expiration date of your [³H]-Spiperone. Ensure it has been stored correctly (typically at -20°C or -80°C, protected from light) to prevent degradation.[7] |
| Inactive Receptor Preparation | Repeated freeze-thaw cycles can damage receptors. Use fresh or properly stored single-use aliquots of your membrane preparation.[8] Confirm the presence and activity of your receptor through a positive control or by using a fresh preparation. |
| Suboptimal Incubation Time | The incubation may be too short to reach equilibrium. Perform an association kinetics experiment by measuring binding at multiple time points to determine when equilibrium is reached.[7] |
| Incorrect Buffer Composition | Verify the pH and composition of your binding buffer. A common buffer is 50 mM Tris-HCl at pH 7.4, but this may need optimization for your specific receptor.[3][7] |
| Pipetting Errors | Double-check your protocol to ensure all reagents are added in the correct volumes and order. Use calibrated pipettes to minimize errors.[9] |
Issue 2: High Non-Specific Binding (NSB)
If your total binding is adequate but specific binding is low (i.e., NSB is a high percentage of total binding), consider the following:
| Potential Cause | Troubleshooting Step |
| High Radioligand Concentration | Using a [³H]-Spiperone concentration significantly above its Kd can increase binding to non-receptor sites.[7] Use a concentration at or near the Kd for your receptor. |
| Inappropriate Blocking Agent | The unlabeled ligand used to define NSB may be inappropriate or used at too low a concentration. Use a high concentration (100-1000 fold excess over the radioligand) of a known high-affinity antagonist, such as unlabeled this compound or (+)-Butaclamol.[3][7] |
| Binding to Filter Mats | The radioligand may be binding to the filter paper itself. Pre-soak the filter mats in a solution like 0.1% polyethyleneimine (PEI) to reduce non-specific filter binding.[5] |
| Insufficient Washing | Inadequate washing during the filtration step can leave unbound radioligand on the filter. Ensure rapid and sufficient washing with ice-cold wash buffer.[8] |
Experimental Protocols & Data Presentation
Protocol 1: Determining Optimal Incubation Time (Association Kinetics)
This experiment determines the time required to reach binding equilibrium.
Methodology:
-
Prepare Reagents: Prepare your membrane suspension, [³H]-Spiperone (at a concentration near the Kd), binding buffer, and a blocking agent for non-specific binding (e.g., 2 µM (+)-Butaclamol).[3]
-
Set Up Assay: For each time point, prepare tubes/wells for total binding (membrane + [³H]-Spiperone) and non-specific binding (membrane + [³H]-Spiperone + blocking agent).
-
Incubate: Place all reaction tubes/plates in a water bath at your chosen temperature (e.g., 30°C).[3]
-
Time Course: Start the reaction by adding the [³H]-Spiperone. At various time points (e.g., 5, 10, 20, 30, 45, 60, 90, 120 minutes), terminate the reaction by rapid filtration over glass fiber filters.
-
Wash and Count: Wash the filters quickly with ice-cold wash buffer. Measure the radioactivity of the filters using a scintillation counter.
-
Analyze Data: Calculate specific binding (Total Binding - Non-Specific Binding) for each time point. Plot specific binding versus time. The optimal incubation time is the point at which the specific binding reaches a plateau.
Protocol 2: Determining Optimal Incubation Temperature
This experiment identifies the temperature at which binding is most stable and specific.
Methodology:
-
Prepare Reagents: As in Protocol 1.
-
Set Up Assay: Prepare tubes/wells for total and non-specific binding.
-
Incubate: Incubate sets of tubes/plates at different temperatures (e.g., 25°C, 30°C, 37°C) for the optimal incubation time determined in Protocol 1.
-
Terminate and Count: Terminate the reactions by rapid filtration, wash the filters, and measure radioactivity.
-
Analyze Data: Calculate the specific binding for each temperature. The optimal temperature is the one that provides the highest and most stable specific binding signal.
Data Summary Table
The following table summarizes typical incubation conditions found in the literature for [³H]-Spiperone binding assays.
| Receptor Target | Incubation Time (minutes) | Incubation Temperature (°C) | Reference |
| Dopamine D2/D3 | 60 | 30 | [3][4] |
| Dopamine D2-like | 40 | 25 | |
| Dopamine D2, D3, D4 | Not specified, but pre-warmed solutions at 25°C | 25 | [5] |
| Dopamine D2 | 120 | Room Temperature | [10] |
Visualizations
Caption: Workflow for optimizing incubation time and temperature.
Caption: this compound acts as an antagonist at multiple GPCRs.
References
- 1. This compound: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]this compound binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 10. An original approach to measure ligand/receptor binding affinity in non-purified samples - PMC [pmc.ncbi.nlm.nih.gov]
Spiperone Behavioral Studies: Technical Support & Troubleshooting Guide
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Spiperone in animal behavioral studies. It provides practical guidance in a question-and-answer format to address common challenges and refine experimental dosing regimens.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent antipsychotic agent belonging to the butyrophenone class of drugs.[1] Its primary mechanism of action is the high-affinity antagonism of dopamine D2 receptors.[1][2] Additionally, this compound exhibits strong antagonism at serotonin 5-HT2A receptors, which contributes to its overall pharmacological profile.[1] It also has some affinity for 5-HT1A and alpha-adrenergic receptors.[1] This dual blockade of D2 and 5-HT2A receptors is a hallmark of many atypical antipsychotics and is thought to contribute to their efficacy with a potentially lower risk of certain side effects compared to purely dopaminergic antagonists.
Q2: What are the common behavioral effects of this compound in rodents?
At lower doses, this compound can counteract the effects of dopamine agonists. For instance, it can reverse the hypodipsic (reduced drinking) and sedative effects of drugs like piribedil in rats.[3] At higher doses, it can suppress locomotor activity and induce extrapyramidal symptoms (EPS) such as catalepsy (a state of immobility) and vacuous chewing movements (VCMs), which are often used as an animal model for tardive dyskinesia.[3][4][5]
Q3: What is a suitable vehicle for dissolving and administering this compound?
This compound hydrochloride is often dissolved in a vehicle suitable for injection. A common approach involves creating a stock solution in DMSO and then diluting it with other vehicles for the final injection volume. A multi-component vehicle can improve solubility and stability. For example, a working solution can be prepared by mixing a DMSO stock solution with PEG300, followed by the addition of Tween-80 and finally saline to reach the desired concentration. It is recommended to prepare the final working solution fresh on the day of the experiment.
Q4: How should I determine the optimal dose of this compound for my behavioral study?
The optimal dose of this compound is highly dependent on the specific behavioral paradigm, the animal species and strain, and the intended effect. It is crucial to perform a dose-response study to identify the most appropriate dose that produces a robust and reliable effect without causing confounding side effects like excessive sedation. Start with doses reported in the literature for similar behavioral tests and adjust accordingly based on your pilot data.
Troubleshooting Guide
Issue 1: Lack of Expected Behavioral Effect
-
Question: I administered this compound, but I am not observing the expected suppression of locomotor activity or antagonism of a dopamine agonist. What could be wrong?
-
Possible Causes & Solutions:
-
Inadequate Dose: The selected dose may be too low. Consult the literature for effective dose ranges in your specific model and consider conducting a dose-response study.
-
Timing of Behavioral Testing: The peak effect of this compound may not align with your testing window. Perform a time-course study to determine the optimal time for behavioral assessment after administration.
-
Drug Preparation and Administration: Ensure accurate preparation of the this compound solution and proper administration technique (e.g., successful intraperitoneal injection). This compound solutions should ideally be prepared fresh.
-
High Baseline Behavior: If the baseline level of the behavior is already very low, it may be difficult to detect a further reduction. Ensure your behavioral paradigm is sensitive enough to detect drug-induced changes.
-
Issue 2: High Variability in Behavioral Data
-
Question: There is significant variability in the behavioral responses to this compound between animals in the same group. How can I reduce this?
-
Possible Causes & Solutions:
-
Animal Strain and Individual Differences: Different rodent strains can exhibit varying sensitivities to antipsychotics.[4] Use a consistent and well-characterized strain for your studies. Be aware that even within the same strain, individual differences in drug metabolism and receptor density can contribute to variability.
-
Habituation: Insufficient habituation to the testing environment can lead to novelty-induced stress and variable baseline behaviors. Implement a consistent and adequate habituation period before drug administration.
-
Environmental Factors: Minor changes in the testing environment (e.g., lighting, noise, time of day) can influence behavior. Standardize all experimental conditions.
-
Injection Stress: The stress of injection can impact behavior. Handle animals gently and consistently to minimize stress.
-
Issue 3: Observing Excessive Sedation or Unwanted Motor Impairments
-
Question: The dose of this compound I am using is causing significant sedation and motor impairment, which is confounding my results in a cognitive task. What should I do?
-
Possible Causes & Solutions:
-
Dose is Too High: Excessive sedation is a common side effect of high doses of this compound.[3][6] Reduce the dose to a level that achieves the desired pharmacological effect without causing overt motor deficits.
-
Distinguishing Sedation from Specific Effects: Include control tests to independently assess motor function and sedation (e.g., open field test for general activity, rotarod test for motor coordination). This will help you determine if the observed effects are specific to the behavioral paradigm of interest or a result of general motor impairment.
-
Receptor Occupancy: High D2 receptor occupancy (generally above 80%) is strongly associated with extrapyramidal side effects.[7][8][9] While direct measurement can be complex, be mindful that higher doses will lead to greater receptor occupancy and a higher likelihood of these side effects.
-
Quantitative Data Summary
Table 1: this compound Dosing Regimens in Rats
| Behavioral Paradigm/Effect | Dose Range | Route of Administration | Rat Strain | Reference |
| Induction of Oral Movements | 40 µg/kg | Intraperitoneal (IP) | Not Specified | [10] |
| Antagonism of Amphetamine | 0.25 mg/kg | Not Specified | Not Specified | [5] |
| Antagonism of Dopamine Agonist | Not specified (low doses) | Not Specified | Not Specified | [3] |
Table 2: this compound Dosing Regimens in Mice
| Behavioral Paradigm/Effect | Dose Range | Route of Administration | Mouse Strain | Reference |
| Immunosuppression/Sedation | 30 - 150 mg/kg | Subcutaneous (SC) | Not Specified | [6] |
Table 3: In Vivo Receptor Binding Data for this compound in Rats
| Parameter | Value | Brain Region | Method | Reference |
| Bmax ([3H]this compound) | ~75 fmol/mg tissue | Striatum | In vivo binding after tracer dose | [11] |
| Bmax ([3H]this compound) | 34 pmol/g | Striatum | In vivo binding after IV injection | [12] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Intraperitoneal (IP) Injection
-
Vehicle Preparation: A common vehicle system involves a combination of DMSO, PEG300, Tween-80, and saline. For example, a final vehicle composition could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
This compound Stock Solution: Weigh the required amount of this compound hydrochloride and dissolve it in 100% DMSO to create a concentrated stock solution. Gentle warming or vortexing may be necessary to ensure complete dissolution.
-
Working Solution Preparation:
-
To prepare the final working solution, first add the required volume of the this compound stock solution to the appropriate volume of PEG300 and mix thoroughly.
-
Next, add the Tween-80 and mix again.
-
Finally, add the saline to reach the final desired volume and concentration. The final solution should be clear.
-
It is recommended to prepare this working solution fresh on the day of the experiment.
-
-
Administration:
-
Gently restrain the rat or mouse.
-
For an IP injection, orient the animal so that its head is pointing downwards.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or other organs.
-
Inject the this compound solution at the calculated volume based on the animal's body weight.
-
Protocol 2: Assessment of Catalepsy (Bar Test)
-
Apparatus: A horizontal bar (approximately 1 cm in diameter) raised about 9 cm from a flat surface.
-
Procedure:
-
Administer this compound or the vehicle control at the predetermined dose and route.
-
At various time points after injection (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on the horizontal bar.
-
Start a stopwatch immediately.
-
Measure the time it takes for the animal to remove both forepaws from the bar. This is the cataleptic score. A cut-off time (e.g., 180 seconds) is typically used.
-
If the animal remains in the imposed posture for the entire cut-off period, it is considered to have reached the maximum level of catalepsy for that time point.
-
Visualizations
Caption: this compound antagonizes the D2 receptor, blocking dopamine-mediated inhibition of adenylyl cyclase.
Caption: Workflow for a typical this compound behavioral experiment.
Caption: Decision tree for troubleshooting common issues in this compound studies.
References
- 1. Food-intake and locomotor activity: effects of mazindol and this compound [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of the dopamine D2 receptor in complex with the antipsychotic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of drinking and induction of sedation by a dopamine agonist is blocked by small doses of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lack of stimulation by high amphetamine doses following a low dose of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cutaneous contact hypersensitivity in the mouse with systemic or topical this compound: topical application of this compound produces local immunosuppression without inducing systemic neuroleptic effects [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioural effects of chronic haloperidol and risperidone treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The D2 dopamine receptor occupancy of risperidone and its relationship to extrapyramidal symptoms: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The relationship between dopamine D2 receptor occupancy and the vacuous chewing movement syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potentiation of this compound-induced oral activity in rats after neonatal 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of in vivo this compound binding in the rat striatum after lesions produced by kainate or decortication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [3H]this compound binds selectively to rat striatal D2 dopamine receptors in vivo: a kinetic and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Spiperone and Haloperidol Binding at Dopamine D2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Spiperone and Haloperidol, two seminal antagonists of the dopamine D2 receptor (D2R), a critical target in the treatment of psychosis. By examining their binding affinities, kinetics, and the experimental methodologies used for their characterization, this document serves as a technical resource for researchers in pharmacology and drug development.
Quantitative Analysis of D2 Receptor Binding
The binding affinity of a ligand for its receptor is a primary determinant of its potency. For D2 receptor antagonists, this is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower value for these constants indicates a higher binding affinity. The data presented below, derived from various in vitro radioligand binding assays, highlights the comparative binding characteristics of this compound and Haloperidol.
| Parameter | This compound | Haloperidol | Notes |
| Binding Affinity (Ki) | Sub-nanomolar | ~0.89 nM[1] (range: 0.517 - 2.84 nM[2]) | This compound generally exhibits a higher affinity for the D2 receptor. |
| Dissociation Constant (Kd) | 0.057 nM ([³H]this compound)[3] | 7.42 nM ([³H]haloperidol)[4] | Determined via saturation binding assays using radiolabeled compounds. |
| Binding Kinetics | Can be determined via kinetic assays[5] | Fast Association / Slow Dissociation[6] | The kinetic profile influences the drug's pharmacodynamic properties. |
Table 1: Comparative Binding Data for this compound and Haloperidol at the D2 Receptor.
D2 Receptor Signaling Pathways
Both this compound and Haloperidol are antagonists at the D2 receptor, a G protein-coupled receptor (GPCR). Their primary mechanism of action involves blocking the canonical Gαi/o signaling pathway. Upon activation by dopamine, the D2 receptor typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][[“]][9][10] By blocking this action, this compound and Haloperidol prevent the downstream effects of dopamine, which is central to their antipsychotic efficacy. D2 receptors can also engage in non-canonical signaling through β-arrestin pathways.[7]
Figure 1: D2 Receptor Antagonism by this compound/Haloperidol.
Experimental Protocols
The determination of binding affinities for this compound and Haloperidol is predominantly achieved through in vitro radioligand binding assays. Below is a detailed, generalized protocol for a competitive binding experiment.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or Haloperidol) for the dopamine D2 receptor by measuring its ability to displace a specific radiolabeled ligand.
1. Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).[2]
-
Radioligand: [³H]-Spiperone is a commonly used high-affinity D2 receptor antagonist radioligand.[2][3]
-
Test Compounds: this compound and Haloperidol.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled D2 antagonist like Butaclamol or unlabeled this compound.[11]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, often supplemented with salts and other reagents.[3]
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[12]
-
Scintillation Counter: For quantifying radioactivity.
2. Membrane Preparation:
-
Harvest cells expressing the D2 receptor and homogenize them in an ice-cold lysis buffer.[12]
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[12]
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[12]
3. Assay Procedure:
-
Set up assay tubes or a 96-well plate.
-
To each well/tube, add the assay buffer, the D2 receptor membrane preparation, the radioligand ([³H]-Spiperone) at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled test compound (this compound or Haloperidol).
-
For determining total binding, add only the buffer, membranes, and radioligand.
-
For determining non-specific binding, add the buffer, membranes, radioligand, and a saturating concentration of the non-specific binding control.[11]
-
Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[3][12]
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.[12]
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression analysis to fit the data and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used in the assay and Kd is its dissociation constant for the receptor.[2][11]
Figure 2: Radioligand Competition Binding Assay Workflow.
Conclusion
Both this compound and Haloperidol are high-affinity antagonists of the dopamine D2 receptor. Quantitative binding data consistently demonstrates that this compound possesses a higher affinity (lower Ki/Kd) than Haloperidol.[1][3][4] This difference in molecular potency is a key characteristic distinguishing these two butyrophenone antipsychotics. The primary mechanism of action for both compounds is the blockade of the Gαi/o-mediated signaling cascade.[2] The standardized radioligand binding assays detailed in this guide remain the gold standard for characterizing the affinity of novel compounds at the D2 receptor and are essential for the development of new antipsychotic agents.
References
- 1. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]this compound binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of [3H]haloperidol to dopamine D2 receptors in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Structure-Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. tandfonline.com [tandfonline.com]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. cdn-links.lww.com [cdn-links.lww.com]
- 12. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to Spiperone and Raclopride for In Vivo Dopamine Receptor Imaging
For Researchers, Scientists, and Drug Development Professionals
The in vivo imaging of dopamine receptors is a cornerstone of neuroscience research and drug development, providing critical insights into neuropsychiatric disorders and the mechanism of action of novel therapeutics. Among the array of available radiotracers, Spiperone and Raclopride, particularly their radiolabeled forms (e.g., [¹¹C]this compound, [¹⁸F]this compound, and [¹¹C]Raclopride), have been extensively utilized in Positron Emission Tomography (PET) studies. This guide offers an objective comparison of these two key radioligands, supported by experimental data, to aid researchers in selecting the most appropriate tool for their specific scientific questions.
At a Glance: Key Differences
| Feature | This compound | Raclopride |
| Primary Targets | Dopamine D2-like receptors, Serotonin 5-HT2A receptors | Dopamine D2 and D3 receptors |
| Binding Affinity | High affinity for D2 receptors | Moderate affinity for D2/D3 receptors |
| Selectivity | Less selective due to significant 5-HT2A and other receptor binding | Highly selective for D2/D3 receptors |
| Tracer Kinetics | Slower kinetics, potentially irreversible binding | Faster kinetics, reversible binding |
| Sensitivity to Endogenous Dopamine | Less sensitive | Highly sensitive |
| Common Applications | Imaging D2 and 5-HT2A receptor density, particularly in extrastriatal regions | Quantifying D2/D3 receptor availability, studying dopamine release |
Quantitative Comparison of Binding Characteristics
The choice between this compound and Raclopride often hinges on their distinct binding profiles. The following tables summarize key quantitative data from in vitro and in vivo studies.
In Vitro Receptor Binding Affinity (Ki in nM)
| Radioligand | Dopamine D2 | Dopamine D3 | Serotonin 5-HT2A | Reference |
| This compound | ~0.1 - 0.44 | High affinity | ~0.57 | [1][2][3][4] |
| Raclopride | ~1.5 - 3.9 | ~1.2 - 2.3 | Low affinity | [5][6][7] |
Note: Ki values can vary depending on the experimental conditions and tissue preparation.
In Vivo Binding Parameters
| Parameter | [¹¹C]N-methylthis compound | [¹¹C]Raclopride | Brain Region | Reference |
| Binding Potential (BP) | Higher in extrastriatal regions | Higher in dorsal striatum | Striatum, Cortex | [5][8] |
| Dissociation Half-life | 14.8 min | 1.19 min | Rat Striatum | [7] |
Experimental Protocols: A Side-by-Side Look
The differing kinetic properties of this compound and Raclopride necessitate distinct experimental designs for PET imaging studies.
| Step | This compound Protocol (e.g., [¹¹C]N-methylthis compound) | Raclopride Protocol (e.g., [¹¹C]Raclopride) |
| Radiotracer Administration | Bolus injection | Bolus injection, Bolus-plus-infusion, or Dual-bolus injection |
| Scan Duration | Typically longer (e.g., 90-120 minutes) to allow for slow kinetics and reaching a state of transient equilibrium. | Shorter scan durations are often sufficient (e.g., 60-90 minutes) due to faster kinetics.[9] |
| Kinetic Modeling | Often requires more complex models, such as the two-tissue compartment model, due to slower dissociation. Simplified reference tissue models can also be used. | Well-suited for simplified reference tissue models (SRTM) due to reversible binding and the availability of a suitable reference region (cerebellum). |
| Dopamine Release Studies | Generally not suitable for measuring acute changes in endogenous dopamine due to its low sensitivity to competition.[10] | The tracer of choice for measuring changes in endogenous dopamine levels (e.g., following a pharmacological challenge or behavioral task) due to its high sensitivity to competition with endogenous dopamine.[10][11] |
Visualizing the Mechanisms
To better understand the biological context and experimental application of these tracers, the following diagrams illustrate the dopamine D2 receptor signaling pathway and a typical experimental workflow for a PET imaging study.
Caption: Dopamine D2 receptor signaling pathway.
Caption: General experimental workflow for a PET imaging study.
Discussion and Recommendations
This compound and its analogs are potent antagonists with high affinity for D2 receptors.[7] Their significant binding to 5-HT2A receptors, however, can be a confounding factor if the research question is solely focused on the dopamine system.[1][2] The slow kinetics of this compound make it less ideal for studies investigating dynamic changes in dopamine transmission.[12] Conversely, this property, along with its high affinity, can be advantageous for studies aiming to measure receptor density in regions with lower receptor concentrations, such as the cortex.[8][13]
Raclopride offers high selectivity for D2 and D3 receptors, with minimal off-target binding.[5][6] Its reversible binding and fast kinetics make it highly sensitive to competition with endogenous dopamine.[12][14] This characteristic has established [¹¹C]Raclopride as the gold standard for in vivo imaging of dopamine release in response to various stimuli. However, its moderate affinity may limit its utility for imaging low-density extrastriatal D2 receptors.
Choosing the Right Tool:
-
For quantifying striatal D2/D3 receptor availability and investigating dopamine release , Raclopride is the superior choice due to its selectivity and sensitivity to endogenous dopamine.
-
For studies focused on D2 receptor density , particularly in extrastriatal regions , or when simultaneous imaging of 5-HT2A receptors is desired, This compound may be more suitable, provided its limitations are carefully considered in the experimental design and data interpretation.
References
- 1. This compound: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure of the dopamine D2 receptor in complex with the antipsychotic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-N-(2-[18F]Fluoroethyl)this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.utoronto.ca [sites.utoronto.ca]
- 7. Comparison of the in vitro receptor binding properties of N-[3H]methylthis compound and [3H]raclopride to rat and human brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Upregulation of putaminal dopamine D2 receptors in early Parkinson's disease: a comparative PET study with [11C] raclopride and [11C]N-methylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]
- 10. 11C- and 18F-Radiotracers for In Vivo Imaging of the Dopamine System: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imaging dopamine release with Positron Emission Tomography (PET) and (11)C-raclopride in freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distinct binding patterns of [3H]raclopride and [3H]this compound at dopamine D2 receptors in vivo in rat brain. Implications for pet studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of three PET dopamine D2-like receptor ligands, [11C]raclopride, [11C]nemonapride and [11C]N-methylthis compound, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Difference in in vivo receptor binding between [3H]N-methylthis compound and [3H]raclopride in reserpine-treated mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Spiperone: A Comparative Guide to its Validation as a Selective D2/5-HT2A Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Spiperone's performance as a dual dopamine D2 and serotonin 5-HT2A receptor antagonist against other commonly used alternatives. The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and drug development.
Comparative Analysis of Receptor Binding Affinities
This compound is a potent antagonist at both D2 and 5-HT2A receptors.[1] Its utility as a selective agent is best understood by comparing its binding affinity (Ki) to that of other compounds across a range of relevant receptors. Lower Ki values indicate a higher binding affinity.
| Compound | D2 (Ki, nM) | 5-HT2A (Ki, nM) | α1-adrenergic (Ki, nM) | H1 (Ki, nM) | M1 (Ki, nM) |
| This compound | ~0.1 - 3.13 [2][3] | ~0.16 - 3.5 [2][4][5] | ~0.8 [2] | ~2.23 [2] | >10,000 [6] |
| Risperidone | 3.1 - 3.3[2][7][8] | 0.16 - 0.2[2] | 0.8 - 5[2] | 20 - 2.23[2] | >10,000 |
| Haloperidol | 0.517 - 2.2[3][9] | 120[9] | 36[10] | 1890[10] | >20,000[10] |
| Ketanserin | 240 - 491[11] | 2.5 - 3.5[5][12] | 10[11] | - | - |
| Pimavanserin | >300[13][14] | 0.087[13][14] | >300[13][14] | >300[13][14] | >300[13][14] |
| Clozapine | 125 - 135[3][7] | 8.9[9] | - | - | - |
| Olanzapine | 11 - 12.8[3][7] | 7.3[15] | - | - | - |
| Aripiprazole | 0.34 - 0.8[16][17] | 3.4[16] | 57[18] | 61[18] | >1000[18] |
Experimental Validation Protocols
The validation of this compound as a D2/5-HT2A antagonist relies on a combination of in vitro binding and functional assays, as well as in vivo behavioral models.
In Vitro Assays
1. Radioligand Binding Assay for D2 and 5-HT2A Receptors
This assay determines the binding affinity of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
-
Objective: To determine the Ki of this compound for D2 and 5-HT2A receptors.
-
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human D2 or 5-HT2A receptors.[19]
-
Radioligand: [³H]-Spiperone.[19]
-
Unlabeled this compound (or other test compounds) for competition.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.[19]
-
Non-specific binding determinator: 10 µM (+)-butaclamol.[19]
-
96-well plates, glass fiber filters, filtration apparatus, and a liquid scintillation counter.[19][20]
-
-
Procedure:
-
Prepare serial dilutions of unlabeled this compound.
-
In a 96-well plate, add the cell membranes, [³H]-Spiperone (at a concentration near its Kd), and varying concentrations of unlabeled this compound.[20][21] For total binding wells, no unlabeled ligand is added. For non-specific binding wells, a high concentration of (+)-butaclamol is added.[22]
-
Incubate the plate for 60-120 minutes at 25-30°C to reach equilibrium.[20][22][23]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[20][22]
-
Wash the filters multiple times with ice-cold wash buffer.[20]
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.[20]
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of unlabeled this compound that inhibits 50% of specific [³H]-Spiperone binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
2. Functional Antagonism Assay at the 5-HT2A Receptor (Calcium Flux)
Activation of the Gq-coupled 5-HT2A receptor leads to an increase in intracellular calcium. This assay measures this compound's ability to block this agonist-induced calcium mobilization.[24][25]
-
Objective: To determine the IC50 of this compound for functional antagonism of the 5-HT2A receptor.
-
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[12]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[12]
-
5-HT2A agonist (e.g., Serotonin).[12]
-
This compound (and other test compounds).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).[12]
-
Fluorescence plate reader with kinetic read capability.[12]
-
-
Procedure:
-
Plate the 5-HT2A-expressing cells in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.[26]
-
Load the cells with a calcium-sensitive dye.[26]
-
Prepare serial dilutions of this compound and pre-incubate with the cells.[26]
-
Using the plate reader's injector, add a pre-determined EC₈₀ concentration of the 5-HT agonist to all wells.[12]
-
Measure the fluorescence intensity over time to capture the peak calcium response.[26]
-
Determine the peak fluorescence response for each well.
-
Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]
-
3. Functional Antagonism Assay at the D2 Receptor (cAMP Inhibition)
The D2 receptor is a Gi/o-coupled receptor, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[27][28] This assay measures this compound's ability to reverse agonist-induced inhibition of cAMP production.
-
Objective: To determine the IC50 of this compound for functional antagonism of the D2 receptor.
-
Materials:
-
Procedure:
-
Plate the D2-expressing cells in a suitable microplate.
-
Pre-incubate the cells with serial dilutions of this compound.
-
Add the D2 agonist to the wells.
-
Stimulate the cells with Forskolin to increase basal cAMP levels.[1]
-
Incubate for 15-30 minutes at 37°C.[1]
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.[1]
-
Plot the percent inhibition of the agonist response against the log concentration of this compound to determine the IC50 value.
-
In Vivo Validation
Head-Twitch Response (HTR) in Rodents (5-HT2A Antagonism)
The head-twitch response in rodents induced by 5-HT2A agonists like DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane) is a classic behavioral model to assess in vivo 5-HT2A receptor antagonism.[29]
-
Objective: To evaluate the ability of this compound to block 5-HT2A agonist-induced head twitches in mice or rats.
-
Procedure:
-
Administer this compound (or vehicle control) to the animals at various doses.
-
After a pre-determined time, administer a standard dose of a 5-HT2A agonist (e.g., DOI).
-
Observe and count the number of head twitches over a specified period.
-
A dose-dependent reduction in the number of head twitches by this compound indicates in vivo 5-HT2A receptor antagonism.[29]
-
Visualizing Key Pathways and Processes
To further clarify the mechanisms and methodologies discussed, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Caption: D2 and 5-HT2A receptor signaling pathways and this compound's antagonistic action.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Logical relationship of this compound's receptor selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. This compound: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. psychiatrist.com [psychiatrist.com]
- 8. risperidone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. benchchem.com [benchchem.com]
- 13. nuplazid.com [nuplazid.com]
- 14. Pimavanserin | C25H34FN3O2 | CID 10071196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. brain-health.co [brain-health.co]
- 17. aripiprazole | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. benchchem.com [benchchem.com]
- 20. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 21. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 22. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]this compound binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. innoprot.com [innoprot.com]
- 25. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 26. benchchem.com [benchchem.com]
- 27. innoprot.com [innoprot.com]
- 28. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 29. benchchem.com [benchchem.com]
Spiperone's Shadow: A Comparative Guide to its Cross-reactivity with Neurotransmitter Systems
For researchers, scientists, and drug development professionals, understanding the precise interactions of a compound is paramount. Spiperone, a butyrophenone antipsychotic, is a potent dopamine D2 receptor antagonist, but its therapeutic actions and side-effect profile are significantly influenced by its engagement with other neurotransmitter systems. This guide provides a comprehensive comparison of this compound's binding affinities across dopaminergic, serotonergic, and adrenergic receptors, supported by experimental data and detailed methodologies.
This compound's clinical efficacy in treating schizophrenia is primarily attributed to its high affinity for the dopamine D2 receptor.[1][2] However, its interaction with a range of other receptors, often referred to as "off-target" effects, contributes to its complex pharmacological profile. This cross-reactivity is a critical consideration in both preclinical research and clinical applications, as it can lead to a variety of physiological and psychological effects beyond its intended antipsychotic action.
Comparative Binding Affinity of this compound
The following table summarizes the binding affinities (Ki values) of this compound for various neurotransmitter receptors, compiled from multiple in vitro studies. The Ki value represents the concentration of the drug that occupies 50% of the receptors in the absence of the native ligand and is an inverse measure of binding affinity; a lower Ki value indicates a higher affinity.
| Receptor Family | Receptor Subtype | This compound Ki (nM) | Reference |
| Dopamine | D2 | 0.02 - 0.1 | [3][4][5] |
| D3 | ~0.1 | [5] | |
| D4 | - | ||
| D1 | >1000 | [6] | |
| Serotonin | 5-HT2A | 1.17 | |
| 5-HT1A | 17.3 | [7] | |
| 5-HT2C | 922.9 | [7] | |
| 5-HT7 | - | [8] | |
| Adrenergic | α1 | High Affinity | [9][10] |
| α2 | Low Affinity |
Note: Ki values can vary between studies due to different experimental conditions (e.g., tissue preparation, radioligand used, temperature).
As the data illustrates, this compound exhibits the highest affinity for the dopamine D2 receptor, consistent with its classification as a potent antipsychotic.[3][4] Notably, it also displays high affinity for the serotonin 5-HT2A receptor, a characteristic shared by many atypical antipsychotics that is thought to contribute to a lower incidence of extrapyramidal side effects.[7] Its affinity for α1-adrenergic receptors is also significant and is associated with side effects such as orthostatic hypotension.[9][10] Conversely, this compound has a much lower affinity for D1, 5-HT1A, and 5-HT2C receptors, suggesting these interactions are less likely to be clinically relevant at therapeutic doses.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of this compound's binding to these receptors, it is essential to examine their respective signaling pathways. The following diagrams, generated using the DOT language, illustrate the canonical signaling cascades initiated by the activation of Dopamine D2, Serotonin 5-HT2A, and Alpha-1 Adrenergic receptors. This compound, as an antagonist, blocks these pathways.
The experimental workflow for determining the binding affinity of a compound like this compound typically involves a radioligand binding assay. The following diagram outlines the key steps in this process.
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of this compound for a specific receptor.
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum for D2 receptors) or cultured cells expressing the receptor of interest in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors).
-
Add increasing concentrations of unlabeled this compound (the competitor).
-
To determine non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., unlabeled haloperidol) to a separate set of tubes.
-
Initiate the binding reaction by adding the prepared membranes.
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a time sufficient to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the incubation by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays (e.g., cAMP Assay for D2 Receptors)
Functional assays measure the biological response following receptor activation or inhibition. For Gαi-coupled receptors like the D2 receptor, a common functional assay measures the inhibition of adenylyl cyclase activity, which leads to a decrease in cyclic AMP (cAMP) levels.
-
Cell Culture and Treatment:
-
Culture cells stably expressing the D2 receptor.
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Stimulate the cells with an agent that increases intracellular cAMP levels (e.g., forskolin).
-
Concurrently, treat the cells with varying concentrations of this compound.
-
-
cAMP Measurement:
-
Lyse the cells to release the intracellular contents.
-
Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.
-
By understanding the cross-reactivity of this compound and the downstream consequences of its binding to various neurotransmitter receptors, researchers can better interpret experimental results and clinicians can anticipate its full spectrum of effects in patients. This comparative guide provides a foundational resource for professionals in the field of drug discovery and neuroscience.
References
- 1. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Critical reevaluation of this compound and benzamide binding to dopamine D2 receptors: evidence for identical binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]this compound binds selectively to rat striatal D2 dopamine receptors in vivo: a kinetic and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]this compound binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of the D1- and D2-like dopamine receptors from the brain of the leopard frog, Rana pipiens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acnp.org [acnp.org]
- 9. Characterization of (3H)-spiperone binding to alpha 1-adrenergic receptors in a smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-HT2-receptor antagonists: alpha 1- vs. 5-HT2-receptor blocking properties in blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Spiperone Binding Kinetics Across Diverse Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Spiperone binding kinetics in various tissues, supported by experimental data. This compound, a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors, exhibits differential binding characteristics across central and peripheral tissues, a critical consideration in drug development and neuroscience research.
Quantitative Analysis of this compound Binding Parameters
The following tables summarize the equilibrium dissociation constant (Kd) and maximum binding capacity (Bmax) of [³H]-Spiperone in different tissues from various species, as determined by radioligand binding assays. These parameters are crucial for understanding the affinity and density of this compound binding sites.
Table 1: [³H]-Spiperone Binding Kinetics in Central Nervous System Tissues
| Tissue | Species | Receptor Subtype(s) | Kd (nM) | Bmax (fmol/mg tissue or pmol/g) | Citation |
| Corpus Striatum | Rat | D2 | 0.14 | 26 fmol/mg tissue | [1] |
| Striatum (in vivo) | Rat | D2 | - | 34 pmol/g | [2] |
| Striatum (in vitro) | Rat | D2 | - | 31 pmol/g | [2] |
| Striatum | Rat | D2 | ~0.02 | - | [3] |
| Nucleus Accumbens | Rat | D2 | - | 48 pmol/g | [4] |
| Olfactory Tubercle | Rat | D2 | - | 34 pmol/g | [4] |
| Frontal Cortex | Rat | 5-HT2A | - | 18 pmol/g | [4] |
| HEK293 Cells | Recombinant Human | D2 | 0.057 | 2.41 pmol/mg protein | |
| HEK293 Cells | Recombinant Human | D3 | 0.125 | 1.08 pmol/mg protein |
Table 2: [³H]-Spiperone Binding Kinetics in Peripheral Tissues
| Tissue | Species | Receptor Subtype(s) | Kd (nM) | Bmax (fmol/mg tissue or fmol/mg protein) | Citation |
| Adrenal Medulla | Bovine | D2 | 0.09 | 51 fmol/mg protein | [5] |
| Adrenal Cortex | Human | D2 (high affinity) | 0.2 - 0.8 | 27 - 276 fmol/mg | [6] |
| Adrenal Cortex | Human | D2 (low affinity) | 20 - 127 | 63 - 597 fmol/mg | [6] |
| Kidney | Rat | D2 | 0.07 | 35.4 fmol/mg tissue | [7] |
Experimental Protocols
The data presented in this guide were primarily obtained through [³H]-Spiperone radioligand binding assays. Below is a detailed, consolidated methodology for performing such an assay.
Tissue/Cell Membrane Preparation
-
Tissue Homogenization: Tissues are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron or Dounce homogenizer.
-
Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Washing: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation to remove endogenous neurotransmitters and other interfering substances.
-
Protein Quantification: The protein concentration of the final membrane suspension is determined using a standard protein assay (e.g., Bradford or BCA assay).
Radioligand Binding Assay
-
Incubation: A fixed amount of membrane protein is incubated with varying concentrations of [³H]-Spiperone in a suitable assay buffer. The incubation is typically carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Determination of Non-Specific Binding: Parallel incubations are performed in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., 1 µM unlabeled this compound or Haloperidol) to determine the amount of non-specific binding.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding at each [³H]-Spiperone concentration.
-
Saturation Analysis: The specific binding data is plotted against the concentration of [³H]-Spiperone.
-
Scatchard Analysis: The data is transformed into a Scatchard plot (Bound/Free vs. Bound) to determine the Kd (the negative reciprocal of the slope) and Bmax (the x-intercept).
-
Visualizing Key Pathways and Processes
To further elucidate the context of this compound's action and the experimental procedures used to study it, the following diagrams are provided.
Dopamine D2 Receptor Signaling Pathway
Radioligand Binding Assay Workflow
References
- 1. Biochemical properties of this compound binding to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]this compound binds selectively to rat striatal D2 dopamine receptors in vivo: a kinetic and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Critical reevaluation of this compound and benzamide binding to dopamine D2 receptors: evidence for identical binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tracer and maximal specific binding of tritiated this compound or N-n-propylnorapomorphine to quantify dopamine receptors in rat brain regions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine receptor parameters detected by [3H]this compound depend on tissue concentration: analysis and examples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective alterations of brain dopamine D(2) receptor binding in cirrhotic patients: results of a (11)C-N-methylthis compound PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Spiperone and Clozapine in Receptor Occupancy Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Spiperone and Clozapine, focusing on their receptor occupancy profiles as determined by preclinical and clinical studies. The information is intended to assist researchers and drug development professionals in understanding the distinct pharmacological characteristics of these two compounds. While both agents interact with dopamine and serotonin receptors, their binding affinities and in vivo receptor occupancy patterns differ significantly, leading to distinct therapeutic and side-effect profiles.
In Vitro Receptor Binding Affinity
The binding affinity of a compound to a receptor is a fundamental measure of its potency. The inhibition constant (Kᵢ) is a quantitative measure of this affinity, with lower values indicating higher affinity. The following table summarizes the in vitro binding affinities of this compound and Clozapine for key central nervous system receptors.
| Receptor | This compound Kᵢ (nM) | Clozapine Kᵢ (nM) |
| Dopamine D₂ | 0.057 - 0.125[1] | 129.2 - 190[2][3] |
| Dopamine D₃ | ~0.1[1] | - |
| Dopamine D₄ | - | 1.3 - 1.6[4] |
| Serotonin 5-HT₁ₐ | Potent Antagonist[5] | 160 (partial agonist)[6] |
| Serotonin 5-HT₂ₐ | Potent Antagonist[5] | 124.0 (IC₅₀)[6] |
| Serotonin 5-HT₂C | Binds, with ~1000-fold lower affinity than 5-HT₂ₐ[5] | 110 (IC₅₀)[6] |
| Serotonin 5-HT₆ | - | Low nanomolar[6] |
| Serotonin 5-HT₇ | - | 18 (inverse agonist)[6] |
| Adrenergic α₁ | 7.66[7] | - |
Note: Kᵢ values can vary between studies due to different experimental conditions.
In Vivo Receptor Occupancy
In vivo receptor occupancy studies, often conducted using Positron Emission Tomography (PET), provide a more direct measure of a drug's interaction with its target in a living organism.
This compound
Direct in vivo receptor occupancy data for this compound administered at therapeutic doses is limited, as it is most commonly used as a high-affinity radioligand (e.g., [³H]this compound, [¹¹C]N-methylthis compound) to label D₂ and 5-HT₂ₐ receptors in PET and autoradiography studies.[8] However, in vivo binding studies in rats have provided insights into its binding potential. The maximal binding capacity (Bmax), which reflects the density of receptors, has been estimated in the rat striatum (a region rich in D₂ receptors) to be approximately 75-90 fmol/mg of tissue.[9][10] In the frontal cortex, where 5-HT₂ₐ receptors are more prominent, the Bmax for [³H]this compound binding is around 32 fmol/mg of tissue.[9] These high-affinity binding characteristics are the reason for its widespread use as a research tool.
Clozapine
In contrast to this compound, extensive in vivo receptor occupancy data is available for Clozapine from numerous clinical PET studies.
| Receptor | Radioligand | Dose Range (mg/day) | Occupancy (%) |
| Dopamine D₂ | [¹¹C]raclopride | 125-600 | 20 - 67[11] |
| Dopamine D₂ | [¹¹C]raclopride | 75-900 | 16 - 68[12][13] |
| Dopamine D₁ | [¹¹C]SCH23390 | 125-600 | 36 - 59[11] |
| Serotonin 5-HT₂ₐ | [¹¹C]N-methylthis compound | 125-200 | 84 - 94[11][14] |
| Serotonin 5-HT₂ₐ | [¹⁸F]setoperone | 200-600 | Very high (>85%)[15] |
These studies consistently demonstrate that at typical clinical doses, Clozapine exhibits relatively low to moderate occupancy of D₂ receptors, generally below the 70-80% threshold associated with a high risk of extrapyramidal side effects (EPS) for typical antipsychotics.[16] Conversely, it achieves very high occupancy of 5-HT₂ₐ receptors even at low doses.[11][14][15]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of receptor occupancy studies. Below are representative protocols for PET studies investigating D₂ and 5-HT₂ₐ receptor occupancy.
Dopamine D₂ Receptor Occupancy Study with [¹¹C]raclopride
A common methodology for assessing D₂ receptor occupancy with Clozapine involves the use of the radioligand [¹¹C]raclopride in PET imaging.
1. Subject Selection and Preparation:
-
Participants are typically patients with schizophrenia who have been on a stable dose of Clozapine for a specified period.
-
A baseline (drug-free) scan may be conducted on healthy volunteers or patients before initiating treatment to determine individual baseline receptor availability.
-
Subjects are positioned in the PET scanner, and a transmission scan is performed for attenuation correction.
2. Radioligand Administration and PET Scan:
-
A bolus injection of [¹¹C]raclopride is administered intravenously at the start of the scan.
-
Dynamic 3D PET data are acquired for a period of 60-90 minutes.
3. Data Analysis:
-
Regions of interest (ROIs) are drawn on co-registered magnetic resonance imaging (MRI) scans, typically for the striatum (caudate and putamen) and a reference region with negligible D₂ receptor density, such as the cerebellum.
-
Time-activity curves are generated for each ROI.
-
The binding potential (BPₙₔ) is calculated using a reference tissue model.
-
Receptor occupancy is calculated using the following formula:
-
Occupancy (%) = 100 * (BPₙₔ_baseline - BPₙₔ_drug) / BPₙₔ_baseline
-
Serotonin 5-HT₂ₐ Receptor Occupancy Study with [¹⁸F]setoperone
The protocol for assessing 5-HT₂ₐ receptor occupancy with Clozapine using [¹⁸F]setoperone is similar to the D₂ occupancy protocol.
1. Subject Selection and Preparation:
-
Similar to D₂ occupancy studies, patients on stable Clozapine treatment are recruited.
-
A baseline scan is often performed on a control group.
-
Subjects are positioned in the PET scanner, and a transmission scan is acquired.
2. Radioligand Administration and PET Scan:
-
A bolus injection of [¹⁸F]setoperone is administered intravenously.
-
Dynamic 3D PET data are acquired for approximately 90-120 minutes.
3. Data Analysis:
-
ROIs are delineated on co-registered MRIs, focusing on cortical regions with high 5-HT₂ₐ receptor density (e.g., frontal cortex, cingulate cortex) and the cerebellum as a reference region.
-
Time-activity curves are generated.
-
Binding potential is calculated using a reference tissue model.
-
Receptor occupancy is determined using the same formula as for D₂ occupancy.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures involved in receptor occupancy studies can aid in their comprehension.
Conclusion
This compound and Clozapine exhibit markedly different receptor occupancy profiles. This compound is characterized by its extremely high affinity for D₂ and 5-HT₂ₐ receptors, making it an invaluable tool for in vitro and in vivo receptor research. In contrast, Clozapine's clinical efficacy is associated with a unique combination of low to moderate D₂ receptor occupancy and high 5-HT₂ₐ receptor occupancy. This "atypical" profile is thought to contribute to its superior efficacy in treatment-resistant schizophrenia and its lower propensity to cause extrapyramidal side effects compared to typical antipsychotics that potently block D₂ receptors. The detailed understanding of these distinct receptor occupancy patterns is crucial for the rational design and development of novel antipsychotic agents with improved efficacy and tolerability.
References
- 1. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]this compound binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. psychopharmacopeia.com [psychopharmacopeia.com]
- 4. Is clozapine selective for the dopamine D4 receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. In vivo binding of this compound and N-methylthis compound to dopaminergic and serotonergic sites in the rat brain: multiple modeling and implications for PET scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of in vivo this compound binding in the rat striatum after lesions produced by kainate or decortication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. D1, D2, and 5-HT2 receptor occupancy in relation to clozapine serum concentration: a PET study of schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical and theoretical implications of 5-HT2 and D2 receptor occupancy of clozapine, risperidone, and olanzapine in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. psychiatryonline.org [psychiatryonline.org]
- 14. High 5-HT2 receptor occupancy in clozapine treated patients demonstrated by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Binding of antipsychotic drugs to cortical 5-HT2A receptors: a PET study of chlorpromazine, clozapine, and amisulpride in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The D2 dopamine receptor occupancy of risperidone and its relationship to extrapyramidal symptoms: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Novel Animal Models of Psychosis: A Comparative Guide to the Use of Spiperone
For researchers, scientists, and drug development professionals, the rigorous validation of novel animal models is a cornerstone of preclinical psychosis research. This guide provides a comprehensive comparison of Spiperone's utility in this context, presenting its performance against other common antipsychotics, supported by experimental data and detailed protocols.
This compound, a potent dopamine D2 and serotonin 5-HT2A receptor antagonist, has long been a valuable pharmacological tool in the validation of animal models exhibiting psychosis-like symptoms.[1][2] Its high affinity for these key receptors, which are centrally implicated in the pathophysiology of psychosis, allows for the assessment of a model's predictive validity. This is achieved by determining if a compound with known antipsychotic properties can reverse or attenuate the behavioral abnormalities induced in the model.
Comparative Receptor Binding Affinity
The therapeutic efficacy of antipsychotic drugs is closely linked to their affinity for various neurotransmitter receptors. This compound exhibits a high affinity for both dopamine D2 and serotonin 5-HT2A receptors. The following table summarizes the equilibrium dissociation constants (Kd) and inhibition constants (Ki) for this compound and other commonly used antipsychotics, providing a quantitative basis for comparison. Lower values indicate higher binding affinity.
| Compound | Dopamine D2 (Kd/Ki, nM) | Serotonin 5-HT2A (Kd/Ki, nM) | Other Receptor Affinities (pKi) |
| This compound | 0.05 - 0.15[1] | 0.6 - 2.3[1] | D3 (pKi=9.2), D4 (pKi=9.3), 5-HT1B (pKi=8.3), α1A (pKi=8.3), α1B (pKi=9.2), α1D (pKi=8.1)[3] |
| Haloperidol | ~120 (KD)[4] | High Affinity[4] | D1, α1 |
| Clozapine | ~9 (KD)[4] | High Affinity[4] | D4 (Ki=1.3-1.6), 5-HT1A, 5-HT2C, α1, α2, H1, M1 |
| Raclopride | ~1 (Kd)[5] | Low Affinity | D3 |
Experimental Protocols for Behavioral Validation
The validation of animal models of psychosis relies on standardized behavioral assays that measure phenotypes analogous to human symptoms. This compound is frequently used to assess the predictive validity of these models by reversing induced behavioral deficits.
Prepulse Inhibition (PPI) of the Startle Reflex
Objective: To measure sensorimotor gating, a process that is deficient in individuals with schizophrenia.[6][7] Psychotomimetic agents like phencyclidine (PCP) or dopamine agonists can disrupt PPI in rodents, and antipsychotics are tested for their ability to restore this function.[8][9]
Detailed Methodology:
-
Apparatus: A startle response system composed of a sound-attenuating chamber, an animal holder, a speaker for delivering acoustic stimuli, and a sensor to quantify the startle response.[10]
-
Acclimation: The animal is placed in the holder within the chamber for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).[11]
-
Drug Administration: this compound or another test compound is administered at a predetermined time before the introduction of the psychosis-inducing agent and the start of the test session.
-
Psychosis Induction: An NMDA receptor antagonist like PCP (e.g., 1.5 - 5 mg/kg, i.p.) is administered to induce a deficit in PPI.[9][10]
-
Test Session: The session consists of a series of trials presented in a pseudo-random order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 115-120 dB white noise for 40 ms) is presented.[8][11]
-
Prepulse-plus-pulse trials: A weaker, non-startling stimulus (the prepulse, e.g., 73-85 dB for 20 ms) precedes the startling pulse by a short interval (e.g., 100 ms).[11]
-
No-stimulus trials: Only background noise is present.
-
-
Data Analysis: The percentage of PPI is calculated as: [1 - (startle response on prepulse-plus-pulse trial / startle response on pulse-alone trial)] x 100.
Amphetamine-Induced Hyperlocomotion
Objective: To model the positive symptoms of psychosis, particularly psychomotor agitation, which is linked to hyperdopaminergic activity.[12][13] Antipsychotics are evaluated for their ability to attenuate the increase in locomotor activity induced by stimulants like amphetamine.[14][15]
Detailed Methodology:
-
Apparatus: An open-field arena equipped with infrared beams or a video-tracking system to monitor and record the animal's movement.[13]
-
Habituation: Animals are habituated to the open-field arena for a period (e.g., 30-60 minutes) on the day before testing to reduce novelty-induced activity.[10]
-
Drug Administration: this compound or another test compound is administered prior to the amphetamine challenge.
-
Baseline Activity: Locomotor activity is recorded for a 30-minute baseline period before the administration of amphetamine.[13]
-
Psychosis Induction: D-amphetamine (e.g., 1.5 mg/kg, i.p.) is administered to induce hyperlocomotion.[10]
-
Test Session: Locomotor activity is recorded for the subsequent 90-120 minutes.[10]
-
Data Analysis: The total distance traveled, number of line crossings, and time spent in different zones of the arena are quantified and compared between treatment groups.
Comparative Efficacy in Reversing Psychosis-Like Behaviors
The following table summarizes the effects of this compound and alternative antipsychotics in reversing behavioral deficits in established animal models of psychosis.
| Animal Model | Behavioral Deficit | This compound | Haloperidol (Typical) | Clozapine (Atypical) |
| PCP-Induced | PPI Deficit | Effective in blocking deficits. | Ineffective in reversing PCP-induced deficits.[8][16] | Effective in reversing PCP-induced deficits.[8][16] |
| Amphetamine-Induced | Hyperlocomotion | Effective in attenuating hyperlocomotion. | Effective in reversing amphetamine-induced hyperlocomotion.[13] | Effective in reversing amphetamine-induced hyperlocomotion.[13] |
| Apomorphine-Induced | Stereotyped Climbing | Effective in antagonizing climbing behavior. | Effective in attenuating apomorphine-induced deficits.[8] | Effective in reversing apomorphine-induced deficits.[8] |
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and processes involved in validating animal models of psychosis, the following diagrams are provided.
Caption: Dopamine pathways and drug action.
Caption: Experimental workflow for validation.
Caption: Logical framework for model validation.
References
- 1. Resolution of dopamine and serotonin receptor components of [3H]this compound binding to rat brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The differential actions of clozapine and other antipsychotic drugs on the translocation of dopamine D2 receptors to the cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical reevaluation of this compound and benzamide binding to dopamine D2 receptors: evidence for identical binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 7. Prepulse Inhibition and Genetic Mouse Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversal of phencyclidine-induced prepulse inhibition deficits by clozapine in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phencyclidine-induced deficits in prepulse inhibition of startle are blocked by prazosin, an alpha-1 noradrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Modeling the Positive Symptoms of Schizophrenia in Genetically Modified Mice: Pharmacology and Methodology Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. b-neuro.com [b-neuro.com]
- 14. The effects of amphetamine on working memory and locomotor activity in adult rats administered risperidone early in life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
A Comparative Analysis of Spiperone's Receptor Binding: In Vitro Predictions vs. In Vivo Realities
For Immediate Release
A deep dive into the binding characteristics of the potent antipsychotic agent, Spiperone, reveals a complex interplay between its high-affinity receptor interactions in laboratory assays and its observed effects within a living system. This guide provides a comprehensive comparison of this compound's in vitro and in vivo binding profiles, offering researchers and drug development professionals critical data and methodologies to inform future studies.
This compound, a butyrophenone derivative, is a well-established pharmacological tool and antipsychotic medication known for its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. Understanding the nuances between its binding affinity in controlled, artificial environments (in vitro) and its target engagement within a complex biological organism (in vivo) is paramount for predicting its therapeutic efficacy and potential side effects. This guide synthesizes key experimental data to illuminate these differences and similarities.
In Vitro Binding Profile: A High-Affinity Ligand
In vitro radioligand binding assays consistently demonstrate this compound's high affinity, particularly for the dopamine D2 receptor family and the serotonin 5-HT2A receptor. These experiments, which measure the displacement of a radiolabeled ligand from a receptor by this compound in tissue homogenates or cell cultures, provide a quantitative measure of binding affinity, typically expressed as the inhibition constant (Ki).
This compound exhibits sub-nanomolar affinity for D2 and D3 receptors and slightly lower, though still potent, affinity for 5-HT2A receptors. Its binding to other receptors, such as D4, 5-HT1A, and adrenergic receptors, is generally less potent, indicating a degree of selectivity.
| Receptor Subtype | In Vitro Binding Affinity (Ki) [nM] |
| Dopamine D2 | 0.057 - 0.23 |
| Dopamine D3 | 0.125 - 0.58 |
| Dopamine D4 | 0.29 - 0.48 |
| Serotonin 5-HT1A | ~10-20 (variable) |
| Serotonin 5-HT2A | 1.14 - 1.75 |
| Alpha-1 Adrenergic | Moderate Affinity (not always quantified with Ki) |
Note: Ki values are compiled from multiple sources and can vary based on experimental conditions such as tissue preparation and radioligand used.
In Vivo Binding Profile: Target Engagement in the Brain
In vivo studies, primarily utilizing Positron Emission Tomography (PET) with radiolabeled this compound derivatives like [¹¹C]N-methylthis compound ([¹¹C]NMSP), allow for the visualization and quantification of receptor binding in the living brain. These studies reveal high concentrations of this compound binding in regions rich in D2 and 5-HT2A receptors.
The striatum (caudate and putamen), a region with high D2 receptor density, shows the most prominent accumulation of this compound. The frontal cortex, which has a high concentration of 5-HT2A receptors, also shows significant binding. While direct dose-occupancy data for unlabeled this compound is limited, studies using its radiolabeled counterparts provide valuable insights into receptor density (Bmax) and distribution.
| Brain Region | Primary Receptor Target | In Vivo Receptor Density (Bmax) in Rat Brain |
| Striatum | Dopamine D2 | ~73 - 90 fmol/mg wet tissue[1] |
| Frontal Cortex | Serotonin 5-HT2A | ~32 fmol/mg wet tissue[1] |
| Nucleus Accumbens | Dopamine D2/D3 | ~48 pmol/g |
| Olfactory Tubercle | Dopamine D2/D3 | ~34 pmol/g |
Note: Bmax values represent the maximal receptor density and are derived from in vivo studies in rats. These values can vary between species and with the specific radioligand and model used.
Bridging the Gap: Comparing In Vitro Affinity with In Vivo Occupancy
A key observation is that while in vitro assays show this compound's high affinity, the in vivo binding is influenced by additional factors such as:
-
Pharmacokinetics: The ability of this compound to cross the blood-brain barrier, its distribution to different brain regions, and its rate of metabolism all affect the concentration of the drug available to bind to receptors.
-
Endogenous Neurotransmitters: In a living system, this compound must compete with endogenous ligands like dopamine and serotonin for receptor binding sites, which can alter its apparent affinity compared to an in vitro system where these competitors are absent.
-
Receptor Environment: The cellular and tissue environment in vivo is far more complex than in a homogenized tissue preparation, which can influence receptor conformation and ligand binding.
Studies have shown that the binding affinity of this compound in vivo can be significantly lower (up to 200 times) than what is measured in vitro, largely due to these complex physiological factors[2]. Despite this, its high in vitro potency generally translates to effective receptor engagement in vivo. For instance, the high D2 affinity seen in vitro corresponds to the high accumulation of radiolabeled this compound in the D2-rich striatum observed in PET scans. Similarly, its potent 5-HT2A binding is reflected in cortical occupancy.
PET studies using [¹¹C]NMSP to measure the receptor occupancy of other antipsychotics, like risperidone, have demonstrated that a 1 mg oral dose can lead to approximately 60% 5-HT2A receptor occupancy in the neocortex and 50% D2 receptor occupancy in the striatum[3]. This highlights how this compound-based radiotracers are crucial tools for determining the in vivo target engagement of novel drugs.
Experimental Methodologies
Key Experiment 1: In Vitro Radioligand Binding Assay
This technique is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of this compound for various neurotransmitter receptors.
Protocol:
-
Membrane Preparation: Brain tissue from a model organism (e.g., rat striatum for D2 receptors, frontal cortex for 5-HT2A receptors) or cells expressing the target receptor are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors.
-
Competitive Binding Incubation: A fixed concentration of a radioligand with known high affinity for the target receptor (e.g., [³H]this compound) is incubated with the membrane preparation. This is done in the presence of varying concentrations of unlabeled this compound.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. Non-specific binding is determined in the presence of a high concentration of a competing, non-labeled drug.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Human Cortical Serotonin 2A Receptor Occupancy by Psilocybin Measured Using [11C]MDL 100,907 Dynamic PET and a Resting-State fMRI-Based Brain Parcellation [frontiersin.org]
- 3. 5-HT2 and D2 dopamine receptor occupancy in the living human brain. A PET study with risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
Spiperone: A Veteran Reference Compound in the Quest for Novel Antipsychotics
For decades, Spiperone, a potent butyrophenone antipsychotic, has served as a critical reference compound in the screening and development of new drugs for psychosis. Its well-characterized, high-affinity binding to key neurotransmitter receptors, particularly the dopamine D2 and serotonin 5-HT2A receptors, has made it an invaluable tool for researchers seeking to understand the complex neurobiology of psychotic disorders and to identify promising new therapeutic agents.
This guide provides a comprehensive comparison of this compound with other commonly used reference compounds, supported by experimental data and detailed protocols. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antipsychotics.
Performance Comparison: Binding Affinities of Antipsychotic Reference Compounds
The therapeutic efficacy of antipsychotic drugs is closely linked to their affinity for dopamine D2 and serotonin 5-HT2A receptors. The following table summarizes the inhibitory constant (Ki) values for this compound and several alternative reference compounds, illustrating their relative potencies at these crucial targets. Lower Ki values indicate higher binding affinity.
| Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) |
| This compound | 0.057 - 1.8 | 1.17 |
| Haloperidol | 0.89 - 1.5 | 120 |
| Clozapine | 130 - 160 | 8.9 - 17 |
| Raclopride | 1.8 - 3.5 | >1000 |
Note: Ki values can vary between studies due to different experimental conditions.
Key Signaling Pathways in Antipsychotic Drug Action
The therapeutic and side effects of antipsychotic drugs are mediated through their interaction with complex intracellular signaling cascades. The diagrams below illustrate the canonical signaling pathways for the dopamine D2 and serotonin 5-HT2A receptors.
Experimental Workflow for Antipsychotic Drug Screening
A typical workflow for screening new antipsychotic drug candidates using this compound as a reference compound involves a series of in vitro binding and functional assays. This process allows for the determination of a test compound's affinity and functional activity at target receptors.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug discovery. The following are detailed protocols for radioligand binding assays for the dopamine D2 and serotonin 5-HT2A receptors.
Dopamine D2 Receptor Radioligand Binding Assay Protocol
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the human dopamine D2 receptor using [3H]-Spiperone as the radioligand.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]-Spiperone (specific activity ~60-90 Ci/mmol).
-
Reference Compound: this compound.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following components in a final volume of 200 µL:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-Spiperone (final concentration ~0.2 nM), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of Haloperidol (10 µM), 50 µL of [3H]-Spiperone, and 100 µL of membrane suspension.
-
Test Compound: 50 µL of test compound at various concentrations, 50 µL of [3H]-Spiperone, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Filtration: Terminate the assay by rapidly filtering the contents of the wells through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin 5-HT2A Receptor Radioligand Binding Assay Protocol
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the human serotonin 5-HT2A receptor using [3H]-Ketanserin as the radioligand.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human serotonin 5-HT2A receptor.
-
Radioligand: [3H]-Ketanserin (specific activity ~60-90 Ci/mmol).
-
Reference Compound: this compound.
-
Non-specific Binding Control: Mianserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (GF/C), pre-soaked in 0.3% PEI.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 5-15 µ g/well .
-
Assay Setup: In a 96-well plate, add the following components in a final volume of 250 µL:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-Ketanserin (final concentration ~1 nM), and 150 µL of membrane suspension.
-
Non-specific Binding: 50 µL of Mianserin (10 µM), 50 µL of [3H]-Ketanserin, and 150 µL of membrane suspension.
-
Test Compound: 50 µL of test compound at various concentrations, 50 µL of [3H]-Ketanserin, and 150 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.
A Critical Evaluation of Spiperone's Binding to Dopamine D2-Like Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical evaluation of Spiperone's binding characteristics to dopamine D2-like receptors (D2, D3, and D4), offering a direct comparison with other commonly used antipsychotic agents: Haloperidol, Risperidone, and Aripiprazole. The information herein is supported by experimental data from peer-reviewed literature and publicly available databases, intended to aid in the selection of appropriate pharmacological tools and to inform drug development strategies.
Comparative Binding Affinity and Selectivity
This compound is a high-affinity antagonist for D2-like receptors, a characteristic it shares with other typical and atypical antipsychotics.[1] Its utility as a research tool, particularly in radioligand binding assays, stems from its potent and well-characterized interactions with these receptors.[2][3] However, its selectivity profile across the D2-like family and its functional consequences differ from other agents.
The binding affinity of a ligand for a receptor is inversely related to its inhibition constant (Ki); a lower Ki value signifies a higher binding affinity. The following table summarizes the reported Ki values for this compound and its comparators at human dopamine D2, D3, and D4 receptors. It is important to note that Ki values can vary between studies due to different experimental conditions, such as the radioligand used and the cell line expressing the receptor.
| Compound | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | Functional Activity | Reference(s) |
| This compound | ~0.05 | ~0.35 | ~0.07 | Antagonist | [2] |
| Haloperidol | 0.89 | 4.6 | 10 | Antagonist | [4] |
| Risperidone | 3.2 | 100 | 7.3 | Antagonist | [5][6] |
| Aripiprazole | 0.34 | 0.8 | Moderate Affinity | Partial Agonist | [7][8][9] |
Key Observations:
-
This compound exhibits sub-nanomolar affinity for D2 and D4 receptors and slightly lower, though still potent, affinity for the D3 receptor.[2]
-
Haloperidol , a typical antipsychotic, demonstrates high affinity for the D2 receptor, with progressively lower affinity for D3 and D4 receptors.[4]
-
Risperidone , an atypical antipsychotic, has a high affinity for the D2 receptor but a significantly lower affinity for the D3 receptor compared to this compound and Haloperidol.[5][6]
-
Aripiprazole , another atypical antipsychotic, displays very high affinity for both D2 and D3 receptors and is unique in this group for its partial agonist activity.[7][8][9]
Experimental Protocols
The data presented in this guide are primarily derived from in vitro radioligand binding assays and functional assays. Understanding the methodologies is crucial for interpreting the results and designing future experiments.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Objective: To determine the Ki of a test compound for D2-like receptors.
Materials:
-
Membrane Preparation: Cell membranes from cell lines (e.g., CHO or HEK293) stably expressing the human dopamine D2, D3, or D4 receptor.[10]
-
Radioligand: [3H]-Spiperone is a commonly used radioligand for D2-like receptors due to its high affinity.[2][3]
-
Test Compounds: this compound (unlabeled), Haloperidol, Risperidone, Aripiprazole.
-
Non-specific Binding Control: A high concentration of a potent D2-like receptor ligand (e.g., 10 µM (+)-butaclamol) is used to determine non-specific binding.[11]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing various salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).[11]
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[12]
-
Scintillation Counter: To measure the radioactivity trapped on the filters.
Procedure:
-
Incubation: In a 96-well plate, incubate the receptor-containing cell membranes with a fixed concentration of [3H]-Spiperone (typically 2-3 times its Kd value) and varying concentrations of the unlabeled test compound.[2]
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 120 minutes at 25°C).[2]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[12]
-
Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]
Caption: Workflow for a competitive radioligand binding assay.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP) following receptor activation or inhibition. For D2-like receptors, which are coupled to Gi/o proteins, activation leads to an inhibition of adenylyl cyclase and a decrease in cAMP levels.[13][14] Antagonists will block this effect.
Objective: To determine the functional potency of an antagonist at the D2 receptor.
Materials:
-
Cell Line: A cell line (e.g., CHO-K1 or HEK293) stably expressing the human dopamine D2 receptor.[15]
-
Agonist: Dopamine or a selective D2-like receptor agonist.
-
Adenylyl Cyclase Stimulator: Forskolin is used to increase basal cAMP levels, making the inhibitory effect of D2 receptor activation more readily measurable.[15]
-
Test Compound: The antagonist to be tested (e.g., this compound, Haloperidol).
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence-based biosensor) to measure intracellular cAMP levels.
Procedure:
-
Cell Seeding: Seed the D2 receptor-expressing cells into a 96-well plate and allow them to adhere.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test antagonist.
-
Stimulation: Add a fixed concentration of the D2 agonist in the presence of forskolin to stimulate the inhibition of cAMP production.
-
Incubation: Incubate for a specific time to allow for changes in cAMP levels (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit.
-
Data Analysis: Plot the cAMP levels against the antagonist concentration to determine the IC50 value for the antagonist's ability to block the agonist-induced decrease in cAMP.
Dopamine D2-Like Receptor Signaling Pathways
Dopamine D2-like receptors primarily signal through two main pathways: the canonical G protein-dependent pathway and the non-canonical β-arrestin-dependent pathway. The balance between these pathways can be influenced by the specific ligand, leading to the concept of "biased agonism" or "functional selectivity".[16]
G Protein-Dependent Signaling
Upon activation by an agonist, D2-like receptors couple to inhibitory G proteins (Gi/o).[13] This leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate downstream effectors. The primary effect is the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced protein kinase A (PKA) activity.[17]
Caption: Canonical G protein-dependent signaling of the D2 receptor.
β-Arrestin-Dependent Signaling
Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, β-arrestin proteins (primarily β-arrestin 2) are recruited to the intracellular domains of the D2-like receptor.[18] This recruitment leads to receptor desensitization and internalization. Furthermore, β-arrestin can act as a scaffold for various signaling proteins, initiating G protein-independent signaling cascades, such as the activation of the Akt/GSK3 pathway.[18][19]
Caption: β-Arrestin-dependent signaling of the D2 receptor.
Critical Evaluation and Conclusion
This compound remains an invaluable tool in neuroscience and pharmacology due to its high affinity for D2-like receptors, making it an excellent radioligand for in vitro binding studies. Its antagonist profile is well-established, providing a clear mechanism of action in functional assays.
However, when considering its use as a selective antagonist in complex biological systems or as a template for therapeutic drug design, its binding to other receptors, including serotonin receptors, must be taken into account. In comparison to more modern antipsychotics, this compound lacks the nuanced pharmacology of compounds like Aripiprazole, which exhibits partial agonism and potential biased signaling. This functional selectivity may contribute to the improved side-effect profiles of newer drugs.
-
For in vitro binding and receptor characterization: this compound's high affinity and antagonist properties make it a gold-standard research tool.
-
For in vivo studies or therapeutic development: Its lack of selectivity compared to other neurotransmitter systems and its simple antagonist profile may be limiting. Alternatives like Haloperidol offer a different selectivity profile, while Risperidone and Aripiprazole provide examples of atypical antipsychotic pharmacology with distinct D2-like receptor interactions and functional activities.
The choice of compound should be guided by the specific research question. For dissecting the role of D2-like receptors, a comparative approach using multiple ligands with diverse binding and functional profiles, such as those presented in this guide, will yield the most comprehensive and insightful results.
References
- 1. [3H]this compound binds selectively to rat striatal D2 dopamine receptors in vivo: a kinetic and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 3. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 4. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. risperidone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychscenehub.com [psychscenehub.com]
- 9. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]this compound binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 14. innoprot.com [innoprot.com]
- 15. benchchem.com [benchchem.com]
- 16. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Spiperone: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety and logistical information for the proper disposal of Spiperone, a potent dopamine D2 receptor antagonist. Due to its potential health hazards, including being harmful if swallowed and suspected of damaging fertility or the unborn child, strict adherence to established disposal protocols is crucial for laboratory safety and regulatory compliance.[1][2]
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat or protective clothing, and eye/face protection.[1][3] In case of dust formation, use a NIOSH-approved respirator.[3]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[4]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in areas where this compound is handled.[2]
Step-by-Step Disposal Procedures
The proper disposal of this compound waste is a multi-phase process that requires careful segregation, collection, and coordination with your institution's Environmental Health and Safety (EHS) department.
Phase 1: Waste Segregation and Collection
Proper segregation is the first step in managing this compound waste to prevent dangerous chemical reactions.[5]
-
Identify Waste Streams: Collect different forms of this compound waste in separate, designated containers.[1]
-
Solid Waste: Unused or expired this compound powder should be collected in its original container or a designated solid waste container.[1]
-
Contaminated Labware: Disposable items like gloves, pipette tips, and absorbent paper contaminated with this compound must be placed in a separate, clearly labeled hazardous waste bag or container.[1] Glassware contaminated with toxic substances should also be treated as hazardous waste.[6]
-
Liquid Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a designated liquid hazardous waste container.[1] Do not mix with other solvent waste streams unless approved by your EHS department.[1]
-
-
Segregate from Incompatibles: Store this compound waste separately from incompatible materials. The SDS for this compound hydrochloride indicates it should be kept away from strong acids/alkalis and strong oxidizing/reducing agents.[1][4]
Phase 2: Container Management and Storage
All containers for hazardous waste must be properly selected, labeled, and stored to ensure safety and compliance.[6]
-
Designate a Hazardous Waste Container: Use a chemically compatible, leak-proof container with a secure screw-on cap.[1] Plastic bottles are often preferred over glass when compatibility is not an issue.[7]
-
Properly Label the Container: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation begins.[1][6] Do not use chemical abbreviations or formulas.[6]
-
Store in a Satellite Accumulation Area (SAA): Keep the hazardous waste container in a designated SAA within the laboratory, at or near the point of generation.[1]
-
Use Secondary Containment: Place the primary waste container inside a secondary container, such as a chemical-resistant tray or tub, to contain any potential leaks.[1][6]
-
Keep Containers Closed: Ensure the waste container is always sealed, except when adding waste.[1][6]
Phase 3: Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[1]
-
Wear Appropriate PPE: Before cleaning, don all required personal protective equipment.[1]
-
Contain and Absorb: Cover the spill with an inert, absorbent material.[1][3]
-
Collect Waste: Carefully sweep or collect the absorbed material and place it into a designated, labeled hazardous waste container.[1]
-
Prevent Environmental Release: Do not let the spilled product enter drains or waterways.[1][4]
-
Clean the Area: Thoroughly clean the contaminated surface after the spill has been collected.[8]
Phase 4: Final Disposal and Institutional Pickup
Final disposal must be coordinated through your institution's certified hazardous waste program.
-
Contact EHS Department: Once the waste container is full (not exceeding 90-95% capacity) or approaching the storage time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[1][7]
-
Provide Documentation: Accurately complete any required waste manifests or pickup request forms.[1][7] List each chemical in a mixture and provide the quantity of the waste.[7]
Phase 5: Empty Container Disposal
Empty containers that held this compound must be decontaminated before disposal.
-
Triple-Rinse Procedure: If the container held a toxic chemical like this compound, it must be triple-rinsed with an appropriate solvent capable of removing the chemical residue.[6]
-
Collect Rinsate: This rinsate must be collected and managed as hazardous waste.[6]
-
Final Rinse and Disposal: After the solvent rinse, triple-rinse the container with water and let it air dry.[6] Once completely decontaminated, the container may be disposed of in the regular trash or reused for compatible waste after being relabeled appropriately.[6]
Quantitative Data Summary
The following table summarizes key quantitative guidelines for the general management of hazardous chemical waste in a laboratory setting. These represent best practices and common regulatory limits.
| Parameter | Guideline | Citation |
| Container Fullness | Do not fill containers beyond 90-95% capacity to allow for expansion. | [1] |
| SAA Time Limit | Waste containers may remain in a Satellite Accumulation Area (SAA) for up to one year if partially filled. | [1] |
| SAA Quantity Limit | Accumulation of more than 55 gallons of hazardous waste may trigger different regulatory requirements. | [1] |
Experimental Protocols
Detailed experimental protocols for the use of this compound in research, such as in vitro binding assays or in vivo imaging, are beyond the scope of this disposal guide.[9] Researchers should refer to relevant scientific literature and established methodologies for specific experimental procedures.[9]
Mandatory Visualization
The diagram below illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper handling and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. benchchem.com [benchchem.com]
Essential Safety and Logistics for Handling Spiperone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Spiperone. This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of this compound, a butyrophenone antipsychotic agent. Adherence to these procedures is critical to minimize exposure and mitigate potential health risks.
Hazard Identification
This compound and its hydrochloride salt are classified as hazardous substances. The primary health risks include:
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2][3]
-
Irritation: May cause irritation to the eyes, skin, mucous membranes, and upper respiratory tract.[1]
-
General Hazards: May be harmful through inhalation or skin absorption.[1] The full toxicological properties have not been exhaustively investigated.[1]
| Hazard Statement | GHS Classification | Pictograms |
| H361: Suspected of damaging fertility or the unborn child | Reproductive Toxicity, Category 2 | GHS08 (Health Hazard) |
| H302: Harmful if swallowed | Acute Toxicity, Oral, Category 4 | GHS07 (Harmful) |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final and most direct barrier against exposure. The following PPE is mandatory when handling this compound in solid (powder) or liquid form.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free, disposable nitrile gloves. Change gloves regularly (every 30-60 minutes) or immediately upon contamination.[5] | Prevents dermal absorption. Thicker gloves generally offer better protection.[5] |
| Eye Protection | Chemical safety goggles or a face shield.[6] Standard eyeglasses are not sufficient.[6] | Protects against splashes, dust, and aerosols entering the eyes.[6] |
| Body Protection | A disposable, low-permeability lab coat or gown with long sleeves and a solid front.[1] For extensive handling, coveralls ("bunny suits") offer head-to-toe protection.[6] | Prevents contact with skin and contamination of personal clothing. |
| Respiratory Protection | For handling powders or creating aerosols, a NIOSH-approved respirator is required. An N95 or N100 particulate mask may be sufficient for some tasks, but for spills or significant aerosol generation, a chemical cartridge-type respirator is necessary.[1][5] Surgical masks offer little to no protection from chemical exposure.[5][6] | Prevents inhalation of airborne particles. A proper respiratory protection program, including fit-testing, is required.[7] |
Operational Plan: Step-by-Step Handling Protocol
A. Preparation and Weighing:
-
Designated Area: Conduct all handling of this compound powder within a certified chemical fume hood, Class II Biosafety Cabinet (BSC), or glove box to control airborne particles.[2][8]
-
Pre-Handling Check: Before starting, ensure all necessary PPE is available and in good condition. Verify that spill cleanup materials are readily accessible.
-
Weighing: When weighing solid this compound, use a dedicated enclosure or perform the task in a fume hood to prevent dust from becoming airborne.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
B. During Experimentation:
-
Closed Systems: Whenever possible, use closed systems for reactions and transfers.
-
Avoid Contact: Avoid all direct contact with the substance. Do not eat, drink, or smoke in the laboratory.
-
Transport: When transporting this compound, use sealed, shatter-resistant secondary containers.
C. Post-Handling:
-
Decontamination: Wipe down all surfaces, equipment, and the interior of the fume hood with an appropriate cleaning agent after each use.
-
PPE Removal: Remove PPE in a manner that avoids cross-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.[1]
-
Storage: Keep the this compound container tightly closed and store it according to the manufacturer's recommendations, away from strong acids/alkalis and oxidizing/reducing agents.[1][2]
Disposal Plan
All this compound waste is considered hazardous and must be disposed of according to local, state, and federal regulations.[1]
A. Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder, contaminated gloves, pipette tips, and other disposable labware in a designated, leak-proof hazardous waste container.[4]
-
Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled hazardous liquid waste container.[4]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[4] Do not use abbreviations.
-
Container Management: Do not fill waste containers beyond 90-95% capacity to allow for expansion.[4]
B. Storage and Disposal:
-
Segregation: Store this compound waste separately from incompatible materials.[4]
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management company. Do not pour this compound waste down the drain.[2]
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate and secure the spill area.
-
Ventilate: Ensure the area is well-ventilated.[1]
-
PPE: Don appropriate PPE, including a respirator, heavy rubber gloves, safety goggles, and protective clothing.[1]
-
Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[2][4]
-
Collection: Carefully sweep or collect the absorbed material and place it into a labeled hazardous waste container for disposal.[1][4]
-
Decontamination: Clean the spill area thoroughly.
Personnel Exposure:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if symptoms occur.[1][2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[1][2]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling and emergency response for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. This compound | C23H26FN3O2 | CID 5265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pppmag.com [pppmag.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. Potential Exposures and PPE Recommendations | Substance Use | CDC [cdc.gov]
- 8. gerpac.eu [gerpac.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
